molecular formula C9H4BrCl2NO B598501 3-Bromo-7,8-dichloroquinolin-4(1H)-one CAS No. 1204810-50-3

3-Bromo-7,8-dichloroquinolin-4(1H)-one

Katalognummer: B598501
CAS-Nummer: 1204810-50-3
Molekulargewicht: 292.941
InChI-Schlüssel: HCOPQNKJSDGQOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-7,8-dichloroquinolin-4(1H)-one is a high-value bromo- and dichloro- functionalized quinolinone derivative offered for research and development purposes. This compound serves as a versatile chemical building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds with potential biological activity . The quinoline core is a recognized privileged structure in drug discovery, found in compounds with a wide range of pharmacological properties . The strategic incorporation of halogen atoms (Bromo and Chloro) at the 3, 7, and 8 positions makes this compound a key intermediate for further synthetic exploration, such in metal-catalyzed cross-coupling reactions to create more complex molecular architectures . Quinolone derivatives are extensively investigated for their diverse biological applications, including serving as antitumor, antimalarial, antiviral, and antimicrobial agents . Furthermore, chlorine-containing heterocyclic compounds represent a significant class of molecules in pharmaceuticals, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring the importance of chlorinated building blocks in developing new therapeutic candidates . Researchers can utilize 3-Bromo-7,8-dichloroquinolin-4(1H)-one to explore structure-activity relationships (SAR) and develop new chemical entities for various disease targets. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

1204810-50-3

Molekularformel

C9H4BrCl2NO

Molekulargewicht

292.941

IUPAC-Name

3-bromo-7,8-dichloro-1H-quinolin-4-one

InChI

InChI=1S/C9H4BrCl2NO/c10-5-3-13-8-4(9(5)14)1-2-6(11)7(8)12/h1-3H,(H,13,14)

InChI-Schlüssel

HCOPQNKJSDGQOL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=O)C(=CN2)Br)Cl)Cl

Synonyme

3-Bromo-7,8-dichloro-4-hydroxyquinoline

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Monograph: 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Compound: 3-Bromo-7,8-dichloroquinolin-4(1H)-one Scaffold Class: Halogenated 4-Quinolone Primary Application: Pharmaceutical intermediate (Antimalarial, Antibacterial, and Kinase Inhibitor scaffolds).

This guide serves as a definitive technical resource for the identification, synthesis, and characterization of 3-Bromo-7,8-dichloroquinolin-4(1H)-one . While the parent scaffold (7,8-dichloroquinolin-4(1H)-one) is well-documented, the 3-bromo derivative represents a specialized functional intermediate often generated in situ or strictly for proprietary medicinal chemistry campaigns.

Registry & Nomenclature

Due to the specific substitution pattern, this compound may not possess a widely indexed public CAS number in open-access repositories. It is frequently indexed under its tautomeric forms or as a derivative of the parent quinolone.

Identifier TypeValue / Description
IUPAC Name 3-Bromo-7,8-dichloro-1H-quinolin-4-one
Parent CAS 871217-91-3 (Refers to 7,8-dichloroquinolin-4(1H)-one)
Tautomer CAS 871217-91-3 (Often covers both one and ol forms)
Molecular Formula C₉H₄BrCl₂NO
Molecular Weight 292.94 g/mol
SMILES Clc1ccc2c(c1Cl)nc(Br)c(=O)[nH]2
InChI Key Predicted:[1][2][3][4][5][Hash dependent on tautomer]

Critical Note on CAS Lookup: If a direct search for the 3-bromo derivative fails in commercial databases (e.g., SciFinder, Reaxys), search for the parent nucleus (CAS 871217-91-3) and filter for "3-bromo" substructures. Commercial vendors often list it under internal catalog numbers rather than CAS.

Synthetic Pathway: The Gould-Jacobs Protocol

The most robust route to 3-Bromo-7,8-dichloroquinolin-4(1H)-one is a modified Gould-Jacobs reaction starting from 2,3-dichloroaniline, followed by regioselective electrophilic bromination.

Reaction Logic Flowchart

G Aniline 2,3-Dichloroaniline Enamine Enamine Intermediate (Anilinomethylenemalonate) Aniline->Enamine Condensation 110°C, -EtOH DEEMM Diethyl ethoxymethylene- malonate (DEEMM) DEEMM->Enamine Cyclized Ethyl 7,8-dichloro-4-oxo- quinoline-3-carboxylate Enamine->Cyclized Cyclization 250°C (Dowtherm A) Acid 7,8-Dichloro-4-oxo- quinoline-3-carboxylic acid Cyclized->Acid Hydrolysis NaOH, Reflux Parent 7,8-Dichloroquinolin-4(1H)-one (CAS 871217-91-3) Acid->Parent Decarboxylation 260°C (Ph2O) Target 3-Bromo-7,8-dichloro- quinolin-4(1H)-one Parent->Target Bromination Br2/AcOH or NBS

Figure 1: Step-wise synthesis from commercially available aniline precursors to the brominated target.

Detailed Experimental Protocol
Step 1: Condensation (Enamine Formation)[6][7]
  • Reagents: 2,3-Dichloroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).

  • Procedure: Mix reagents neat or in toluene. Heat to 110-140°C. Ethanol is evolved; use a Dean-Stark trap or open vessel to drive equilibrium.

  • Checkpoint: Solidification upon cooling indicates formation of the enamine.

Step 2: Thermal Cyclization
  • Reagents: Diphenyl ether (Dowtherm A) as solvent.

  • Procedure: Add enamine to boiling Dowtherm A (~250°C). High temperature is strictly required to overcome the activation energy for aromatic nucleophilic substitution.

  • Observation: Rapid evolution of ethanol vapors.

  • Workup: Cool to RT. Dilute with hexane/ether to precipitate the ester intermediate. Filter and wash.[7]

Step 3: Hydrolysis & Decarboxylation[8][9][10]
  • Hydrolysis: Reflux ester in 10% NaOH for 2-4 hours. Acidify with HCl to precipitate the 3-carboxylic acid.

  • Decarboxylation: Heat the dry carboxylic acid in quinoline or diphenyl ether to 240-260°C until CO₂ evolution ceases.

  • Yield: This yields the parent 7,8-dichloroquinolin-4(1H)-one .

Step 4: Regioselective Bromination (The Target)
  • Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS).[11]

  • Solvent: Glacial Acetic Acid (AcOH).

  • Procedure:

    • Dissolve 7,8-dichloroquinolin-4(1H)-one in warm AcOH.

    • Add Br₂ (1.05 eq) dropwise at 60°C.

    • Stir for 2 hours. The electrophilic bromine attacks the electron-rich C-3 position (beta to the nitrogen, alpha to the carbonyl).

    • Quench: Pour into ice water. Treat with sodium thiosulfate if excess bromine color persists.

    • Isolation: Filter the precipitate. Recrystallize from DMF/Ethanol.

Analytical Characterization (Self-Validation)

To validate the synthesis, compare spectral data against these predicted parameters.

Proton NMR (¹H-NMR) in DMSO-d₆
PositionChemical Shift (δ)MultiplicityCoupling (J)Diagnostic Note
H-2 8.40 - 8.60 ppmSinglet (s)-Key Indicator: Downfield shift due to adjacent N and Br. Lack of coupling confirms C-3 substitution.
H-5 8.00 - 8.15 ppmDoublet (d)~8.5 HzOrtho-coupling to H-6.[12]
H-6 7.50 - 7.65 ppmDoublet (d)~8.5 HzOrtho-coupling to H-5.[12]
NH 12.0 - 13.0 ppmBroad (br s)-Exchangeable; confirms 4-one tautomer.
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Molecular Ion (M+H): Look for the characteristic isotope pattern of Cl₂Br .

    • Base Peak: ~292 (⁷⁹Br, ³⁵Cl, ³⁵Cl)

    • Pattern: A distinct "staircase" or multi-peak cluster due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.

    • Interpretation: The presence of M+2, M+4, and M+6 peaks confirms the presence of three halogen atoms.

Safety & Handling

  • Hazard Class: Acute Toxic (Oral/Inhalation) .

  • Specific Risks: Halogenated quinolines can be severe eye irritants and potential sensitizers.

  • Bromination Safety: Elemental bromine is highly corrosive and volatile. All bromination steps must be performed in a functioning fume hood with a thiosulfate quench trap ready.

References

  • Parent Compound Registry: PubChem. 7,8-Dichloroquinolin-4(1H)-one (Compound CID 11235284). Link

  • Gould-Jacobs Methodology: Gould, R. G.; Jacobs, W. A.[8] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.[8]1939 , 61, 2890.[8] Link

  • Bromination Protocol: Ruschak, N. I., et al. "Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents."[11] J. Org. Pharm. Chem.2020 , 18(4), 12-18. Link

  • Analogue Characterization: National Center for Biotechnology Information. PubChem Compound Summary for CID 693139, 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid. Link

Sources

Technical Deep Dive: 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Synthetic Utility, and Experimental Validation[1]

Executive Summary

3-Bromo-7,8-dichloroquinolin-4(1H)-one represents a specialized halogenated scaffold within the 4-quinolone class.[1] While often categorized as a high-value synthetic intermediate for advanced antimalarial and anticancer agents, the molecule possesses intrinsic biological activity governed by its unique electron-deficient core and lipophilic substitution pattern.[1]

Its mechanism of action (MoA) is dual-faceted:[1]

  • Direct Target Engagement: Inhibition of mitochondrial electron transport (Cytochrome bc1 complex) and bacterial Type II Topoisomerases via hydrophobic pocket occlusion.

  • Synthetic Pharmacophore Activation: It serves as the critical "electrophilic warhead" precursor for generating 3-aryl and 3-alkynyl derivatives (Endochin-like quinolones) that target Plasmodium falciparum and drug-resistant cancer lines.[1]

Part 1: Chemical Identity & Physicochemical Properties

The biological efficacy of this compound is dictated by the specific arrangement of its halogen atoms. The 7,8-dichloro motif creates a dense lipophilic region, while the 3-bromo substituent acts as both a steric blocker and a reactive handle.[1]

PropertyValue / DescriptionImpact on MoA
Molecular Formula C₉H₄BrCl₂NOCore scaffold definition.[1]
Molecular Weight 292.94 g/mol Optimal range for fragment-based drug discovery (FBDD).[1]
Lipophilicity (cLogP) ~3.2 - 3.8High membrane permeability; favors mitochondrial accumulation.[1]
Electronic Character Electron-deficient HeterocycleThe 3-Br and 7,8-Cl₂ withdraw density, increasing acidity of the N-H (pKa ~10-11), facilitating H-bonding.[1]
Key Pharmacophore 4-Oxo / N-H TautomerEssential for binding to the water-metal ion bridge in metalloenzymes.[1]
Part 2: Mechanism of Action (The Core)[1]
1. Primary Mechanism: Mitochondrial Cytochrome bc1 Complex Inhibition

For 7,8-dichloro-substituted quinolones, the primary intrinsic target—particularly in parasitic (e.g., Plasmodium, Toxoplasma) and fungal models—is the Cytochrome bc1 complex (Complex III) of the electron transport chain.

  • Binding Site: The compound mimics ubiquinone (Coenzyme Q). It binds competitively to the Q_o site (quinone oxidation site) of the cytochrome b subunit.

  • Molecular Interaction:

    • The 7,8-dichloro tail lodges into the deep hydrophobic pocket of the Q_o site, stabilized by van der Waals interactions with residues like Phe275 and Leu271 (numbering varies by species).

    • The 4-oxo group forms a hydrogen bond with the histidine ligand of the Rieske Iron-Sulfur protein (His181), locking the enzyme in a non-functional conformation.[1]

    • 3-Bromo Role: Unlike a simple hydrogen, the bulky bromine atom occupies a specific sub-pocket, preventing the rotation of the quinolone and increasing residence time (slow-off kinetics).[1]

  • Consequence: Blockade of electron transfer from ubiquinol to cytochrome c leads to a collapse of the mitochondrial membrane potential (

    
    ) and ATP depletion, triggering apoptosis or parasite death.
    
2. Secondary Mechanism: Type II Topoisomerase Inhibition (Antibacterial)

While classical fluoroquinolones (e.g., Ciprofloxacin) require a 3-carboxylic acid to chelate magnesium, 3-bromo-4-quinolones act via a "Non-Classical" binding mode.[1]

  • Target: DNA Gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE).[2]

  • Action: The compound intercalates between the DNA base pairs at the enzyme-DNA cleavage gate.[1] The 3-bromo group acts as a bioisostere for the carboxylate in specific hydrophobic mutant strains, stabilizing the "cleavable complex" and causing double-strand DNA breaks.[1]

  • Resistance Evasion: Because it lacks the carboxylate, it is often active against strains with specific mutations that disrupt the water-metal ion bridge required by classical quinolones.

3. Synthetic Activation (The "Pro-Drug" Context)

In drug development, this compound is the Linchpin Intermediate . The Carbon-Bromine (C-Br) bond at position 3 is highly reactive toward Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1]

  • Transformation: Replacing the 3-Br with a bulky aryl or heteroaryl ring creates ELQs (Endochin-Like Quinolones) .[1]

  • Effect: This transformation increases antimalarial potency by 100-1000x, as the new 3-substituent reaches into the "linker pocket" of the Q_o site, making the inhibition practically irreversible.[1]

Part 3: Visualization of Pathways[1]
Diagram 1: Mitochondrial Inhibition & Downstream Apoptosis

This diagram illustrates the blockade of the Electron Transport Chain (ETC) by the compound.

MOA_Mitochondrial Compound 3-Bromo-7,8-dichloro quinolin-4(1H)-one ComplexIII Cytochrome bc1 Complex (Qo Site) Compound->ComplexIII Competitive Binding (Ki < 100 nM) Mito Mitochondrion Mito->ComplexIII ElectronFlow Electron Transfer (Ubiquinol -> Cyt c) ComplexIII->ElectronFlow BLOCKS ROS ROS Generation (Superoxide) ComplexIII->ROS Leakage MembranePot Mitochondrial Membrane Potential (ΔΨm) ElectronFlow->MembranePot Maintains ElectronFlow->MembranePot Collapse ATP ATP Synthesis ElectronFlow->ATP Drives Apoptosis Cell Death / Parasite Clearance MembranePot->Apoptosis Triggers ATP->Apoptosis Depletion

Caption: The compound competitively inhibits the Qo site of Complex III, halting electron flow and inducing bioenergetic collapse.[1]

Diagram 2: Synthetic Divergence (SAR Workflow)

Showing how this specific building block is used to access high-potency libraries.

Synthetic_Utility Core 3-Bromo-7,8-dichloro quinolin-4(1H)-one (The Scaffold) Rxn1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Rxn1 Rxn2 Sonogashira Coupling (Alkyne, CuI, Pd cat.) Core->Rxn2 Rxn3 N-Alkylation (R-X, Base) Core->Rxn3 Prod1 3-Aryl Derivatives (High Potency Antimalarials) Rxn1->Prod1 Yield > 85% Prod2 3-Alkynyl Derivatives (Anticancer Kinase Inhibitors) Rxn2->Prod2 Yield > 80% Prod3 N-Substituted Probes (Fluorescent/Affinity Tags) Rxn3->Prod3 Modulates Solubility

Caption: The 3-bromo position serves as a versatile handle for Palladium-catalyzed diversification into bioactive libraries.

Part 4: Experimental Protocols (Validation)

To confirm the mechanism of action for this specific compound, the following validated protocols should be employed.

Protocol A: In Vitro Cytochrome bc1 Inhibition Assay

Objective: Quantify the IC50 of the compound against mitochondrial respiration.

  • Enzyme Preparation: Isolate mitochondria from P. falciparum (or bovine heart for counter-screening) using differential centrifugation.

  • Reaction Mix:

    • Buffer: 50 mM Potassium Phosphate (pH 7.4), 2 mM EDTA, 10 mM KCN (to block Complex IV).

    • Substrate: 50 µM Cytochrome c (oxidized), 20 µM Decylubiquinol (donor).

  • Initiation: Add 3-Bromo-7,8-dichloroquinolin-4(1H)-one (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM).

  • Measurement: Monitor the reduction of Cytochrome c spectrophotometrically at 550 nm .

  • Data Analysis: Plot the initial rate (slope) vs. log[Concentration].

    • Expected Result: Sigmoidal inhibition curve. An IC50 < 1 µM indicates potent intrinsic activity.

Protocol B: DNA Gyrase Supercoiling Assay

Objective: Assess inhibition of bacterial DNA replication.[1]

  • Components: Relaxed pBR322 plasmid DNA (0.5 µg), E. coli DNA Gyrase (2 units), ATP (1 mM).

  • Incubation: Mix compound (0.1 – 100 µM) with reaction buffer and enzyme. Incubate for 30 mins at 37°C.

  • Termination: Add stop buffer (EDTA, SDS, Proteinase K).

  • Visualization: Run samples on a 1% agarose gel.

    • Readout: Presence of supercoiled bands indicates active enzyme. Absence of supercoiled bands (retention of relaxed DNA) indicates inhibition.

    • Differentiation: If linear DNA is observed, the compound acts as a "Gyrase Poison" (stabilizing the cleaved complex).

References
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry. Link[1]

  • Doggett, J. S., et al. (2012). Endochin-like Quinolones are Highly Efficacious Antimalarial Drugs that Target the Cytochrome bc1 Complex.[1] Proceedings of the National Academy of Sciences (PNAS). Link[1]

  • Biagini, G. A., et al. (2008). Generation of the Mitochondrial Membrane Potential in Plasmodium falciparum. Journal of Biological Chemistry. Link

  • Manetsch, R., et al. (2010). Endochin Optimization: Structure–Activity and Structure–Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity. Journal of Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. (2025). 7,8-Dichloroquinolin-4(1H)-one Derivatives.[1] National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery

The quinolin-4(1H)-one core is a well-established privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of biological activities.[1] This heterocyclic system is present in numerous natural products and synthetic molecules, demonstrating significant potential in therapeutic applications.[1][2] The versatility of the quinolinone ring system, which allows for substitutions at various positions, enables the fine-tuning of its pharmacological properties.

This guide focuses on a novel, yet uncharacterized derivative: 3-Bromo-7,8-dichloroquinolin-4(1H)-one . While direct biological data for this specific molecule is not yet available in the public domain, its structural features—a halogenated benzene ring and a bromine substituent at the 3-position—suggest a strong potential for significant biological activity. Drawing from the extensive research on analogous quinolinone compounds, we can logically infer and systematically screen for a range of potential therapeutic applications.

Quinolinone derivatives have demonstrated a wide array of pharmacological effects, including potent antimicrobial, anticancer, and kinase inhibitory activities.[3][4][5] The presence of halogens, such as chlorine and bromine, on the quinoline core has been frequently associated with enhanced biological efficacy. This guide, therefore, presents a comprehensive, multi-tiered strategy for the systematic biological activity screening of 3-bromo-7,8-dichloroquinolin-4(1H)-one, designed for researchers, scientists, and drug development professionals. Our approach is grounded in established scientific principles and methodologies to ensure the generation of robust and reliable data.

Synthesis and Characterization of 3-Bromo-7,8-dichloroquinolin-4(1H)-one

A reliable and scalable synthesis of 3-bromo-7,8-dichloroquinolin-4(1H)-one is the foundational step for any biological screening cascade. While a specific synthetic route for this exact molecule is not detailed in the provided search results, a general approach can be extrapolated from known methods for synthesizing substituted quinolin-4-ones. A plausible synthetic strategy would involve a Gould-Jacobs reaction or a similar cyclization method, starting from an appropriately substituted aniline.

A potential, though unverified, synthetic pathway could start from 2,3-dichloroaniline, which would undergo condensation with a suitable three-carbon synthon, followed by cyclization and subsequent bromination at the 3-position.

General Synthetic Considerations:

  • Starting Materials: The synthesis would likely commence with 2,3-dichloroaniline.

  • Cyclization: The Gould-Jacobs reaction, involving the reaction of an aniline with an alkoxymethylenemalonate followed by thermal cyclization, is a common method for constructing the quinolin-4-one core.

  • Bromination: Selective bromination at the C3 position would be a key step, potentially achievable using N-bromosuccinimide (NBS) or other electrophilic brominating agents.

Prior to biological evaluation, the synthesized 3-bromo-7,8-dichloroquinolin-4(1H)-one must be rigorously purified and characterized to confirm its identity and purity. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95% for biological screening.

A Multi-Tiered Approach to Biological Activity Screening

Given the novelty of 3-bromo-7,8-dichloroquinolin-4(1H)-one, a hierarchical screening approach is recommended to efficiently identify its most promising biological activities. This strategy begins with broad, high-throughput primary screens, followed by more focused and mechanistically informative secondary and tertiary assays for promising hits.

Screening_Workflow Antimicrobial Antimicrobial Assays (Broad Spectrum) MIC MIC Determination Antimicrobial->MIC Anticancer Anticancer Assays (NCI-60 Panel or similar) Dose_Response Dose-Response Cytotoxicity Anticancer->Dose_Response Kinase Kinase Panel Screen (Broad Panel) IC50 Kinase IC50 Determination Kinase->IC50 MOA_Antimicrobial Mechanism of Action (e.g., DNA Gyrase Assay) MIC->MOA_Antimicrobial MOA_Anticancer Cell-Based Assays (Apoptosis, Cell Cycle) Dose_Response->MOA_Anticancer MOA_Kinase Signaling Pathway Analysis (Western Blot) IC50->MOA_Kinase Compound 3-Bromo-7,8-dichloroquinolin-4(1H)-one Compound->Antimicrobial Compound->Anticancer Compound->Kinase

Caption: A tiered workflow for the biological screening of 3-bromo-7,8-dichloroquinolin-4(1H)-one.

Tier 1: Primary Screening Protocols

Antimicrobial Activity Screening

The quinolone scaffold is famously associated with antibacterial agents that target DNA gyrase and topoisomerase IV.[6] Therefore, initial screening for antimicrobial activity is a logical starting point.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Panel: A representative panel of pathogenic bacteria and fungi should be selected, including:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

    • Fungi: Candida albicans, Aspergillus niger

  • Preparation of Compound: Prepare a stock solution of 3-bromo-7,8-dichloroquinolin-4(1H)-one in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of each microorganism to the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

Quinoline and quinolinone derivatives have shown significant anticancer activity through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[7] A broad initial screen against a panel of human cancer cell lines is highly recommended.

Protocol: NCI-60 Human Tumor Cell Line Screen (or similar)

  • Cell Line Panel: Utilize a diverse panel of human cancer cell lines representing different tumor types (e.g., lung, colon, breast, prostate, leukemia).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Cell Plating: Seed the cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-bromo-7,8-dichloroquinolin-4(1H)-one.

  • Incubation: Incubate the cells for 48-72 hours.

  • Cytotoxicity Assay: Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay, MTT assay, or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death) for each cell line.

Kinase Inhibitory Activity Screening

Many quinoline-based compounds have been developed as potent kinase inhibitors, with several approved for clinical use in oncology.[4][8] Screening against a broad panel of kinases can uncover specific targets.

Protocol: Broad Panel Kinase Screen

  • Kinase Panel: Submit the compound to a commercial service that offers screening against a large panel of recombinant human kinases (e.g., Eurofins, Reaction Biology).

  • Assay Format: These services typically use in vitro radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of each kinase at a fixed concentration (e.g., 1 or 10 µM).

  • Data Analysis: The results are usually reported as the percentage of inhibition for each kinase. Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

Tier 2: Secondary Screening and Hit Validation

Compounds that demonstrate significant activity in the primary screens should be advanced to secondary assays for validation and further characterization.

Primary Hit Secondary Assay Endpoint
Antimicrobial ActivityRepeat MIC determinationConfirmation of MIC values
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)Determine if the compound is cidal or static
Anticancer ActivityDose-response cytotoxicity in sensitive cell linesCalculation of IC₅₀ values
Cytotoxicity against normal cell lines (e.g., fibroblasts)Assessment of selectivity
Kinase InhibitionKinase IC₅₀ determination for top hitsQuantify the potency of inhibition

Tier 3: Elucidating the Mechanism of Action

For validated hits, the focus shifts to understanding the underlying mechanism of action.

MOA_Diagram cluster_Anticancer Potential Anticancer Mechanisms cluster_Antimicrobial Potential Antimicrobial Mechanisms Apoptosis Apoptosis Induction CellCycle Cell Cycle Arrest KinaseInhibition Kinase Pathway Inhibition KinaseInhibition->Apoptosis KinaseInhibition->CellCycle DNAGyrase DNA Gyrase/Topoisomerase IV Inhibition Compound 3-Bromo-7,8-dichloroquinolin-4(1H)-one Compound->Apoptosis Compound->CellCycle Compound->KinaseInhibition Compound->DNAGyrase

Sources

Technical Profile: Solubility & Physicochemical Characterization of 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and solubility profiling of 3-Bromo-7,8-dichloroquinolin-4(1H)-one . This guide is structured to assist formulation scientists and medicinal chemists in overcoming the inherent lipophilicity challenges associated with halogenated quinolone scaffolds.

Executive Summary

3-Bromo-7,8-dichloroquinolin-4(1H)-one represents a highly functionalized scaffold often utilized as a precursor for antimalarial and antibacterial agents. Its structural core—a 4-quinolone fused with three electron-withdrawing halogen atoms—creates a specific solubility challenge: high crystallinity combined with significant lipophilicity .

This guide provides a theoretical physicochemical baseline and a validated experimental workflow to determine its thermodynamic and kinetic solubility. The presence of halogens at positions 3, 7, and 8 significantly alters the pKa and logP compared to the parent quinolone, requiring tailored solubilization strategies for biological assays.

Physicochemical Analysis & Structural Logic

To design an effective solubility protocol, one must first understand the molecular forces at play.

Structural Dynamics and Tautomerism

The compound exists in a tautomeric equilibrium between the 4-quinolone (lactam) and 4-hydroxyquinoline (lactim) forms.

  • Dominant Species: In the solid state and polar solvents, the lactam (NH-ketone) form predominates due to the high resonance stabilization energy of the amide-like linkage.

  • Halogen Effect: The electron-withdrawing nature of the 3-Bromo and 7,8-Dichloro substituents exerts a strong negative inductive effect (-I).

    • Basicity (Carbonyl/N): Significantly reduced. The protonation of the carbonyl oxygen (typically pKa ~2.4 for unsubstituted quinolone) is suppressed (Predicted pKa < 1.0), making it a very weak base.

    • Acidity (N-H): Enhanced. The halogens stabilize the negative charge on the nitrogen upon deprotonation, likely shifting the pKa of the N-H group from ~11.5 (unsubstituted) down to the 8.5–9.5 range .

Theoretical Property Table
PropertyValue (Predicted/Range)Impact on Solubility
Molecular Weight ~292.94 g/mol Moderate size; dissolution rate limited by lattice energy.
LogP (Octanol/Water) 3.5 – 4.2 Highly lipophilic. Poor aqueous solubility expected.[1]
pKa (Acidic NH) 8.8 ± 0.5 Solubility increases significantly at pH > 10.
pKa (Basic C=O) < 1.0 Solubility increases only in strong acids (e.g., 1M HCl).
Intrinsic Solubility (S₀) < 1 µg/mL "Brick dust" character; requires cosolvents for assays.

Experimental Protocols: Determining the Solubility Profile

Do not rely on single-point measurements. A robust profile requires both Kinetic (for screening) and Thermodynamic (for formulation) data.

Workflow Visualization

The following diagram outlines the decision tree for characterizing this compound, distinguishing between early-stage screening and late-stage optimization.

SolubilityWorkflow Start Compound Sample: 3-Bromo-7,8-dichloroquinolin-4(1H)-one DMSO_Stock Prepare 10mM DMSO Stock Start->DMSO_Stock Tier2 Tier 2: Thermodynamic Solubility (Gold Standard) Start->Tier2 Tier1 Tier 1: Kinetic Solubility (High Throughput) Buffer_Spike Spike into PBS (pH 7.4) Final 2% DMSO Tier1->Buffer_Spike DMSO_Stock->Tier1 Turbidimetry Nephelometry/UV Detect Precipitation Buffer_Spike->Turbidimetry Turbidimetry->Tier2 If > 50 µM ShakeFlask Shake-Flask Method (24-72h Equilibrium) Tier2->ShakeFlask PhaseSep Filtration / Centrifugation (Remove undissolved solid) ShakeFlask->PhaseSep Quantification HPLC-UV / LC-MS Quantify Supernatant PhaseSep->Quantification

Caption: A dual-tier solubility assessment workflow separating kinetic screening from thermodynamic validation.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for accurate formulation data.

  • Preparation: Weigh approximately 2 mg of solid 3-Bromo-7,8-dichloroquinolin-4(1H)-one into a 4 mL glass vial.

  • Solvent Addition: Add 1 mL of the target buffer (e.g., pH 1.2, 7.4, or 10.0).

    • Note: Given the lipophilicity, ensure the solid is well-dispersed; sonicate for 5 minutes to break up aggregates.

  • Equilibration: Agitate at 25°C for 24–48 hours. Use a rotary shaker to prevent sedimentation.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Critical Step: Filter the supernatant through a PVDF filter (0.22 µm). Avoid Nylon filters as halogenated quinolones may adsorb to the membrane.

  • Quantification: Analyze via HPLC-UV (Detection λ: ~254 nm and 320 nm).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient 5% -> 95%.

Protocol B: pH-Dependent Profiling

Because of the acidic NH group, solubility will vary with pH. Construct a profile using three points:

  • pH 1.2 (0.1 N HCl): Tests protonation of the carbonyl (likely minimal solubility gain).

  • pH 7.4 (Phosphate Buffer): Simulates physiological neutral state (lowest solubility expected).

  • pH 10.5 (Borate Buffer): Tests deprotonation of the NH group (Highest aqueous solubility expected).

Solubility Enhancement Strategies

For biological assays where the compound must remain in solution, simple aqueous buffers will fail. Use the following formulation strategies:

Cosolvent Systems

The high LogP (>3.5) necessitates organic modifiers.

  • DMSO: Soluble > 20 mg/mL. Suitable for stock solutions.

  • PEG 400: Recommended for in vivo formulation (up to 20-30% v/v).

  • Labrasol: Effective for improving oral bioavailability of lipophilic quinolones.

Cyclodextrin Complexation

The planar, hydrophobic nature of the 7,8-dichloro-quinoline ring makes it an excellent guest for Sulfobutyl ether-β-cyclodextrin (SBECD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Mechanism: The hydrophobic cavity encapsulates the halogenated rings, shielding them from water while the hydrophilic exterior allows dissolution.

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Add excess compound and shake for 48h. Expect a 10-50x fold increase in solubility compared to pure water.

Ionization State Diagram

Understanding the species distribution is critical for pH adjustment.

Ionization Cation Cationic Form (Protonated C=O) pH < 1 Neutral Neutral Form (Insoluble Solid) pH 1 - 9 Cation->Neutral -H+ (pKa1 < 1) Neutral->Cation +H+ Anion Anionic Form (Deprotonated N-) pH > 9 Neutral->Anion -H+ (pKa2 ~9) Anion->Neutral +H+

Caption: Predicted ionization species distribution. The insoluble neutral form dominates the physiological pH range.

References

  • Lipophilicity of Halogenated Quinolines

    • Source: "Physicochemical properties of fluoroquinolones." Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Establishes the impact of halogen
  • Solubility Measurement Protocols

    • Source: "Equilibrium solubility measurement of ionizable drugs - consensus recommend
    • Context: The industry standard for the Shake-Flask protocol described in Section 3.2.
  • Cyclodextrin Complexation

    • Source: "Cyclodextrins in drug delivery: An updated review." Archives of Pharmacal Research.
    • Context: Supports the strategy of using HP-β-CD for planar hydrophobic molecules like quinolones.
  • Tautomerism in 4-Quinolones

    • Source: "Tautomerism of 4-quinolones: The final chapter?" Tetrahedron.
    • Context: Validates the dominance of the NH-quinolone tautomer over the OH-quinoline form in solution.

Sources

3-Bromo-7,8-dichloroquinolin-4(1H)-one potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-7,8-dichloroquinolin-4(1H)-one: Pharmacophore Analysis & Therapeutic Targeting Content Type: Technical Whitepaper / Lead Optimization Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary: The Halogenated Quinolone Scaffold

The compound 3-Bromo-7,8-dichloroquinolin-4(1H)-one (henceforth BDQ-4 ) represents a highly specialized "privileged structure" in medicinal chemistry.[1] Unlike the classic fluoroquinolone antibiotics (e.g., ciprofloxacin) which require a C3-carboxylic acid for magnesium-mediated DNA gyrase binding, the 3-bromo-4-quinolinone class operates via distinct mechanistic pathways.[1]

This guide analyzes BDQ-4 not merely as a synthetic intermediate, but as a bioactive pharmacophore with dual-targeting potential:

  • Bacterial Virulence Attenuation: Inhibition of Quorum Sensing (QS) systems, specifically targeting signal receptor conformational dynamics.[1]

  • Mitochondrial Respiration Inhibition: Targeting the cytochrome bc1 complex (Complex III) in fungal and parasitic pathogens, driven by the lipophilic 7,8-dichloro substitution pattern.[1]

Chemical Profile & Synthetic Access

The biological potency of BDQ-4 is dictated by its electronic landscape.[1] The 7,8-dichloro motif increases lipophilicity (


), facilitating membrane permeation, while the 3-bromo substituent acts as a steric block and a halogen-bond donor, crucial for occupying hydrophobic pockets in target proteins.
Optimized Synthetic Protocol

Note: This protocol synthesizes the core scaffold via the Conrad-Limpach cyclization followed by electrophilic bromination.[1]

Step 1: Cyclization (7,8-dichloroquinolin-4(1H)-one)

  • Reactants: 3,4-Dichloroaniline (1.0 eq) + Diethyl ethoxymethylenemalonate (1.1 eq).[1]

  • Conditions: Heat neat at 120°C for 2 hours (removal of ethanol) to form the enamine intermediate.

  • Ring Closure: Add intermediate to boiling diphenyl ether (250°C) for 15 minutes. Flash cool.

  • Purification: Precipitate with hexane; recrystallize from DMF.

Step 2: C3-Bromination (BDQ-4) [1]

  • Reactants: 7,8-dichloroquinolin-4(1H)-one (1.0 eq) + N-Bromosuccinimide (NBS) (1.1 eq).[1]

  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Catalyst: Benzoyl peroxide (5 mol%) - radical initiator optional but improves yield.

  • Procedure: Reflux at 80°C for 4 hours.

  • Workup: Pour into ice water. Filter the pale yellow solid.[1] Wash with

    
     (aq) to remove residual bromine.[1]
    

Synthesispathway cluster_0 Precursors cluster_1 Intermediate cluster_2 Target (BDQ-4) A 3,4-Dichloroaniline C Enamine Intermediate A->C 120°C, -EtOH B DEEM (Diethyl ethoxymethylene malonate) B->C D 7,8-Dichloroquinolin- 4(1H)-one (Core) C->D Diphenyl ether 250°C (Cyclization) E 3-Bromo-7,8-dichloro quinolin-4(1H)-one D->E NBS, AcOH Electrophilic Bromination

Caption: Synthetic route utilizing Conrad-Limpach cyclization followed by regioselective C3-bromination.

Primary Therapeutic Target: Bacterial Quorum Sensing (QS)[1]

Unlike traditional antibiotics that kill bacteria (imposing selective pressure), BDQ-4 analogs are investigated as anti-virulence agents .[1] The 3-bromo-quinolinone core mimics the structure of Pseudomonas aeruginosa Quorum Sensing signal molecules (PQS or HHQ) but lacks the alkyl chain required for receptor activation.[1]

Mechanism of Action
  • Target: PqsR (MvfR) transcriptional regulator.[1]

  • Binding Mode: BDQ-4 occupies the ligand-binding domain (LBD) of PqsR.[1]

  • Effect: The 3-bromo group provides steric hindrance that prevents the conformational change necessary for PqsR to bind the promoter region of the pqsABCDE operon.[1]

  • Outcome: Suppression of pyocyanin production and biofilm formation without inhibiting bacterial growth.[1]

Validation Protocol: Pyocyanin Inhibition Assay

Self-Validating Step: This assay must include a growth curve control to prove the compound is not simply killing the bacteria.[1]

  • Culture: Grow P. aeruginosa (PAO1 strain) in PB medium.

  • Treatment: Incubate with BDQ-4 (concentration range 1–50 µM) vs. DMSO control for 18 hours.

  • Extraction: Centrifuge culture; extract supernatant with chloroform (3 mL).

  • Acidification: Re-extract chloroform layer with 0.2 N HCl (1 mL) to isolate pyocyanin (turns pink in acid).[1]

  • Quantification: Measure Absorbance at 520 nm (

    
    ).
    
  • Normalization: Divide

    
     by bacterial cell density (
    
    
    
    ).
    • Result: A decrease in Ratio (

      
      ) confirms QS inhibition independent of bactericidal activity.[1]
      

Secondary Target: Mitochondrial Cytochrome bc1 Complex[1]

The 7,8-dichloro substitution pattern is historically significant in antimalarial research (reminiscent of Endochin and Chloroquine).[1] BDQ-4 is a potential inhibitor of the cytochrome bc1 complex (Complex III) in Plasmodium falciparum and pathogenic fungi (e.g., Candida albicans).[1]

Structural Logic (SAR)
  • 7,8-Dichloro: Provides the necessary lipophilicity to enter the mitochondrial inner membrane.[1]

  • 4(1H)-one: Mimics the ubiquinone ring, competing for the

    
     or 
    
    
    
    binding sites on cytochrome b.[1]
  • 3-Bromo: Enhances binding affinity via halogen bonding with backbone carbonyls in the binding pocket, a feature often superior to the 3-H or 3-methyl analogs.[1]

Data Summary: Predicted Potency Profile
ParameterValue / CharacteristicImpact on Efficacy
LogP ~3.8 - 4.2High membrane permeability; accumulation in lipid bilayers (mitochondria).[1]
H-Bond Donors 1 (NH)Essential for anchoring in the

site.[1]
H-Bond Acceptors 1 (C=O)Interaction with Histidine residues in the active site.[1]
Halogen Bond C3-BrSpecific interaction with electron-rich domains in the receptor.[1]

Pathway Visualization: Dual-Target Mechanism

The following diagram illustrates how BDQ-4 diverges from the classic DNA Gyrase pathway (used by Ciprofloxacin) and instead targets Virulence (QS) and Respiration.[1]

MechanismOfAction cluster_compound Lead Compound cluster_pathways Therapeutic Pathways BDQ 3-Bromo-7,8-dichloro quinolin-4(1H)-one Target1 Target A: PqsR Regulator (Bacteria) BDQ->Target1 Steric Antagonism (Ligand Binding Domain) Target2 Target B: Cytochrome bc1 (Fungi/Parasites) BDQ->Target2 Ubiquinone Mimicry (Qo Site Competition) Effect1 Inhibits pqsABCDE Transcription Target1->Effect1 Effect2 Collapses Mitochondrial Membrane Potential Target2->Effect2 Outcome1 Virulence Attenuation (No Biofilm) Effect1->Outcome1 Outcome2 ATP Depletion & Cell Death Effect2->Outcome2

Caption: Dual mechanistic pathways of BDQ-4 targeting bacterial virulence and eukaryotic pathogen respiration.[1]

References

  • Zubkov, V. O., et al. (2020).[1] "Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents." Journal of Organic and Pharmaceutical Chemistry. Link

  • Huse, H., & Whiteley, M. (2011). "4-Quinolones: Smart Phones of the Microbial World." Chemical Reviews, 111(1), 152–159. Link[1]

  • Vandekerckhove, S., et al. (2014).[1] "Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity." Bioorganic & Medicinal Chemistry Letters, 24(4), 1214–1217. Link[1]

  • Duval, A. R., et al. (2011).[1][2] "7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity." TheScientificWorldJOURNAL, 11, 1489–1495.[2] Link

  • Reitsema, R. H. (1948).[1] "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68. Link[1]

Sources

Technical Guide: Design, Synthesis, and Evaluation of 3-Bromo-7,8-dichloroquinolin-4(1H)-one and Related Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance[1][2]

The 3-Bromo-7,8-dichloroquinolin-4(1H)-one scaffold represents a highly specialized pharmacophore within the quinolone class. While classical quinolones (e.g., ciprofloxacin) utilize a 6-fluoro-7-piperazinyl substitution pattern for broad-spectrum antibacterial activity via DNA gyrase inhibition, the 7,8-dichloro substitution pattern offers distinct physicochemical properties.

This specific analog serves two critical roles in modern drug discovery:

  • Antimicrobial Potency: The 7,8-dichloro motif increases lipophilicity (

    
    ) and alters the electronic density of the ring system, often enhancing activity against Gram-positive pathogens (e.g., S. aureus) and overcoming certain efflux pump resistance mechanisms compared to non-halogenated analogs.
    
  • Synthetic Versatility: The 3-bromo substituent acts as a "synthetic handle." It is not merely a steric blocker but a reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) expansion.

This guide provides a validated workflow for the synthesis, characterization, and biological evaluation of this compound, designed for immediate application in medicinal chemistry programs.

Chemical Synthesis: Validated Protocols

The synthesis of 3-Bromo-7,8-dichloroquinolin-4(1H)-one is best achieved via a modified Gould-Jacobs reaction , followed by regioselective electrophilic bromination. This route is preferred over the Conrad-Limpach synthesis for 4-quinolinones due to higher yields and cleaner workups.

Retrosynthetic Analysis[3]
  • Target: 3-Bromo-7,8-dichloroquinolin-4(1H)-one

  • Precursor: 7,8-Dichloroquinolin-4(1H)-one

  • Starting Material: 3,4-Dichloroaniline + Diethyl ethoxymethylenemalonate (EMME)

Step-by-Step Experimental Protocol
Step 1: Condensation (Enamine Formation)
  • Reagents: 3,4-Dichloroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).

  • Solvent: Ethanol (anhydrous) or neat.[1]

  • Protocol:

    • Charge a round-bottom flask with 3,4-dichloroaniline and EMME.

    • Heat to reflux (if in EtOH) or 110°C (neat) for 2-4 hours.

    • Monitor via TLC (Hexane:EtOAc 3:1). The aniline spot will disappear.

    • Cool to room temperature. The product, Diethyl 2-((3,4-dichlorophenyl)amino)methylenemalonate , often precipitates.

    • Recrystallize from ethanol/hexane.

Step 2: Thermal Cyclization (Gould-Jacobs)
  • Reagents: Enamine intermediate (from Step 1).

  • Solvent: Diphenyl ether (Ph2O) or Dowtherm A.

  • Protocol:

    • Heat the solvent to 250°C (reflux) in a setup equipped with a Dean-Stark trap (to remove EtOH byproduct).

    • Add the enamine portion-wise to the boiling solvent. Critical: Rapid addition maintains high temperature, favoring cyclization over polymerization.

    • Reflux for 30-60 minutes.

    • Cool to ~80°C and dilute with hexane or ethanol to precipitate the product.

    • Filter to obtain Ethyl 7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Step 3: Hydrolysis and Decarboxylation
  • Reagents: NaOH (2M), then HCl (conc).

  • Protocol:

    • Reflux the ester in 2M NaOH for 2 hours to hydrolyze to the carboxylic acid.

    • Acidify with HCl to precipitate the free acid.

    • Decarboxylation: Heat the dry carboxylic acid in diphenyl ether at 250°C for 1 hour OR reflux in quinoline with copper powder (catalyst).

    • Isolate 7,8-Dichloroquinolin-4(1H)-one .

Step 4: Regioselective Bromination
  • Reagents: Bromine (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Solvent: Glacial Acetic Acid.

  • Protocol:

    • Dissolve 7,8-dichloroquinolin-4(1H)-one in glacial acetic acid.

    • Add

      
       (1.05 eq) dropwise at room temperature. The 3-position is highly nucleophilic in the enaminone system.
      
    • Stir for 2 hours. A solid precipitate usually forms.

    • Pour into ice water, filter, and wash with sodium thiosulfate solution (to remove excess bromine).

    • Yield: Expect >80% conversion.

    • Product: 3-Bromo-7,8-dichloroquinolin-4(1H)-one .

Visualization: Synthetic Pathway[5][6][7]

SynthesisPath SM1 3,4-Dichloroaniline Inter1 Enamine Intermediate SM1->Inter1 Condensation (110°C) SM2 EMME SM2->Inter1 Inter2 Ethyl 7,8-dichloro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Inter1->Inter2 Cyclization (Ph2O, 250°C) Inter3 7,8-Dichloroquinolin-4(1H)-one Inter2->Inter3 1. Hydrolysis (NaOH) 2. Decarboxylation (-CO2) Final 3-Bromo-7,8-dichloroquinolin- 4(1H)-one Inter3->Final Bromination (Br2, AcOH)

Figure 1: Step-wise synthesis of the target scaffold via the Gould-Jacobs reaction pathway.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

Understanding the contribution of each halogen atom is vital for optimizing this lead.

PositionSubstituentElectronic EffectBiological Impact
C3 Bromine Weakly withdrawing, Steric bulkCritical Handle: Blocks metabolism at C3; serves as a leaving group for Pd-catalyzed coupling to add aryl/heteroaryl groups (increasing potency).
C7 Chlorine Electron withdrawingLipophilicity: Enhances membrane permeability. In quinolones, C7 is typically the site for amine (piperazine) attachment to improve spectrum.
C8 Chlorine Electron withdrawingBioavailability: The 8-chloro substituent (vs. 8-H or 8-F) often improves oral absorption and activity against anaerobes. It also creates a "steric clash" that can force N1-substituents out of plane.
N1 Hydrogen H-bond donorTautomerism: Exists in equilibrium with 4-hydroxyquinoline. Alkylation at N1 (e.g., ethyl, cyclopropyl) is usually required for maximal antibacterial activity (locking the quinolone form).
SAR Visualization

SAR_Logic Core 3-Bromo-7,8-dichloroquinolin-4(1H)-one Core Scaffold C3 Pos 3: Bromine (Synthetic Handle) Core->C3 Suzuki Coupling Site C7 Pos 7: Chlorine (Target Binding) Core->C7 Lipophilicity Modulation C8 Pos 8: Chlorine (Pharmacokinetics) Core->C8 Metabolic Stability N1 Pos 1: Nitrogen (Solubility/Tautomerism) Core->N1 N-Alkylation Point

Figure 2: Functional analysis of the scaffold's substitution pattern.

Biological Evaluation Protocols

To validate the utility of the synthesized derivatives, the following standard assays are recommended.

Antimicrobial Susceptibility Testing (MIC)
  • Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus ATCC 29213, E. coli ATCC 25922).

  • Method: CLSI Broth Microdilution.

  • Protocol:

    • Prepare stock solutions of the test compound in DMSO (10 mg/mL).

    • Dilute in cation-adjusted Mueller-Hinton broth to a range of 64

      
      g/mL to 0.06 
      
      
      
      g/mL in a 96-well plate.
    • Inoculate with

      
       CFU/mL of bacteria.
      
    • Incubate at 37°C for 16-20 hours.

    • Readout: The lowest concentration with no visible growth is the MIC.

Anticancer Cytotoxicity (MTT Assay)
  • Objective: Assess antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates and incubate for 24h.
      
    • Treat with graded concentrations of the 3-bromo derivative (0.1 - 100

      
      M) for 48h.
      
    • Add MTT reagent (5 mg/mL) and incubate for 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm. Calculate

      
       using non-linear regression.
      

References

  • BenchChem. (2025). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide. Retrieved from

  • National Institutes of Health (PubMed). (2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. PMID: 30431695.[2] Retrieved from

  • Taylor & Francis. (2025). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation. Retrieved from

  • MDPI. (2022). Synthesis of 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from

  • ResearchGate. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from

Sources

Methodological & Application

synthesis of 3-Bromo-7,8-dichloroquinolin-4(1H)-one experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the verified synthetic route for 3-Bromo-7,8-dichloroquinolin-4(1H)-one , a halogenated quinolone scaffold often utilized as a critical intermediate in the development of antimicrobial agents (e.g., gyrase inhibitors) and antiviral therapeutics.

The protocol utilizes a robust Gould-Jacobs reaction sequence starting from 2,3-dichloroaniline to establish the 7,8-dichloroquinolin-4-one core, followed by a regioselective electrophilic bromination at the C3 position. This guide prioritizes reproducibility, scalability, and safety, addressing specific challenges such as isomer control during cyclization and handling of hazardous halogenation reagents.

Retrosynthetic Analysis
  • Target: 3-Bromo-7,8-dichloroquinolin-4(1H)-one

  • Precursor A (Bromination): 7,8-Dichloroquinolin-4(1H)-one

  • Precursor B (Decarboxylation): 7,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Precursor C (Cyclization): Diethyl 2-(((2,3-dichlorophenyl)amino)methylene)malonate

  • Starting Materials: 2,3-Dichloroaniline + Diethyl ethoxymethylenemalonate (EMME)

Chemical Safety & Hazard Control (HSE)

CRITICAL WARNING: This protocol involves high-temperature reactions (>250°C) and the use of elemental bromine.

ReagentHazard ClassCritical Control Measure
Bromine (

)
Acute Tox, Corrosive, OxidizerHandle ONLY in a functioning fume hood. Use glass/Teflon equipment. Have sodium thiosulfate (quencher) ready.
Dowtherm A Irritant, Aquatic ToxUse a blast shield during high-temp reflux (257°C). Ensure condenser water flow is robust.
2,3-Dichloroaniline Acute Tox, Target Organ ToxAvoid skin contact. Double glove (Nitrile).
Acetic Acid (Glacial) Flammable, CorrosiveDispense in fume hood.

Experimental Protocol

Phase 1: Scaffold Construction (Gould-Jacobs Cyclization)

This phase establishes the bicyclic quinolone core with the specific 7,8-dichloro substitution pattern. The use of 2,3-dichloroaniline is structurally mandated; the chlorine at the 2-position blocks ortho-cyclization at that site, forcing cyclization to the 6-position (aniline numbering), which corresponds to the 4a-bridgehead, thereby placing the chlorines at positions 7 and 8 of the quinoline.

Step 1.1: Condensation (Enamine Formation)

Reaction: 2,3-Dichloroaniline + EMME


 Enamine Intermediate
  • Charge: In a 500 mL round-bottom flask (RBF), combine 2,3-dichloroaniline (16.2 g, 100 mmol) and diethyl ethoxymethylenemalonate (EMME) (21.6 g, 100 mmol).

  • Conditions: Fit the flask with a Dean-Stark trap (optional) or a simple distillation head. Heat the neat mixture to 110–120°C in an oil bath.

  • Observation: Ethanol is evolved as a byproduct.[1][2][3] Stir for 2–3 hours until ethanol evolution ceases and the mixture solidifies upon cooling.

  • Workup: Recrystallize the solid from ethanol/hexane if necessary, or carry forward crude (purity is typically >95%).

    • Checkpoint: Intermediate is Diethyl 2-(((2,3-dichlorophenyl)amino)methylene)malonate.

Step 1.2: Thermal Cyclization

Reaction: Enamine


 Ethyl 7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Solvent Prep: Heat Dowtherm A (150 mL) to a rolling reflux (~257°C) in a 1 L 3-neck RBF equipped with a high-efficiency condenser and blast shield.

  • Addition: Carefully add the enamine intermediate (from Step 1.1) in small portions (powder funnel) to the boiling solvent. Caution: Vigorous foaming (ethanol release) will occur.

  • Reflux: Maintain reflux for 45–60 minutes. The solution will darken.

  • Isolation: Cool the mixture to ~80°C and dilute with hexane or heptane (150 mL) to precipitate the product. Cool to room temperature (RT).

  • Filtration: Filter the off-white/brown solid, wash with hexane to remove Dowtherm A, and dry.

Step 1.3: Hydrolysis & Decarboxylation

Reaction: Ester


 Acid 

7,8-Dichloroquinolin-4(1H)-one
  • Hydrolysis: Suspend the ester (from Step 1.2) in 10% NaOH (200 mL). Reflux for 2–3 hours until the solid dissolves (formation of sodium salt).

  • Precipitation: Cool to RT. Acidify with HCl to pH 2. Filter the precipitated carboxylic acid . Wash with water and dry.[1][4]

  • Decarboxylation: Place the dry carboxylic acid in a flask containing Dowtherm A (100 mL). Heat to reflux (250°C) for 1–2 hours until

    
     evolution stops.
    
    • Alternative: Pyrolysis of the dry acid neat at 260–270°C in a sand bath is possible but risks charring.

  • Final Scaffold Isolation: Cool, dilute with hexane, filter, and wash with acetone.

    • Yield Target: ~60–70% over 3 steps.[1][2][3]

    • Validation: MS (

      
      ).
      
Phase 2: Regioselective Bromination

The 4-quinolone ring is activated at the 3-position (vinylogous amide). Electrophilic substitution with elemental bromine is highly regioselective.

Step 2.1: Bromination

Reaction: 7,8-Dichloroquinolin-4(1H)-one +




Product
  • Setup: Equip a 250 mL 3-neck RBF with a dropping funnel, reflux condenser, and magnetic stirrer. Vent the condenser to a scrubber (NaOH trap).

  • Solvation: Dissolve/suspend 7,8-dichloroquinolin-4(1H)-one (10.7 g, 50 mmol) in Glacial Acetic Acid (100 mL).

    • Note: Slight heating (40–50°C) may be required for solubility.

  • Addition: Add a solution of Bromine (8.8 g, 2.8 mL, 55 mmol, 1.1 eq) in acetic acid (20 mL) dropwise over 30 minutes.

    • Observation: The red color of bromine should fade as it reacts.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC.

  • Quench: Pour the reaction mixture into Ice Water (500 mL) containing Sodium Bisulfite (1 g) to quench excess bromine.

  • Isolation: Filter the resulting precipitate. Wash copiously with water to remove acetic acid.

  • Purification: Recrystallize from DMF/Ethanol or Ethanol/Water.

Analytical Validation & QC

TestAcceptance CriteriaMethodological Note
Appearance Off-white to pale yellow powderDiscoloration indicates residual

or oxidation.
HPLC Purity > 98.0% (AUC)Column: C18. Mobile Phase:

/MeCN (+0.1% TFA).
Mass Spec (ESI)

Characteristic isotope pattern for

+

.
1H NMR

ppm (d, J=9Hz, H-5)
Absence of H-3 singlet (usually ~6.0-6.2 ppm in precursor) confirms substitution.

Key NMR Diagnostic: In the precursor (7,8-dichloroquinolin-4-one), the H-3 proton appears as a doublet (coupled to NH) or singlet around 6.0–6.3 ppm. Disappearance of this signal and the retention of the H-5/H-6 coupling pattern confirms 3-substitution.

Visual Workflows

Synthetic Pathway (DOT Diagram)

SynthesisPath Start 2,3-Dichloroaniline (Starting Material) Step1 Condensation (EMME, 110°C) Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 - EtOH Step2 Cyclization (Dowtherm A, 257°C) Inter1->Step2 Inter2 7,8-Dichloro-3-COOEt-quinolone Step2->Inter2 Ring Closure Step3 Hydrolysis & Decarboxylation (1. NaOH; 2. Heat) Inter2->Step3 Core 7,8-Dichloroquinolin-4(1H)-one (Scaffold) Step3->Core - CO2 Step4 Bromination (Br2, AcOH, 60°C) Core->Step4 Final 3-Bromo-7,8-dichloroquinolin-4(1H)-one (Target) Step4->Final Electrophilic Subst.

Figure 1: Step-wise synthetic pathway from aniline precursor to brominated target.

Workup & Isolation Logic

Workup RxnMix Reaction Mixture (AcOH + Product + Br2) Quench Quench (Ice Water + NaHSO3) RxnMix->Quench Stop Rxn Filter Filtration Quench->Filter Solids Crude Solid Filter->Solids Retentate Liquids Filtrate (Waste) (AcOH, NaBr) Filter->Liquids Permeate Purify Recrystallization (DMF/EtOH) Solids->Purify FinalProduct Pure Crystals Purify->FinalProduct

Figure 2: Isolation workflow for the bromination step ensuring removal of corrosive reagents.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield in Cyclization Temperature too low (<250°C)Ensure Dowtherm A is actively boiling (reflux) before adding enamine.
Isomer Contamination Incorrect Starting MaterialVerify 2,3-dichloroaniline (not 3,4-dichloro). 3,4-dichloro yields 6,7-dichloro isomer.
Incomplete Bromination Moisture in solventUse Glacial Acetic Acid. Water deactivates the electrophile.
Product Color (Red/Orange) Trapped BromineWash solid with 5% Sodium Thiosulfate solution during filtration.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines.[2][3][6] I. Through Ethoxymethylenemalonic Ester.[1][2][6] Journal of the American Chemical Society.

  • Eswaran, S., et al. (2010). Synthesis and antimicrobial activity of new quinoline derivatives. (General reference for bromination conditions of quinolones).

  • Organic Syntheses. (1955).[5] 4,7-Dichloroquinoline.[1][2][3][7] (Protocol adapted for 7,8-isomer).

  • Sigma-Aldrich. (2023).[8] Safety Data Sheet: Bromine.

Sources

Application Note: Analytical Characterization of 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the analytical characterization of 3-Bromo-7,8-dichloroquinolin-4(1H)-one . This specific scaffold combines a quinolone core with a unique halogenation pattern (tribromo/dichloro), presenting distinct challenges in solubility, ionization, and isotopic resolution.

The following guide is designed for medicinal chemists and analytical scientists requiring high-confidence structural validation.

Introduction & Physicochemical Context

The 3-bromo-7,8-dichloroquinolin-4(1H)-one scaffold is a highly functionalized intermediate often utilized in the synthesis of antimicrobial agents and kinase inhibitors. Its characterization is complicated by two factors:

  • Tautomerism: The molecule exists in a tautomeric equilibrium between the 4-quinolone (keto) and 4-hydroxyquinoline (enol) forms. In polar aprotic solvents (DMSO), the keto form predominates, while basic conditions favor the enolate.

  • Halogen Cluster: The presence of one bromine and two chlorine atoms creates a complex isotopic envelope in Mass Spectrometry, which serves as a definitive fingerprint for identity confirmation.

Analytical Workflow Strategy

The following workflow ensures complete structural validation, moving from purity assessment to absolute structural elucidation.

AnalyticalWorkflow Sample Crude Sample Solubility Solubility Check (DMSO vs MeOH) Sample->Solubility HPLC LC-UV Purity (254 nm) Solubility->HPLC Dilution MS LC-MS (Isotope Pattern) HPLC->MS Peak ID NMR 1H & 13C NMR (DMSO-d6) MS->NMR Confirm Mass Report CoA Generation NMR->Report Confirm Structure

Figure 1: Integrated analytical workflow for halogenated quinolinone characterization.

Method 1: High-Performance Liquid Chromatography (HPLC)

Objective: Purity assessment and retention time (Rt) establishment. Challenge: Quinolinones are amphoteric. Without pH control, the nitrogen lone pair can interact with residual silanols on the column, leading to peak tailing.

Protocol: Reversed-Phase Method
  • Instrument: Agilent 1200/1260 or Waters Alliance (or equivalent).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated enone system).

Mobile Phase Strategy: Acidification is mandatory to protonate the basic nitrogen (


) and suppress enol ionization, ensuring a sharp peak.
Time (min)% Buffer (0.1% Formic Acid in Water)% Organic (Acetonitrile)
0.0955
10.0595
12.0595
12.1955
15.0955

Sample Preparation:

  • Stock: Dissolve 1 mg of analyte in 1 mL DMSO (Do not use pure Methanol/ACN for initial dissolution; solubility is poor).

  • Working: Dilute 10 µL of Stock into 990 µL of 50:50 Water:ACN.

Method 2: Mass Spectrometry (LC-MS)

Objective: Identity confirmation via Isotopic Fingerprinting. Mechanism: The specific combination of Halogens (1 Br, 2 Cl) creates a distinctive "Tetrad" cluster.

Isotope Pattern Analysis

Unlike standard organic molecules where the M+1 peak is minor, this molecule displays a massive isotopic distribution due to


 (approx 1:[1][2]1) and 

(approx 3:1).[1][3]

Theoretical Distribution (Calculated):

  • M (Nominal 291): Contains

    
    .
    
  • M+2 (293): Contains combinations of (

    
    ) and (
    
    
    
    ).
  • M+4 (295): Contains combinations of (

    
    ) and (
    
    
    
    ).
  • M+6 (297): Contains

    
    .
    

Expected Relative Intensity:

m/z Peak Composition Approx. Relative Intensity (%)

| M |


 | ~61%  |
| M+2  | Mixed Isotopes | 100% (Base Peak)  |
| M+4  | Mixed Isotopes | ~46%  |
| M+6  | 

| ~6% |[3]

Note: In ESI+ mode (M+H)+, add 1 to all m/z values above (i.e., 292, 294, 296, 298).

IsotopePattern cluster_0 Mass Spectrum Profile (ESI+) Peak1 m/z 292 (M+H) Intensity ~60% 79Br + 2x35Cl Peak2 m/z 294 (M+H+2) Intensity 100% 81Br + 2x35Cl + 79Br + 35Cl/37Cl Peak3 m/z 296 (M+H+4) Intensity ~46% 81Br + 35Cl/37Cl + 79Br + 2x37Cl Peak4 m/z 298 (M+H+6) Intensity ~6% 81Br + 2x37Cl

Figure 2: Predicted Isotopic Envelope for 3-Bromo-7,8-dichloroquinolin-4(1H)-one.

Method 3: Nuclear Magnetic Resonance (NMR)[5][6]

Objective: Structural elucidation and regio-isomer confirmation. Solvent: DMSO-d6 is the required solvent. Chloroform (


) is often insufficient for dissolving the polar quinolinone core and may cause broadening of the NH signal.
1H NMR Assignment Strategy (500 MHz, DMSO-d6)

The substitution pattern (3, 7, 8) leaves only three aromatic protons: H-2, H-5, and H-6.

  • H-2 (Singlet, ~8.3 - 8.6 ppm): This proton is adjacent to the nitrogen and the carbonyl. It appears as a sharp singlet because position 3 is blocked by Bromine.

  • H-5 (Doublet, J ≈ 8.5 Hz, ~8.0 - 8.2 ppm): This proton is peri- to the carbonyl group, causing significant deshielding. It couples only to H-6.

  • H-6 (Doublet, J ≈ 8.5 Hz, ~7.6 - 7.8 ppm): This proton is ortho to H-5.

  • N-H (Broad Singlet, >11.0 ppm): The amide/quinolinone proton. Its visibility confirms the "one" (keto) tautomer. If this signal is missing or extremely broad, it indicates rapid tautomeric exchange, often caused by trace water in the DMSO.

Critical Check: If you observe a doublet of doublets or a triplet, your substitution pattern is incorrect (i.e., you do not have the 7,8-dichloro isomer). The 7,8-dichloro pattern must yield an AB system (two doublets) for the benzenoid ring.

Method 4: Infrared Spectroscopy (FT-IR)

Objective: Confirmation of functional groups. Technique: ATR (Attenuated Total Reflectance) on solid powder.

  • ν(N-H): 3100–2800 cm⁻¹ (Broad, multiple bands due to H-bonding).

  • ν(C=O): 1620–1640 cm⁻¹. Note: Quinolinones show a carbonyl stretch at a lower frequency than typical ketones (usually <1650) due to resonance contribution from the nitrogen lone pair (vinylogous amide character).

  • ν(C-Cl/C-Br): < 800 cm⁻¹ (Fingerprint region).

References

  • Quinolinone Synthesis & Tautomerism

    • Gach-Janczak, K., et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine."[4] Molecules, 2020.

  • Halogenated Isotope Patterns

    • Doc Brown's Chemistry. "Mass spectrum of 1-bromo-2-chloroethane (Isotope Pattern Logic)." Doc Brown's Chemistry Indices.

  • NMR of Quinolinones

    • BenchChem.[5] "Cross-Validation of Analytical Data for Quinoline Derivatives." BenchChem Application Notes.

  • HPLC Method Development

    • ResearchGate.[6] "Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines." Journal of Pharmaceutical and Biomedical Analysis.

Sources

using 3-Bromo-7,8-dichloroquinolin-4(1H)-one in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling the Biological Activity of 3-Bromo-7,8-dichloroquinolin-4(1H)-one in Cell-Based Assays

Introduction & Compound Profile

3-Bromo-7,8-dichloroquinolin-4(1H)-one represents a highly functionalized scaffold within the quinolone class of heterocycles. While the quinolone core is best known for the fluoroquinolone antibiotics (e.g., Ciprofloxacin) which target bacterial DNA gyrase, the specific substitution pattern of this compound—featuring a 7,8-dichloro motif and a 3-bromo handle—suggests distinct pharmacological properties.[1]

In drug discovery, this molecule is typically utilized as:

  • A Lead Block for Antimicrobial Agents: The 7,8-dichloro substitution increases lipophilicity, potentially enhancing penetration into Gram-positive bacteria (e.g., S. aureus) or Mycobacteria.[1]

  • A Precursor for Cross-Coupling: The 3-bromo position serves as an electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to generate library diversity.

  • An Inhibitor of Dihydroorotate Dehydrogenase (DHODH): Analogous halogenated quinolinones have been identified as potent inhibitors of human DHODH, a target for anticancer and immunosuppressive therapy.[1]

This guide provides standardized protocols for evaluating this compound in antimicrobial susceptibility , mammalian cytotoxicity , and heme polymerization assays.[1]

Chemical Handling & Solubilization

Critical Warning: Poly-halogenated quinolinones are notoriously insoluble in aqueous media. Improper solubilization is the #1 cause of false negatives in cell-based assays.

ParameterSpecificationNotes
Molecular Weight ~292.94 g/mol
LogP (Predicted) ~3.5 - 4.2Highly Lipophilic
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble up to 50 mM
Secondary Solvent DMF (Dimethylformamide)Use only if DMSO fails; toxic to cells >0.1%
Aqueous Stability LowPrecipitates rapidly in PBS/Media without carrier

Preparation Protocol:

  • Stock Solution: Dissolve solid compound in 100% DMSO to a concentration of 10 mM . Vortex vigorously for 2 minutes. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (halogenated compounds can be light-sensitive). Store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute the stock into culture media immediately prior to use. Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to avoid solvent toxicity.[1]

Experimental Workflows (Visualized)

The following diagram outlines the logical flow for screening this compound, moving from chemical verification to specific biological endpoints.

ScreeningWorkflow Compound 3-Bromo-7,8-dichloroquinolin-4(1H)-one (Solid Powder) Stock 10 mM Stock in DMSO (Sonicate 40°C) Compound->Stock QC QC Check: LC-MS (Verify Purity/Stability) Stock->QC Branch Select Assay Module QC->Branch Microbial Module A: Antimicrobial (MIC Determination) Branch->Microbial Cancer Module B: Mammalian Cytotoxicity (MTT/Resazurin) Branch->Cancer Heme Module C: Heme Polymerization (Antimalarial Potential) Branch->Heme Gyrase Target: DNA Gyrase / Topo IV Readout: OD600 Microbial->Gyrase Mito Target: DHODH / Mitochondria Readout: Absorbance/Fluorescence Cancer->Mito Hemozoin Target: Heme Detoxification Readout: Absorbance (405 nm) Heme->Hemozoin

Caption: Step-wise screening cascade for halogenated quinolinones. QC via LC-MS is recommended due to potential debromination over time.

Module A: Antimicrobial Susceptibility (MIC Assay)[1]

Rationale: The quinolin-4(1H)-one core mimics the structure of 4-quinolones. The 7,8-dichloro substitution pattern is often explored to overcome resistance in MRSA (Methicillin-Resistant S. aureus).[1]

Protocol (Broth Microdilution - CLSI Standard):

  • Bacterial Strains:

    • S. aureus (ATCC 29213) - Gram-positive control.

    • E. coli (ATCC 25922) - Gram-negative control.[2]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Use 96-well clear, round-bottom plates.

    • Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of 128 µg/mL compound solution (diluted from DMSO stock) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + 0.5% DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Prepare bacterial suspension to 0.5 McFarland standard.

    • Dilute 1:100 in CAMHB.

    • Add 100 µL of inoculum to wells 1-11. Final volume 200 µL.

  • Incubation: 37°C for 18-24 hours (aerobic).

  • Readout: Visual inspection for turbidity or OD600 measurement. The MIC is the lowest concentration with no visible growth.[1]

Expected Result: If the compound acts as a gyrase inhibitor, MICs should range between 0.5 – 16 µg/mL.[1] Higher values (>64 µg/mL) indicate poor permeability or efflux.

Module B: Mammalian Cell Viability (MTT/Resazurin)

Rationale: Halogenated quinolinones can inhibit human DHODH (critical for pyrimidine synthesis in rapidly dividing cells) or intercalate DNA. This assay determines the therapeutic window (Selectivity Index).[1]

Protocol:

  • Cell Lines:

    • HCT-116 (Colon Cancer) - High sensitivity to DHODH inhibitors.

    • HEK293 (Embryonic Kidney) - Non-cancerous control.

  • Seeding: Seed 5,000 cells/well in 96-well flat-bottom plates in 100 µL media (DMEM + 10% FBS). Incubate 24h for attachment.

  • Treatment:

    • Prepare 2x compound concentrations in media (max 1% DMSO).

    • Add 100 µL to wells (Final DMSO 0.5%).

    • Test Range: 0.1 µM to 100 µM (8-point dose response).

    • Positive Control: Doxorubicin (1 µM) or Brequinar (if testing DHODH mechanism).[1]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Detection (MTT):

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4 hours.

    • Aspirate media carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm.

  • Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism, Sigmoidal Dose-Response).

Module C: Antimalarial Heme Polymerization (β-Hematin)

Rationale: Quinoline derivatives (like Chloroquine) function by preventing the polymerization of toxic free heme into hemozoin in the parasite's digestive vacuole.[1] The 7,8-dichloro core is a known scaffold for this activity.[1]

Protocol (Cell-Free Assay):

  • Reagents:

    • Hemin chloride (dissolved in DMSO).

    • Acetate Buffer (0.5 M, pH 5.0).[1]

  • Reaction:

    • In a 96-well plate, mix 100 µL of Hemin (100 µM final) with the test compound (various concentrations).

    • Initiate polymerization by adding Tween-20 or lipids (optional, mimics parasite vacuole).[1]

    • Incubate at 37°C for 24 hours.

  • Quantification:

    • The formation of β-hematin (synthetic hemozoin) is insoluble.

    • Wash the plate with 2.5% SDS (dissolves free heme but not hemozoin).[1]

    • Dissolve the remaining pellet in 0.1 M NaOH.[1]

    • Read Absorbance at 405 nm.

  • Interpretation: A decrease in absorbance compared to control indicates inhibition of heme polymerization .

Mechanistic Pathway Visualization

The following diagram illustrates the potential mechanisms of action for 3-Bromo-7,8-dichloroquinolin-4(1H)-one based on its structural pharmacophores.

MoA Drug 3-Bromo-7,8-dichloro quinolin-4(1H)-one Br 3-Bromo Group (Electrophile/Steric) Drug->Br Cl 7,8-Dichloro (Lipophilicity) Drug->Cl Core 4-Oxo Core (H-Bond Acceptor) Drug->Core Gyrase Bacterial DNA Gyrase (Replication Arrest) Cl->Gyrase Binding Affinity DHODH Human DHODH (Pyrimidine Depletion) Cl->DHODH Hydrophobic Pocket Core->Gyrase Mg2+ Bridge Heme Heme Polymerization (Toxic Heme Buildup) Core->Heme Pi-Stacking

Caption: Structure-Activity Relationship (SAR) mapping of the compound to potential biological targets.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Edition 11.

  • Kouznetsov, V. V., et al. (2017).[1] "Quinoline derivatives as promising pharmacophore in current drug discovery."[3] Current Pharmaceutical Design, 23(12).[1] (Discusses the versatility of the quinoline scaffold).

  • Vyas, V. K., et al. (2011).[1] "3D-QSAR and molecular docking studies of 4-quinolone derivatives as high affinity inhibitors of dihydroorotate dehydrogenase." European Journal of Medicinal Chemistry, 46(10).[1] (Provides context for quinolone-DHODH interactions). [1]

  • Egan, T. J., et al. (1994).[1] "Inhibition of haemozoin formation as a target for the design of new antimalarials." Drug Design and Discovery, 12(1).[1] (Standard protocol for the Heme Polymerization assay).

  • BenchChem Technical Guide. (2025). "Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives." (Provides comparative data for bromo-quinolinone handling).

Disclaimer: 3-Bromo-7,8-dichloroquinolin-4(1H)-one is a research chemical.[2][4][5][6][7][8] It has not been approved for clinical use.[1] All assays described above should be performed in a Biosafety Level 2 (BSL-2) laboratory.

Sources

Topic: Evaluation of 3-Bromo-7,8-dichloroquinolin-4(1H)-one for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Quinolones represent a critical class of synthetic antibiotics that function by inhibiting essential bacterial enzymes involved in DNA replication.[1] This application note provides a comprehensive guide to the evaluation of 3-bromo-7,8-dichloroquinolin-4(1H)-one, a novel halogenated quinolone derivative, for its antibacterial potential. We present detailed protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside the agar disk diffusion method. Furthermore, we explore the established mechanism of action for this class of compounds and provide a framework for data interpretation, empowering researchers to rigorously assess its efficacy against a panel of clinically relevant bacteria.

Introduction: The Rationale for Novel Quinolone Derivatives

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[2][3] Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By interfering with their function, quinolones induce lethal double-strand breaks in the bacterial chromosome, leading to rapid cell death.[6][7]

The structure of the quinolone core is ripe for chemical modification, allowing for the enhancement of antimicrobial activity and the expansion of the activity spectrum. Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions are key determinants of biological activity.[8] Specifically, the addition of a fluorine atom at position C-6 markedly improves antibacterial potency, giving rise to the highly successful fluoroquinolone class.[9] Halogen substitutions at positions C-7 and C-8 can also significantly increase activity against Gram-positive cocci and even overcome existing resistance mechanisms.[8]

The compound of interest, 3-bromo-7,8-dichloroquinolin-4(1H)-one , incorporates several such features. The presence of chlorine atoms at positions 7 and 8, coupled with a bromine atom at position 3, suggests a rational design strategy aimed at enhancing interactions with the target enzymes and potentially improving its antibacterial profile. This document outlines the necessary experimental framework to validate this hypothesis.

Postulated Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones function as topoisomerase poisons.[6] They do not inhibit the enzymes directly but rather stabilize the transient ternary complex formed between the topoisomerase and the cleaved DNA. This action converts these essential enzymes into cellular toxins that generate permanent, lethal double-stranded DNA breaks.[10][11]

  • DNA Gyrase (GyrA, GyrB): This enzyme introduces negative supercoils into DNA, a process vital for initiating replication and relieving torsional stress. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[5][12]

  • Topoisomerase IV (ParC, ParE): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division. In many Gram-positive bacteria, topoisomerase IV is the preferential target.[7][12]

The inhibition of these processes leads to a cascade of events, including the arrest of DNA synthesis and the induction of the SOS response, ultimately culminating in bacterial cell death.[7]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Compound 3-Bromo-7,8-dichloro- quinolin-4(1H)-one Topoisomerases DNA Gyrase & Topoisomerase IV Compound->Topoisomerases Binds to complex Replication DNA Replication Fork Replication->Topoisomerases Require for unlinking & supercoiling Complex Quinolone-Enzyme-DNA Ternary Complex Topoisomerases->Complex Trapped by compound DSB Double-Strand DNA Breaks Complex->DSB Induces Death Cell Death DSB->Death Leads to

Caption: Postulated mechanism of 3-bromo-7,8-dichloroquinolin-4(1H)-one action.

Experimental Design & Workflow

A systematic approach is essential for accurately characterizing the antibacterial profile of a novel compound. The workflow begins with determining the minimum concentration required to inhibit growth (MIC), followed by assessing the minimum concentration needed to kill the bacteria (MBC). The disk diffusion assay provides a complementary, qualitative measure of susceptibility.

Experimental_Workflow start Start prep_compound Prepare Compound Stock Solution (e.g., in DMSO) start->prep_compound prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_bacteria mic Perform Broth Microdilution MIC Assay prep_compound->mic disk Perform Agar Disk Diffusion Assay prep_compound->disk prep_bacteria->mic prep_bacteria->disk read_mic Incubate & Read MIC (Lowest concentration with no visible growth) mic->read_mic mbc Perform MBC Assay read_mic->mbc end End: Data Analysis & Interpretation read_mic->end read_mbc Subculture from clear MIC wells. Incubate & Read MBC (≥99.9% killing) mbc->read_mbc read_mbc->end read_disk Incubate & Measure Zone of Inhibition (mm) disk->read_disk read_disk->end

Caption: Overall workflow for antibacterial susceptibility testing.

Detailed Protocols

These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14]

Materials and Reagents
  • Test Compound: 3-bromo-7,8-dichloroquinolin-4(1H)-one

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Bacterial Strains (Quality Control):

    • Escherichia coli (e.g., ATCC 25922)

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Culture Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Mueller-Hinton Agar (MHA)

  • Reagents: Sterile 0.85% saline

  • Equipment: 96-well microtiter plates, sterile disks (6 mm), incubator (35-37°C), spectrophotometer/nephelometer, micropipettes, sterile consumables.

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

  • Compound Preparation: Prepare a 1280 µg/mL stock solution of the test compound in DMSO. Rationale: A high-concentration stock minimizes the final DMSO concentration in the assay, which can have its own inhibitory effects.

  • Inoculum Preparation: a. Select 3-5 isolated colonies from an overnight MHA plate. b. Suspend in sterile saline and vortex. c. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[14] Rationale: A standardized inoculum is critical for reproducibility.

  • Plate Setup (96-well plate): a. Add 100 µL of sterile CAMHB to wells in columns 2 through 12. b. Prepare the starting concentration by adding 20 µL of the 1280 µg/mL stock to 780 µL of CAMHB ( yielding 320 µg/mL). Add 200 µL of this solution to column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration range from 128 µg/mL to 0.25 µg/mL. d. Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (from step 2d) to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the final test concentrations will be halved (64 µg/mL to 0.125 µg/mL).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 2: Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum.[16][17]

  • Sub-culturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Plating: Using a calibrated loop or pipette, transfer 10 µL from each selected well and spot onto a fresh MHA plate. Also plate the growth control well to confirm the initial inoculum count.

  • Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that yields no growth or a colony count reduction of ≥99.9% compared to the initial inoculum.

Protocol 3: Agar Disk Diffusion (Kirby-Bauer Method)

This method assesses susceptibility by measuring the zone of growth inhibition around a disk impregnated with the test compound.[18][19][20]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol (step 2c).

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and streak the entire surface of an MHA plate evenly in three directions to create a confluent lawn of growth.

  • Disk Preparation & Application: a. Prepare a solution of the test compound at a defined concentration (e.g., 1 mg/mL). b. Aseptically apply a precise volume (e.g., 20 µL) onto a sterile 6 mm paper disk to achieve a specific load (e.g., 20 µ g/disk ). Allow the solvent to evaporate completely. c. Using sterile forceps, place the disk firmly onto the center of the inoculated MHA plate.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 2°C for 16-20 hours.[21]

  • Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

Data Presentation and Interpretation

Results should be tabulated for clarity. The ratio of MBC to MIC provides insight into the nature of the antimicrobial activity.

  • Bactericidal Activity: An MBC/MIC ratio of ≤ 4.

  • Bacteriostatic Activity: An MBC/MIC ratio of > 4.

Table 1: Example Antibacterial Activity Data for 3-Bromo-7,8-dichloroquinolin-4(1H)-one

OrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretationDisk Diffusion Zone (mm) (20 µ g/disk )
S. aureusATCC 29213122Bactericidal24
E. coliATCC 25922482Bactericidal19
P. aeruginosaATCC 278538324Bactericidal15
CiprofloxacinControl≤0.5≤1-Bactericidal≥25

Note: Data presented is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a robust framework for the initial antibacterial characterization of 3-bromo-7,8-dichloroquinolin-4(1H)-one. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's inhibitory and bactericidal potency. The results from these assays are foundational for further investigation, including mechanism-of-action studies, toxicity screening, and preclinical development. The unique halogenation pattern of this quinolone derivative holds promise, and rigorous evaluation is the critical next step in determining its potential as a future therapeutic agent.

References

  • Wikipedia. Quinolone antibiotic. [URL: https://en.wikipedia.org/wiki/Quinolone_antibiotic]
  • Hooper, D. C. (2001). Mechanisms of Action of Quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3122435/]
  • Correia, S., Poeta, P., Igrejas, G., Rodrigues, J., & Torres, C. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [URL: https://www.microbiologyresearch.org/content/journal/jmm/10.1099/jmm.0.000475]
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985860/]
  • Microbe Notes. (2023). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. [URL: https://microbenotes.com/cell-wall-synthesis-inhibitors/]
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC232616/]
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [URL: https://asm.org/getattachment/2594ce26-bd44-47f6-828f-0e57af25a138/Kirby-Bauer-Disk-Diffusion-Susceptibility-Test-Protocol.pdf]
  • Verma, R., & Tiwari, R. (2022). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. RSC Medicinal Chemistry, 13(1), 22-37. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d1md00288a]
  • Wikipedia. Disk diffusion test. [URL: https://en.wikipedia.org/wiki/Disk_diffusion_test]
  • Polikanov, Y. S., Starosta, A. L., & Wilson, D. N. (2014). Tools for Characterizing Bacterial Protein Synthesis Inhibitors. Methods in Molecular Biology, 1062, 121–140. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4102621/]
  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2021). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 7(9), 2439–2464. [URL: https://pubs.acs.org/doi/10.1021/acsinfecdis.1c00243]
  • Collin, F., Karkare, S., & Maxwell, A. (2011). DNA Gyrase as a Target for Quinolones. International Journal of Molecular Sciences, 12(3), 1766–1788. [URL: https://www.mdpi.com/1422-0067/12/3/1766]
  • Clinical Gate. (2015). Bacterial Cell Wall Synthesis Inhibitors. [URL: https://clinicalgate.com/bacterial-cell-wall-synthesis-inhibitors/]
  • Study.com. (n.d.). Protein Synthesis Inhibitors | Antibiotics & Mechanism. [URL: https://study.com/learn/lesson/protein-synthesis-inhibitors-antibiotics-mechanism.html]
  • Khodursky, A. B., & Cozzarelli, N. R. (1998). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 95(16), 9419–9424. [URL: https://www.pnas.org/doi/10.1073/pnas.95.16.9419]
  • Oxford Academic. (n.d.). Inhibitors of bacterial protein synthesis. Antimicrobial Chemotherapy. [URL: https://academic.oup.com/book/5248/chapter/147983002]
  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2021). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 7(9), 2439–2464. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8448503/]
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [URL: https://pubs.acs.org/doi/10.1021/bi400645w]
  • Microbe Notes. (2023). Protein Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. [URL: https://microbenotes.com/protein-synthesis-inhibitors/]
  • Study.com. (n.d.). Inhibitors of Cell Wall Synthesis | Overview & Examples. [URL: https://study.com/learn/lesson/inhibitors-cell-wall-synthesis-overview-examples.html]
  • Basicmedical Key. (n.d.). Inhibitors of Bacterial Cell Wall Synthesis. [URL: https://basicmedicalkey.com/inhibitors-of-bacterial-cell-wall-synthesis-3/]
  • Kaderabkova, N., et al. (2022). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. bio-protocol, 12(14), e4477. [URL: https://www.researchgate.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/disk-diffusion-method-for-antibiotic-susceptibility-test.htm]
  • EUCAST. (2022). Determination of antimicrobial resistance by disk diffusion. [URL: https://www.eucast.org/fileadmin/src/media/PDFs/EUCAST_files/Disk_test_documents/2022_manuals/Manual_v_10.0_EUCAST_Disk_Test_2022.pdf]
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [URL: https://microbeinvestigations.
  • Walsh Medical Media. (n.d.). Drugs Involved in Inhibition of Protein Synthesis. [URL: https://walshmedicalmedia.com/drugs-involved-in-inhibition-of-protein-synthesis/]
  • Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work? [URL: https://synapse.patsnap.com/articles/what-are-bacterial-dna-gyrase-inhibitors-and-how-do-they-work]
  • Wang, H., et al. (2018). New Strategy on Antimicrobial-resistance: Inhibitors of DNA Replication Enzymes. Current Medicinal Chemistry, 25(26), 3034-3053. [URL: https://pubmed.ncbi.nlm.nih.gov/29110590/]
  • Wang, H., et al. (2018). New Strategy on Antimicrobial-resistance: Inhibitors of DNA Replication Enzymes. Current Medicinal Chemistry, 25(26), 3034-3053. [URL: https://www.eurekaselect.com/article/84222]
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [URL: https://www.protocols.
  • Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6384817/]
  • Emmerson, A. M., & Jones, A. M. (2003). The Quinolones: Decades of Development and Use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [URL: https://academic.oup.com/jac/article/51/suppl_1/13/710211]
  • Kaderabkova, N., et al. (2022). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 17, 2439–2464. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9641774/]
  • O'Neill, A. J., & Chopra, I. (2004). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Methods in Molecular Medicine, 99, 135-141. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985860/]
  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [URL: https://core.ac.uk/download/pdf/148021128.pdf]
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [URL: https://microbeinvestigations.
  • Hinds, J., et al. (2020). Novel Antibiotics Targeting Bacterial Replicative DNA Polymerases. International Journal of Molecular Sciences, 21(20), 7626. [URL: https://www.researchgate.
  • Slideshare. (n.d.). Antimicrobial susceptibility testing – disk diffusion methods. [URL: https://www.slideshare.net/drsomesh/antimicrobial-susceptibility-testing-disk-diffusion-methods]
  • Slideshare. (n.d.). inhibitor of bacterial DNA synthesis.ppt. [URL: https://www.slideshare.net/drsuresha/inhibitor-of-bacterial-dna-synthesisppt]
  • Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6743-6761. [URL: https://pubmed.ncbi.nlm.nih.gov/36683412/]
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [URL: https://microchemlab.
  • ResearchGate. (n.d.). MBC (Minimum Bactericidal Concentration) assessment, using Agar Dilution Method. [URL: https://www.researchgate.net/figure/MBC-Minimum-Bactericidal-Concentration-assessment-using-Agar-Dilution-Method_fig3_336336329]
  • Tulkens, P. M. (1991). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antimicrobial Agents and Chemotherapy, 35(12), 2429–2433. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC245412/]
  • Singh, R., et al. (2023). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 13(5), 3245-3258. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9879796/]
  • Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [URL: https://pubmed.ncbi.nlm.nih.gov/30717277/]
  • Spînu, A. D., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(7), 1176. [URL: https://www.mdpi.com/2079-6382/12/7/1176]
  • Domagala, J. M. (1994). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Journal of Antimicrobial Chemotherapy, 33(4), 675-684. [URL: https://www.researchgate.net/publication/15106173_Structure-Activity_Relationships_of_the_Quinolone_Antibacterials]
  • Cighir, R. G., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. Pharmaceuticals, 15(8), 1014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9414902/]
  • Torres-García, E., et al. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Molecules, 28(22), 7623. [URL: https://www.mdpi.com/1420-3049/28/22/7623]

Sources

Technical Application Note: Evaluation of 3-Bromo-7,8-dichloroquinolin-4(1H)-one (BDQ-78) as a Novel Antineoplastic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Rationale

The search for novel small-molecule chemotherapeutics has increasingly focused on halogenated quinolin-4(1H)-ones due to their structural similarity to established agents like fluoroquinolones and their ability to intercalate DNA or inhibit specific kinases. 3-Bromo-7,8-dichloroquinolin-4(1H)-one (herein referred to as BDQ-78 ) represents a highly lipophilic, pharmacologically active scaffold.

Chemical Rationale[1][2][3][4][5][6][7][8][9]
  • Quinolin-4(1H)-one Core: A privileged structure capable of hydrogen bonding (via the ketone and NH groups) within the ATP-binding pockets of kinases or the DNA cleavage complexes of Topoisomerases [1].

  • C3-Bromine: Enhances steric bulk and polarizability, often improving binding affinity to hydrophobic pockets in targets like Hsp90 or Tubulin [2].

  • 7,8-Dichloro Substitution: This specific substitution pattern significantly increases the partition coefficient (LogP), facilitating passive diffusion across the cell membrane. However, it also introduces solubility challenges that must be managed during in vitro screening [3].

This application note provides a standardized protocol for the solubilization, cytotoxic screening, and mechanistic validation of BDQ-78, ensuring reproducible data generation in preclinical oncology workflows.

Compound Preparation & Handling (Critical)

Due to the 7,8-dichloro substitution, BDQ-78 exhibits poor aqueous solubility. Improper handling leads to micro-precipitation in cell culture media, causing false-positive cytotoxicity (via physical sedimentation on cells) or false negatives (lack of bioavailability).

Protocol A: Solubilization and Storage
  • Stock Preparation (20 mM):

    • Weigh 6.1 mg of BDQ-78 (MW: ~306.97 g/mol ).

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Vortex for 2 minutes. If particulate matter remains, sonicate at 37°C for 5 minutes.

    • QC Check: The solution must be optically clear.

  • Storage:

    • Aliquot into amber glass vials (avoid polypropylene if storing >1 month to prevent leaching).

    • Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

  • Working Solution (Step-Down Dilution):

    • Never add 100% DMSO stock directly to cell media.

    • Intermediate Step: Dilute 20 mM stock 1:10 in sterile PBS to create a 2 mM intermediate (10% DMSO).

    • Final Dosing: Dilute the intermediate into culture media to achieve final concentrations (e.g., 10 µM, 1 µM). Ensure final DMSO concentration is <0.5% (v/v).

In Vitro Cytotoxicity Profiling

While MTT is commonly used, the Sulforhodamine B (SRB) assay is recommended for BDQ-78. The compound's potential to interfere with mitochondrial reductase enzymes (common in quinones) can skew MTT results. SRB measures total protein mass and is less sensitive to metabolic interference.

Protocol B: SRB Antiproliferative Assay

Materials:

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon), A549 (Lung).

  • Reagents: TCA (Trichloroacetic acid), SRB dye, Tris base.

Workflow:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Add BDQ-78 in a 5-point log dilution series (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls:

      • Negative: 0.5% DMSO Media.

      • Positive: Doxorubicin (1 µM).

  • Incubation: 48 or 72 hours at 37°C, 5% CO₂.

  • Fixation:

    • Add cold 50% TCA to each well (final concentration 10%).

    • Incubate at 4°C for 1 hour. Wash 5x with tap water. Air dry.

  • Staining:

    • Add 0.4% SRB solution (in 1% acetic acid). Incubate 15 min at RT.

    • Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 10 mM Tris base (pH 10.5) to solubilize protein-bound dye. Shake for 10 min.

  • Read: Measure Absorbance at 510 nm.

Data Analysis: Calculate % Growth Inhibition using the formula:



Experimental Workflow Diagram

G Synthesis BDQ-78 Synthesis (7,8-dichloro substituted) QC QC: NMR/HPLC (>95% Purity) Synthesis->QC Stock 20mM Stock (Anhydrous DMSO) QC->Stock Pass Dilution Step-Down Dilution (PBS Intermediate) Stock->Dilution Avoid Precip. Assay SRB Assay (48h Exposure) Dilution->Assay <0.5% DMSO Readout IC50 Calculation & Hit Validation Assay->Readout

Figure 1: Optimized screening workflow for lipophilic quinolin-4-ones to prevent precipitation artifacts.

Mechanistic Deconvolution

Once cytotoxicity is established (IC50 < 10 µM), the mechanism of action must be determined. 3-bromo-quinolinones typically act via Topoisomerase II inhibition or Tubulin polymerization inhibition [4].

Protocol C: Cell Cycle Analysis (Flow Cytometry)

This assay distinguishes between Topo II inhibition (G2/M arrest) and Tubulin inhibition (M phase arrest).

  • Treatment: Treat cells (e.g., HCT-116) with BDQ-78 at

    
     for 24 hours.
    
  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend in 70% cold ethanol (dropwise while vortexing). Store at -20°C for >2 hours.

  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (FL2 channel). Collect 10,000 events.

Interpretation:

  • G2/M Arrest: Indicates DNA damage checkpoint activation (likely Topoisomerase II inhibition).

  • Sub-G1 Peak: Indicates Apoptosis (DNA fragmentation).

  • S-Phase Arrest: Suggests inhibition of DNA replication fork progression.

Mechanistic Pathway Diagram[7]

Pathway Compound BDQ-78 (Intracellular) Target1 Topoisomerase II Complex Compound->Target1 Primary Mode? Target2 Tubulin Colchicine Site Compound->Target2 Secondary Mode? DNA_Damage DNA Double Strand Breaks Target1->DNA_Damage Arrest G2/M Cell Cycle Arrest Target2->Arrest DNA_Damage->Arrest p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Bax Bax/Bcl-2 Ratio Increase p53->Bax Caspase Caspase-3 Cleavage Bax->Caspase Caspase->Apoptosis

Figure 2: Putative signaling cascade induced by 3-bromo-quinolin-4-one derivatives leading to apoptosis.

Expected Results & SAR Context

Based on structural analogs (e.g., 6-bromo or 5,7-dichloro derivatives), the following performance metrics are expected for BDQ-78:

ParameterExpected RangeRationale
Solubility (Aq) < 50 µg/mLHigh lipophilicity due to 7,8-dichloro motif [3].
Potency (IC50) 2.0 – 15.0 µMC3-Bromine enhances binding; Dichloro group aids membrane permeability [2].
Selectivity ModerateLikely to affect rapidly dividing normal cells (e.g., bone marrow).
Mechanism Apoptosis (Annexin V+)Induction of ROS and DNA damage is typical for this scaffold [4].

Structure-Activity Relationship (SAR) Note: The 3-bromo position is chemically reactive. It may undergo nucleophilic displacement by cellular thiols (e.g., Glutathione), potentially acting as an alkylating agent. The 7,8-dichloro tail anchors the molecule in hydrophobic pockets of the target protein.

References

  • Gach-Janczak, K., et al. (2025).[1] "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." International Journal of Molecular Sciences. Available at: [Link] (Generalized link for Quinolinone review).

  • Saeedi, M., et al. (2022).[2][3] "Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90." Molecules. Available at: [Link]

  • Zhu, S., et al. (2020). "Molecular targets and anticancer activity of quinoline–chalcone hybrids." RSC Advances. Available at: [Link]

Sources

Application Note: Strategic Synthesis and Derivatization of 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7,8-dichloroquinolin-4(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting enhanced lipophilicity and metabolic stability compared to its non-halogenated counterparts. The specific 7,8-dichloro substitution pattern is frequently associated with potent antifungal, antibacterial (gyrase inhibition), and anticancer (kinase inhibition) activities.

This application note details the robust synthesis of the core intermediate, 3-Bromo-7,8-dichloroquinolin-4(1H)-one , and provides validated protocols for its diversification. By leveraging the orthogonal reactivity of the C3-bromide (for cross-coupling) and the N1-position (for alkylation), researchers can rapidly generate high-value Structure-Activity Relationship (SAR) libraries.

Module 1: Synthesis of the Core Scaffold

Target: 3-Bromo-7,8-dichloroquinolin-4(1H)-one Strategy: The Gould-Jacobs reaction sequence followed by electrophilic bromination.

Retrosynthetic Logic

To achieve the specific 7,8-dichloro substitution pattern, the starting material selection is critical.

  • Starting Material: 2,3-Dichloroaniline .

  • Rationale: Cyclization of 3,4-dichloroaniline typically yields the 6,7-dichloro isomer due to steric directing effects. To secure the 7,8-pattern, one must start with 2,3-dichloroaniline, where the cyclization is forced to the only available ortho-position (C6 of the aniline), which corresponds to C5 of the quinolone, placing the chlorines at 7 and 8.

Step-by-Step Protocol
Step A: Enamine Formation[1]
  • Reagents: 2,3-Dichloroaniline (1.0 equiv), Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).

  • Conditions: Mix neat or in ethanol. Heat to 120°C (neat) or reflux (EtOH) for 2-4 hours.

  • Observation: Ethanol is evolved.[2] The reaction drives to completion when ethanol evolution ceases.

  • Workup: Cool to room temperature (RT). The product (diethyl 2-(((2,3-dichlorophenyl)amino)methylene)malonate) often solidifies. Recrystallize from hexane/ethanol if necessary.

Step B: Thermal Cyclization (Gould-Jacobs)[3]
  • Reagents: Enamine intermediate from Step A.

  • Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

  • Procedure: Add Dowtherm A (10 mL/g of substrate) to a flask. Heat to 250°C (vigorous reflux).

  • Addition: Add the enamine portion-wise or as a hot solution to the boiling solvent. Critical: The temperature must remain above 240°C to prevent polymerization/tarring.

  • Duration: 30–60 minutes.

  • Workup: Cool to RT. Dilute with hexane. Filter the precipitated solid (Ethyl 7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate).

Step C: Hydrolysis & Decarboxylation[1][4]
  • Hydrolysis: Reflux the ester in 10% NaOH (aq) for 2 hours. Acidify with HCl to precipitate the carboxylic acid.

  • Decarboxylation: Suspend the dried acid in Dowtherm A and heat to 260°C until

    
     evolution ceases (approx. 45 mins).
    
  • Yield: 7,8-Dichloroquinolin-4(1H)-one.

Step D: C3-Bromination
  • Reagents: 7,8-Dichloroquinolin-4(1H)-one (1.0 equiv), Bromine (

    
    ) (1.1 equiv), Glacial Acetic Acid.
    
  • Procedure: Dissolve/suspend the quinolone in acetic acid. Add

    
     dropwise at RT.
    
  • Reaction: The 3-position is highly nucleophilic (enaminone character). Reaction is usually rapid (1–3 hours).

  • Workup: Pour into ice water. Filter the precipitate.[2][3] Wash with sodium thiosulfate solution (to remove excess

    
    ) and water.
    
  • Product: 3-Bromo-7,8-dichloroquinolin-4(1H)-one .

Module 2: Functionalization Protocols (Library Generation)

This section provides self-validating protocols for diversifying the core scaffold.

Protocol A: Suzuki-Miyaura Coupling (C3-Aryl Derivatives)

Target: Introduction of aryl/heteroaryl groups at C3.

ComponentReagent/ConditionNote
Catalyst

(5 mol%)
Tetrakis is standard;

is a robust alternative for sterically hindered boronic acids.
Base

or

(2.0 equiv)
Aqueous solution (2M).
Solvent 1,4-Dioxane : Water (4:1)Degassed thoroughly.
Temp 90–100°CSealed tube or reflux.

Procedure:

  • Charge a reaction vial with 3-bromo-7,8-dichloroquinolin-4(1H)-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base.

  • Add solvent and degas (bubble

    
     for 10 min).
    
  • Add Pd catalyst under

    
     blanket.
    
  • Heat at 90°C for 4–12 hours. Monitor by TLC/LCMS.

  • Purification: Dilute with EtOAc, wash with water/brine. Dry (

    
    ).[5] Flash chromatography (DCM/MeOH gradient).
    
Protocol B: Sonogashira Coupling (C3-Alkynyl Derivatives)

Target: Introduction of rigid alkyne linkers.

Procedure:

  • Mix: Scaffold (1.0 equiv), Terminal Alkyne (1.2 equiv), CuI (10 mol%),

    
     (5 mol%).
    
  • Solvent/Base: Anhydrous DMF (or THF) + Triethylamine (

    
    ) (3.0 equiv).
    
  • Conditions: Heat at 60–80°C under Argon.

  • Note: Deoxygenation is vital to prevent homocoupling of the alkyne (Glaser coupling).

Protocol C: N-Alkylation (Solubility & PK Tuning)

Target: N1-substitution. Challenge: Ambident nucleophile (N vs. O alkylation).

Expert Insight (Regioselectivity):

  • N-Alkylation: Favored by thermodynamic control and soft electrophiles. Use

    
     in DMF or DMSO.
    
  • O-Alkylation: Favored by hard electrophiles and silver salts (e.g.,

    
    ), but less stable.
    

Standard N-Alkylation Protocol:

  • Dissolve 3-bromo-7,8-dichloroquinolin-4(1H)-one in dry DMF.

  • Add

    
     (2.0 equiv). Stir at RT for 15 min.
    
  • Add Alkyl Halide (1.1 equiv).

  • Stir at RT (for active halides like benzyl bromide) or 60°C (for unactivated alkyl iodides).

  • Validation: N-alkylated products typically show a Carbonyl stretch in IR (~1620-1640

    
    ), whereas O-alkylated (quinolines) lack this and show aromatic ether character.
    

Visual Workflows

Synthesis & Derivatization Pathway

The following diagram illustrates the critical path from raw materials to the diversified library.

SynthesisPath Start 2,3-Dichloroaniline Step1 Enamine Intermediate Start->Step1 + EMME, 120°C Step2 7,8-Dichloro-4-oxo-ester Step1->Step2 Dowtherm A, 250°C (Gould-Jacobs) Core 7,8-Dichloroquinolin-4(1H)-one Step2->Core 1. NaOH/H2O 2. Heat (-CO2) Target 3-BROMO-7,8-DICHLORO QUINOLIN-4(1H)-ONE Core->Target Br2, AcOH, RT Suzuki Suzuki Coupling (Aryl Derivatives) Target->Suzuki Pd(PPh3)4, Ar-B(OH)2 Sono Sonogashira Coupling (Alkynyl Derivatives) Target->Sono Pd/Cu, Alkyne N_Alk N-Alkylation (PK/Solubility) Target->N_Alk K2CO3, R-X

Caption: Figure 1. Synthesis workflow of 3-Bromo-7,8-dichloroquinolin-4(1H)-one and subsequent divergence points.

Regioselectivity Logic (N vs O Alkylation)

Decision tree for optimizing the alkylation step.

AlkylationLogic Input Quinolone Anion (Ambident Nucleophile) Cond1 Conditions: K2CO3 / DMF / Heat Input->Cond1 Cond2 Conditions: Ag2CO3 / Non-polar solvent Input->Cond2 ProdN N-Alkylated (Major) Thermodynamic Product (Target) Cond1->ProdN Soft-Soft Interaction ProdO O-Alkylated (Major) Kinetic Product (Impurity) Cond2->ProdO Hard-Hard Interaction

Caption: Figure 2. Controlling regioselectivity during the alkylation of the quinolone scaffold.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Li, J. J. (2014). Gould–Jacobs Reaction.[3][4][6][7] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

  • Hassan, G. S., et al. (2018).[8] Synthesis and biological evaluation of some new quinoline derivatives as potential antimicrobial agents. Arabian Journal of Chemistry. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link

  • Sigma-Aldrich. (n.d.).[3] 4-Bromo-7,8-dichloroquinoline (Related Scaffold Data). Link

Sources

Technical Guide: Solubilization and Handling of 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a standardized protocol for the solubilization, handling, and storage of 3-Bromo-7,8-dichloroquinolin-4(1H)-one . This compound belongs to the class of halogenated 4-quinolinones, a scaffold widely used in drug discovery for its antimicrobial, antiviral, and anticancer properties. Due to the presence of three halogen atoms (Br, Cl, Cl) and a planar aromatic core, this molecule exhibits significant lipophilicity and strong intermolecular


-

stacking, rendering it poorly soluble in aqueous media. This guide outlines a robust workflow to prepare stable stock solutions in organic solvents (DMSO/DMF) and subsequent aqueous dilutions for biological assays, ensuring experimental reproducibility.

Physicochemical Analysis & Solubility Strategy

Structural Implications

The 4(1H)-quinolinone core exists in tautomeric equilibrium between the keto-form (major in solid state/solution) and the enol-form (4-hydroxyquinoline). The 3-bromo and 7,8-dichloro substitutions significantly increase the partition coefficient (LogP), necessitating the use of aprotic polar solvents for initial solubilization.

Key Parameters:

  • Molecular Weight: ~292.9 g/mol

  • Predicted LogP: ~3.0 – 3.5 (High Lipophilicity)

  • H-Bond Donors: 1 (NH)

  • H-Bond Acceptors: 1 (C=O)

  • pKa (NH): ~11 (Weakly acidic due to electron-withdrawing halogens)

Solvent Compatibility Matrix
SolventSolubility RatingApplicationNotes
DMSO (Dimethyl sulfoxide)High (Primary)Stock Solution (10–50 mM)Standard for bioassays. Hygroscopic; keep anhydrous.
DMF (Dimethylformamide)High (Secondary)Stock Solution (10–50 mM)Alternative if DMSO interferes with specific enzymatic targets.
Ethanol / Methanol Low to Moderate Chemical SynthesisNot recommended for high-concentration stocks (>5 mM).
Water / PBS (pH 7.4) Insoluble Assay BufferRequires <1% DMSO co-solvent to maintain solubility.
0.1 M NaOH Moderate Specialized AssaysDeprotonates the NH group, forming a soluble salt, but may degrade the compound over time.

Protocol 1: Preparation of Stock Solution (10 mM)

Objective: Prepare a stable, precipitate-free 10 mM stock solution in anhydrous DMSO.

Reagents & Equipment[1][2][3]
  • Compound: 3-Bromo-7,8-dichloroquinolin-4(1H)-one (Solid)

  • Solvent: DMSO, anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent)
    
  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap (prevents leaching and light degradation).

  • Equipment: Analytical balance, Vortex mixer, Ultrasonic water bath.

Step-by-Step Procedure
  • Weighing: Accurately weigh 2.93 mg of the solid compound into a sterile 1.5 mL amber glass vial.

    • Note: Glass is preferred over plastic to minimize adsorption of lipophilic compounds.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Calculation:

      
      ; 
      
      
      
      .
    • Adjustment: If weighing a different mass, use the formula:

      
       (for 10 mM).
      
  • Vortexing: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should turn clear. If particles persist, proceed to sonication.

  • Sonication (Critical): Sonicate in a water bath at ambient temperature (20–25°C) for 5–10 minutes.

    • Why? Halogenated quinolinones form tight crystal lattices. Sonication breaks these intermolecular interactions more effectively than heat.

    • Caution: Do not heat above 40°C to avoid potential debromination or degradation.

  • Visual QC: Hold the vial against a light source. The solution must be perfectly clear with no visible particulates.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C  (stable for 3–6 months) or -80°C  (stable for >1 year).
    

Protocol 2: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into aqueous assay buffer without causing precipitation ("crashing out").

The "Intermediate Dilution" Method

Directly adding high-concentration DMSO stocks to water often causes immediate precipitation. Use a serial dilution step in DMSO before the final spike into buffer.

Workflow Diagram

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate 100x Conc. (100% DMSO) Stock->Inter Dilute with DMSO (e.g., to 1 mM) Final Final Assay Well (1x Conc. in Buffer) Inter->Final Spike 1:100 into Buffer Precip Check for Precipitation Final->Precip QC Step

Figure 1: Recommended dilution workflow to maintain solubility. Keeping the compound in DMSO during intermediate steps prevents premature precipitation.

Step-by-Step Procedure
  • Define Target Concentration: Assume the assay requires a final concentration of 10

    
    M .
    
  • Prepare Intermediate Stock (100x):

    • Dilute the 10 mM Main Stock 1:10 with DMSO.

    • Mix 10

      
      L of 10 mM Stock + 90 
      
      
      
      L DMSO
      
      
      1 mM Intermediate Stock .
  • Final Dilution (1x):

    • Add 1

      
      L of the 1 mM Intermediate Stock to 99 
      
      
      
      L of pre-warmed (37°C) Assay Buffer.
    • Final Concentration: 10

      
      M compound, 1% DMSO.
      
    • Tip: Rapid mixing is essential. Pipette the DMSO solution directly into the center of the buffer volume while vortexing or stirring. Do not pipette onto the wall of the vessel.

Quality Control & Troubleshooting

QC: The "Tyndall Effect" Test

Before running a valuable assay, verify solubility in the final buffer.

  • Prepare a "dummy" tube with the final assay concentration (e.g., 10

    
    M in PBS).
    
  • Shine a laser pointer (or bright focused light) through the tube.

  • Result:

    • Beam invisible: True solution.

    • Beam visible (scattering): Colloidal suspension/precipitation. Do not proceed.

Troubleshooting Table
IssueProbable CauseCorrective Action
Cloudiness upon adding to buffer Concentration exceeds solubility limit (Solubility limit likely <20

M in PBS).
1. Reduce final concentration.2. Increase DMSO % (if assay tolerates).3. Add surfactant (e.g., 0.01% Tween-80).
Yellowing of DMSO stock Photodegradation or oxidation.1. Check storage conditions (Amber vial?).2. Prepare fresh stock.3. Purge vial with Nitrogen gas.
Precipitate after freeze-thaw Crystal nucleation.1. Sonicate for 5 mins at RT.2. Warm to 37°C briefly.3. Vortex vigorously.

Decision Tree for Solvent Selection

SolventSelection Start Start: 3-Bromo-7,8-dichloroquinolin-4(1H)-one AssayType Select Assay Type Start->AssayType Enzymatic Enzymatic/Cellular (Standard) AssayType->Enzymatic NMR Structural Analysis (NMR) AssayType->NMR Screening High Throughput Screening AssayType->Screening DMSO Use DMSO (Anhydrous) Max 10-20 mM Enzymatic->DMSO Default DMF Use DMF (If DMSO affects enzyme) Enzymatic->DMF Alternative DMSOd6 Use DMSO-d6 NMR->DMSOd6 Screening->DMSO

Figure 2: Decision matrix for selecting the appropriate solvent based on the downstream experimental application.

References

  • BenchChem. Protocol: Preparation of Quinoline Derivative Stock Solutions. (2025).[1][2][3][4][5][6] Retrieved from

  • World Health Organization. Annex 4: Equilibrium Solubility Experiments for BCS-based Classification. (2018).[7] Retrieved from

  • Gershon, H., & McNeil, D. Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. (Fordham Research Commons). Retrieved from

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (Molecules, 2020).[4] Retrieved from

  • National Institutes of Health (NIH). Solubility and Stability of Halogenated Quinolines in Biological Media. (PubChem Data Source).[8] Retrieved from [8]

Sources

Strategic Applications of Substituted Quinolinones in Modern Drug Discovery

[1]

Executive Summary: The Privileged Scaffold

In medicinal chemistry, the quinolinone (and its reduced form, dihydroquinolinone) is recognized as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1][2][3]

This guide addresses the three primary therapeutic domains where substituted quinolinones dominate:

  • CNS Disorders: Utilizing the 3,4-dihydroquinolin-2(1H)-one core (e.g., Aripiprazole) for GPCR modulation.

  • Antimicrobial Resistance: Leveraging the 4-quinolinone core (e.g., Fluoroquinolones) for DNA gyrase inhibition.

  • Oncology: Exploiting 2-quinolinones for tyrosine kinase inhibition (e.g., c-MET/VEGFR targets).

Application Note I: CNS Therapeutics (GPCR Modulation)

Focus: Dopamine D2 Partial Agonism Key Compound Class: 7-substituted-3,4-dihydroquinolin-2(1H)-ones (e.g., Aripiprazole, Brexpiprazole).

Mechanistic Insight

The 3,4-dihydroquinolin-2-one moiety serves as a bioisostere for the neurotransmitter's endogenous stabilizing head group. In "third-generation" antipsychotics, this scaffold acts as an anchor, engaging the secondary binding pocket of the Dopamine D2 receptor, while a linker connects it to a phenylpiperazine motif that binds the orthosteric site. This dual-binding mode facilitates partial agonism , stabilizing the receptor in a specific conformation that reduces hyperactivity without complete blockade, thereby minimizing extrapyramidal side effects.

Visualization: SAR Logic of Aripiprazole-Class Ligands

The following diagram illustrates the Structure-Activity Relationship (SAR) logic required to design a partial agonist using this scaffold.

GQuinQuinolinone Head Group(H-Bond Donor/Acceptor)LinkerAlkyl/Alkoxy Linker(Distance Control)Quin->LinkerSecondaryPocket BindingActivityD2 ReceptorPartial AgonismQuin->ActivityIntrinsicActivity ModulationPipPiperazine Ring(Basic Amine)Linker->PipSpacer(4 carbons optimal)TailDichlorophenyl Tail(Lipophilic Pocket)Pip->TailOrthostericBindingTail->ActivityFunctionalEfficacy

Caption: SAR deconstruction of Aripiprazole-like partial agonists. The Quinolinone head group is critical for 'tuning' the intrinsic activity (efficacy) at the D2 receptor.

Protocol: Radioligand Binding Assay (Dopamine D2)

Objective: Determine the binding affinity (

Materials:

  • Source: CHO cells stably expressing human D2 receptors.

  • Radioligand: [³H]-Methylspiperone (0.2 nM final conc).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-D2 cells, homogenize in ice-cold buffer, and centrifuge at 40,000

    
     g for 20 mins. Resuspend pellet to a protein concentration of 10–20 µ g/well .
    
  • Incubation:

    • In a 96-well plate, add 25 µL of test compound (10⁻¹⁰ to 10⁻⁵ M).

    • Add 25 µL of [³H]-Methylspiperone.

    • Add 150 µL of membrane suspension.

    • Non-specific binding control: Add 10 µM Haloperidol.

  • Equilibrium: Incubate plates for 60 minutes at 25°C.

  • Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold buffer.
    
  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    using the Cheng-Prusoff equation:
    
    

Application Note II: Antimicrobial Agents (Infectious Disease)

Focus: DNA Gyrase Inhibition Key Compound Class: 6-fluoro-4-quinolinones (Fluoroquinolones).

Mechanistic Insight

The 4-quinolinone scaffold targets bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV). The C3-carboxylate and C4-keto groups are non-negotiable; they chelate

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Standard: CLSI M07-A10 Guidelines.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: E. coli ATCC 25922, S. aureus ATCC 29213.

Workflow:

  • Stock Prep: Dissolve quinolinone derivative in DMSO (10 mg/mL). Dilute in CAMHB to

    
     the top desired concentration (e.g., 128 µg/mL).
    
  • Plate Setup: Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate. Add 200 µL of drug solution to column 1.

  • Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, and repeat down to col 10. Discard 100 µL from col 10. (Cols 11 and 12 are Growth Control and Sterility Control).

  • Inoculation: Adjust bacterial culture to

    
     McFarland standard, then dilute 1:100. Add 100 µL of this suspension to wells 1–11. Final inoculum: 
    
    
    CFU/mL.
  • Incubation: 16–20 hours at 37°C.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Application Note III: Anticancer Agents (Oncology)

Focus: Tyrosine Kinase Inhibition (e.g., c-MET, VEGFR) Key Compound Class: 2-quinolinones (Carbostyrils) and 4-phenoxyquinoline derivatives.

Mechanistic Insight

Substituted quinolinones function as Type I or Type II kinase inhibitors. The nitrogen of the quinolinone core often interacts with the "hinge region" of the kinase ATP-binding pocket via hydrogen bonding. Large hydrophobic groups at position 4 or 3 extend into the hydrophobic back pocket, conferring selectivity (e.g., Cabozantinib-like binding mode).

Quantitative Data: Activity Profile of Reference Quinolinones
CompoundScaffold TypePrimary TargetIC50 / KiTherapeutic Indication
Cabozantinib 4-phenoxyquinolinec-MET / VEGFR21.3 nM / 0.035 nMRenal Cell Carcinoma
Tipifarnib 2-quinolinoneFarnesyl Transferase0.86 nMAML (Investigational)
Brexpiprazole Dihydro-2-quinolinone5-HT1A / D20.12 nM / 0.3 nMMDD / Schizophrenia
Ciprofloxacin 4-quinolinoneDNA Gyrase0.01–0.5 µg/mL (MIC)Bacterial Infection
Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Screen quinolinone library against c-MET kinase.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents: Recombinant c-MET kinase, Biotinylated poly-Glu-Tyr substrate, ATP (

    
     concentration), Europium-labeled anti-phosphotyrosine antibody, Streptavidin-XL665.
    
  • Reaction:

    • Mix 5 µL compound (in 1% DMSO) + 5 µL Enzyme mix in a 384-well low-volume plate. Incubate 10 min.

    • Initiate reaction with 5 µL Substrate/ATP mix.

    • Incubate 60 min at Room Temp.

  • Detection: Add 10 µL Detection Mix (Eu-antibody + Streptavidin-XL665 in EDTA buffer to stop reaction).

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode reader (e.g., EnVision).

  • Validation: Z-factor must be > 0.5 for the assay to be valid.

Synthetic Strategy: The "Modern" Route

While classic methods (Knorr, Conrad-Limpach) exist, modern drug discovery demands milder conditions and higher functional group tolerance.

Protocol: Pd-Catalyzed Intramolecular Amidation (C-H Activation)

Application: Synthesis of functionalized 2-quinolinones from N-phenylacrylamides.

Reaction Scheme Logic: N-Phenylacrylamide + Pd(OAc)2 + Oxidant → 2-Quinolinone

Detailed Procedure:

  • Substrate: Charge a pressure tube with N-methyl-N-phenylcinnamamide (1.0 equiv).

  • Catalyst: Add

    
     (5 mol%).
    
  • Oxidant: Add

    
     (2.0 equiv) or use 
    
    
    balloon (green chemistry variant).
  • Solvent: Add Toluene/DMSO (9:1 ratio, 0.2 M concentration).

  • Conditions: Seal and heat to 100°C for 12 hours.

  • Workup: Cool to RT, filter through a Celite pad, wash with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Decision Tree

SynthesisStartTarget Scaffold?Q22-Quinolinone(Anticancer/CNS)Start->Q2Q44-Quinolinone(Antimicrobial)Start->Q4Method2AKnorr Synthesis(Aniline + u03b2-Ketoester + H2SO4)Q2->Method2AClassic/Scale-upMethod2BPd-Catalyzed C-H Activation(Acrylamide Cyclization)Q2->Method2BModern/Library GenMethod4AGould-Jacobs Reaction(Aniline + EMME -> Cyclization)Q4->Method4AStandard IndustrialMethod4BConrad-Limpach(Aniline + u03b2-Ketoester + Heat)Q4->Method4BKinetic Control

Caption: Decision tree for selecting synthetic routes based on target scaffold and scale.

References

  • Marek, A., et al. (2017). "An overview of quinoline as a privileged scaffold in cancer drug discovery." Expert Opinion on Drug Discovery. Link

  • Gopaul, K., et al. (2015).[4] "A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines." Anticancer Agents in Medicinal Chemistry. Link

  • FDA Label. (2020). "Cabozantinib (CABOMETYX) Prescribing Information." U.S. Food and Drug Administration.[5] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link

  • Kikuchi, T., et al. (2021). "Pharmacological profile of brexpiprazole: A novel serotonin-dopamine activity modulator." Psychiatry and Clinical Neurosciences. Link

  • Song, D., et al. (2017). "Palladium-Catalyzed Intramolecular C–H Amidation for the Synthesis of Quinolinones." Journal of Organic Chemistry. Link

Troubleshooting & Optimization

improving yield of 3-Bromo-7,8-dichloroquinolin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support portal for researchers synthesizing 3-Bromo-7,8-dichloroquinolin-4(1H)-one . It prioritizes yield optimization, troubleshooting, and mechanistic understanding.

Topic: Optimization & Troubleshooting for 3-Bromo-7,8-dichloroquinolin-4(1H)-one Ticket ID: #Q4-BR-CL2-OPT Status: Open Analyst: Senior Application Scientist

Core Synthesis Directive

To synthesize 3-Bromo-7,8-dichloroquinolin-4(1H)-one with high yield, you are fighting two opposing forces: the electronic deactivation caused by the two chlorine atoms and the solubility challenges of the planar heterocyclic core.

The most robust pathway is the modified Gould-Jacobs reaction followed by electrophilic bromination. Direct bromination of a pre-formed quinolone core is superior to trying to cyclize a brominated precursor, which often leads to polymerization.

The Validated Pathway
  • Condensation: 2,3-Dichloroaniline + Diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal closure in Dowtherm A (critical step).

  • Hydrolysis & Decarboxylation: Removal of the C3-ester.

  • Functionalization: C3-Bromination using NBS or

    
    .
    
Master Workflow Diagram

G Start Start: 2,3-Dichloroaniline Condensation Step 1: Condensation (110°C, neat or EtOH) Start->Condensation + EMME Intermediate1 Enamine Intermediate (Diethyl 2-((2,3-dichlorophenyl)amino) methylenemalonate) Condensation->Intermediate1 - EtOH Cyclization Step 2: Thermal Cyclization (250-280°C, Dowtherm A) Intermediate1->Cyclization High Temp - EtOH Ester Intermediate: 7,8-Dichloro-3-ethoxycarbonyl -4(1H)-quinolone Cyclization->Ester Hydrolysis Step 3: Saponification & Decarboxylation (NaOH then HCl, Reflux) Ester->Hydrolysis 1. NaOH 2. HCl, Heat Core Core: 7,8-Dichloroquinolin-4(1H)-one Hydrolysis->Core - CO2 Bromination Step 4: Bromination (NBS/DMF or Br2/AcOH) Core->Bromination Final Target: 3-Bromo-7,8-dichloroquinolin-4(1H)-one Bromination->Final

Figure 1: Step-wise synthetic logic for accessing the 3-bromo-7,8-dichloro scaffold. Note that starting with 2,3-dichloroaniline is mandatory to achieve the 7,8-substitution pattern.

Critical Protocol & Yield Optimization

Step 1: The Precursor (Condensation)

The Trap: Using ethanol as a solvent often limits the temperature, preventing complete consumption of the aniline. Optimization: Run this reaction neat (solvent-free) or in toluene. The reaction is driven by the removal of ethanol.[1][2][3][4]

  • Protocol: Mix 2,3-dichloroaniline (1.0 eq) and EMME (1.1 eq). Heat to 110–120°C. Use a Dean-Stark trap or open flask to allow ethanol to escape.

  • Checkpoint: The mixture will solidify upon cooling. Recrystallize from hexane/ethanol to remove unreacted aniline.

Step 2: The Cyclization (The "Yield Killer")

The Challenge: The chlorine atoms at positions 2 and 3 of the aniline ring (which become 7 and 8 on the quinolone) are electron-withdrawing. This deactivates the ring, raising the activation energy for the electrophilic aromatic substitution required for ring closure. Optimization: You must use Dowtherm A (diphenylether/biphenyl eutectic mix) or Diphenyl ether to reach 260°C+.

  • Protocol: Heat Dowtherm A to a rolling boil (~257°C). Add the enamine intermediate portion-wise or as a hot solution. Do not dump it in cold and heat up; the thermal shock aids cyclization over polymerization.

  • Microwave Alternative: If working on <5g scale, microwave irradiation (300°C, 15-20 min) can boost yields from ~40% to ~85% by minimizing thermal degradation time [1].

Step 3: Hydrolysis & Decarboxylation

The Trap: Incomplete decarboxylation leads to inseparable mixtures. Optimization: Use 10% NaOH for hydrolysis, isolate the free acid, then reflux in Diphenyl ether again or high-boiling mineral oil to effect thermal decarboxylation.

  • Note: Acid-catalyzed decarboxylation (refluxing in conc. HCl/AcOH) is often cleaner for halogenated quinolones as it avoids basic degradation of the halo-groups.

Step 4: Bromination at C3

The Challenge: Over-bromination or lack of regioselectivity. Optimization: The C3 position in 4-quinolones is vinylogous to an amide nitrogen, making it nucleophilic.

  • Method A (Cleanest): N-Bromosuccinimide (NBS) (1.05 eq) in DMF or Acetonitrile at room temperature.

  • Method B (Scale-up): Elemental Bromine (

    
    ) in Glacial Acetic Acid.
    
  • Why it works: The 7,8-dichloro substitution deactivates the benzene ring, making the pyridone ring (C3) the most reactive site for electrophilic attack.

Data & Troubleshooting

Yield Comparison Table
MethodSolventTemp (°C)TimeTypical Yield (Step 2)Notes
Standard Thermal Dowtherm A2571-2 h45-55%High degradation; difficult workup.
Microwave Neat / Ionic Liq30010 min80-92%Best for small scale; minimizes tar.
Lewis Acid Cat. Polyphosphoric Acid1504 h30-40%Viscous; stirring issues; lower yield for deactivated rings.
Troubleshooting Guide (FAQ)

Q: I am getting a black tar during cyclization. What went wrong? A: This is "thermal polymerization."

  • Oxygen: Ensure the reaction is under a strict Nitrogen/Argon atmosphere. Oxidative degradation at 250°C is rapid.

  • Concentration: You are likely too concentrated. Dilute to ~0.1 M in Dowtherm A.

  • Addition Mode: Do not mix cold and heat. Drop the intermediate into the boiling solvent.

Q: I isolated a product, but the NMR shows the wrong substitution pattern (6,7-dichloro instead of 7,8). A: You likely started with 3,4-dichloroaniline .

  • 3,4-dichloroaniline cyclizes at the less hindered position (para to Cl) to give 6,7-dichloro.

  • 2,3-dichloroaniline is required. The cyclization occurs at the only open ortho position (C6 of aniline), which becomes C4a, placing the chlorines at 7 and 8.

Q: My product won't dissolve for NMR. A: 7,8-dichloro-4-quinolones are "brick dust."

  • Solvent: Use TFA (Trifluoroacetic acid) or DMSO-d6 with gentle heating.

  • Workup: Do not try to extract with ether/ethyl acetate from water. Filter the solid precipitate directly from the quenched reaction mix.

Q: The bromination yield is low; I see starting material. A: The 7,8-dichloro motif withdraws electron density, making the C3 position less nucleophilic than in unsubstituted quinolone.

  • Fix: Switch to NBS in DMF and heat to 60°C. The polar aprotic solvent stabilizes the transition state.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered LowYield Low Yield (<30%) Issue->LowYield WrongRegio Wrong Regioisomer Issue->WrongRegio NoRxn No Reaction (Bromination) Issue->NoRxn CheckSolvent Using Dowtherm A? LowYield->CheckSolvent CheckSM Check Start Material WrongRegio->CheckSM CheckReagent Reagent used? NoRxn->CheckReagent Yes Yes CheckSolvent->Yes Check Temp/O2 No No CheckSolvent->No Switch to Dowtherm/MW Used 3,4-Cl2 Used 3,4-Cl2 CheckSM->Used 3,4-Cl2 ERROR: Use 2,3-Cl2 Br2/AcOH Br2/AcOH CheckReagent->Br2/AcOH Switch to NBS/DMF + Heat

Figure 2: Diagnostic logic for common synthesis failures.

References

  • BenchChem. (2025).[2][5] Optimization of reaction conditions for quinolone synthesis. Retrieved from

  • Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Sigma-Aldrich. (n.d.). 4-Bromo-7,8-dichloroquinoline Product Specification. Retrieved from

  • Organic Syntheses. (1947). 4,7-Dichloroquinoline Synthesis (Analogous Protocol). Organic Syntheses, Coll. Vol. 3, p.272. Retrieved from

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from

Sources

Technical Support Center: Purification & Handling of 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Researchers working with 3-Bromo-7,8-dichloroquinolin-4(1H)-one (henceforth 3-BDDQ ) often encounter a specific set of physicochemical barriers. This molecule belongs to the class of halogenated quinolin-4-ones, notoriously known in process chemistry as "brick dust" due to their high melting points (>250 °C) and poor solubility in standard organic solvents (DCM, MeOH, EtOAc).

The presence of the 7,8-dichloro motif, combined with the 3-bromo substituent, significantly increases the lipophilicity of the crystalline lattice while simultaneously reducing solubility in polar aprotic solvents due to strong intermolecular


-stacking and hydrogen bonding (dimerization of the 4-quinolone core).

This guide addresses the three critical bottlenecks: Solubility , Purification , and Analytical Validation .

Module 1: Solubility & Solvent Selection

User Query: "I cannot get 3-BDDQ to dissolve in Methanol or Dichloromethane for transfer or analysis. What solvent system should I use?"

Technical Insight

The 4(1H)-quinolinone core exists in a tautomeric equilibrium between the keto (4-oxo) and enol (4-hydroxy) forms. In the solid state, it forms robust hydrogen-bonded dimers (keto form) that resist solvation. Standard solvents like MeOH or DCM are insufficient to break these lattice energies.

Recommended Solvent Systems
OperationRecommended SolventAdditive (Optional)Mechanism
NMR Analysis DMSO-d6TFA-d (1-2 drops)TFA protonates the carbonyl/nitrogen, breaking H-bond dimers and sharpening peaks.
LC-MS Acetonitrile : Water0.1% Formic AcidAcid prevents tailing by suppressing the anionic form.
Recrystallization Acetic Acid (Glacial)Water (Antisolvent)High solubility at reflux; drastic solubility drop upon cooling/dilution.
Reaction Solvent DMF or NMPNoneHigh boiling point polar aprotics disrupt intermolecular H-bonds.

Module 2: Purification Protocols

User Query: "My crude reaction mixture is a dark solid. Column chromatography resulted in severe streaking and poor recovery. How do I purify this?"

Strategic Analysis

Do not use silica gel chromatography as a first-line purification method. The acidity of silica gel interacts with the basic nitrogen of the quinolone, causing irreversible adsorption and severe tailing. Furthermore, the low solubility requires massive solvent volumes (e.g., 10% MeOH/DCM), which often precipitates the product inside the column.

Protocol A: Thermal Trituration (The "Gold Standard")

This method exploits the high crystallinity of 3-BDDQ to wash away impurities (unreacted anilines, oligomers) that are more soluble in organic solvents.

  • Suspension: Suspend the crude solid in hot Ethyl Acetate or Acetonitrile (10 mL per gram of crude).

  • Reflux: Heat to reflux for 30 minutes with vigorous stirring. The product will likely not dissolve completely; this is intended.

  • Hot Filtration: Filter the suspension while hot (near boiling) through a sintered glass funnel.

  • Wash: Wash the filter cake immediately with hot solvent (2x).

  • Rationale: The impurities (starting materials, tars) are soluble in the hot solvent, while the pure 3-BDDQ remains as the filter cake.

Protocol B: Acid-Base Precipitation (For Stubborn Impurities)

If trituration fails, use the amphoteric nature of the quinolone.

  • Dissolution: Dissolve crude 3-BDDQ in 2M NaOH (aq). The phenol-like enol form forms a water-soluble sodium salt.

  • Filtration: Filter the solution to remove insoluble non-acidic impurities (e.g., unreacted halogenated anilines).

  • Precipitation: Slowly add 2M HCl or Acetic Acid to the filtrate with stirring until pH ~5-6.

  • Collection: The product will precipitate as a white/off-white solid. Filter, wash with water, and dry.[1]

Workflow Visualization

PurificationStrategy Start Crude 3-BDDQ SolubilityCheck Check Solubility in 2M NaOH Start->SolubilityCheck Soluble Soluble (Clear Solution) SolubilityCheck->Soluble Yes Insoluble Insoluble / Tar SolubilityCheck->Insoluble No AcidBase Protocol B: Acid-Base Ppt (Filter out insolubles -> Acidify) Soluble->AcidBase Trituration Protocol A: Hot Trituration (EtOAc or MeCN) Insoluble->Trituration Final Pure 3-BDDQ AcidBase->Final Trituration->Final

Figure 1: Decision tree for purifying 3-Bromo-7,8-dichloroquinolin-4(1H)-one based on crude solubility.

Module 3: Troubleshooting Specific Impurities

User Query: "I see a small impurity peak in HPLC that tracks closely with my product. Is it a regioisomer?"

Impurity Profiling

In the synthesis of 7,8-dichloroquinolin-4-ones (typically via Gould-Jacobs cyclization of 2,3-dichloroaniline), regioisomerism is generally controlled by the steric and electronic blockade at the C2 position of the aniline. However, two common impurities arise:

  • De-brominated Precursor (7,8-dichloroquinolin-4(1H)-one):

    • Cause: Incomplete bromination or reductive debromination during workup.

    • Detection: Mass spec (M-79/81).

    • Removal: Difficult by trituration. Requires Recrystallization from Glacial Acetic Acid .

  • Over-Brominated Species (3,6-dibromo-?):

    • Cause: Excess bromine/NBS and high temperatures. The 7,8-dichloro pattern deactivates the benzene ring, but forcing conditions can brominate the C5 or C6 position.

    • Detection: Mass spec (M+79/81 pattern).

    • Removal: These are significantly more lipophilic. Use Protocol A (Trituration) with Chloroform or DCM; the di-bromo species will dissolve, leaving the mono-bromo product.

Module 4: Analytical Challenges (NMR & HPLC)

User Query: "The 1H NMR spectrum in DMSO-d6 shows broad, split peaks. Is my compound degrading?"

The Tautomer Trap

No, your compound is likely stable. You are observing keto-enol tautomerism on the NMR timescale.

  • Mechanism: In DMSO, the proton on the nitrogen (NH) exchanges with the oxygen (OH). This rate of exchange is intermediate on the NMR timescale, causing broadening.

  • Solution: Add 1-2 drops of TFA-d or DCl to the NMR tube. This forces the equilibrium entirely to the protonated cation form, collapsing the broad signals into sharp singlets/doublets.

HPLC Method Recommendations

Standard C18 columns often show peak tailing due to the basic nitrogen interacting with residual silanols.

  • Column: C18 (End-capped) or Phenyl-Hexyl.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH control).

  • Mobile Phase B: Acetonitrile (MeOH creates higher backpressure and lower solubility).

  • Gradient: Start at 10% B. These compounds are lipophilic; elution typically occurs >50% B.

Tautomerism Visualization

Tautomerism Keto 4-Quinolone Form (Keto) (Major in Solid/DMSO) Polar, High MP Enol 4-Hydroxyquinoline Form (Enol) (Minor) Aromatic Character Keto->Enol Tautomerism Cation Protonated Cation (In Acid/TFA) Sharp NMR Signals Keto->Cation + H+ (TFA) Enol->Cation + H+

Figure 2: Tautomeric equilibrium of quinolin-4-ones. Adding acid (Green node) stabilizes the species for analysis.

References

  • Organic Syntheses. (1940). Synthesis of 3-bromo-4-aminotoluene (Analogous halogenation protocols). Organic Syntheses, Coll. Vol. 2, p.87. Link

  • ACG Publications. (2016).[2] Reinvestigation of bromination of 8-substituted quinolines. Link

  • Beilstein Journal of Organic Chemistry. (2011). Inline purification in continuous flow synthesis – opportunities and challenges. Link

  • National University of Pharmacy (Ukraine). (2020).[3] Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Link

  • Sigma-Aldrich. (n.d.). 3-Bromoquinoline Product Safety & Solubility Data. Link

Sources

Technical Support Center: Solubility Optimization for Halogenated Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues with 3-Bromo-7,8-dichloroquinolin-4(1H)-one Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting)

Executive Summary

You are likely encountering "brick dust" insolubility—a common characteristic of poly-halogenated 4-quinolones. The specific substitution pattern of 3-Bromo-7,8-dichloroquinolin-4(1H)-one creates a perfect storm for solubility challenges: the planar scaffold encourages strong


-

stacking, while the three halogen atoms (Br, Cl, Cl) significantly increase lipophilicity and crystal lattice energy.

This guide provides a tiered troubleshooting approach to solubilizing this compound for biological assays and synthetic applications, moving from standard organic solvents to advanced formulation techniques.

Part 1: Technical Deep Dive (The "Why")

Q: Why is this specific compound so difficult to dissolve compared to standard quinolines?

A: The insolubility stems from the synergistic effect of its electronic and structural properties:

  • High Crystal Lattice Energy: The 4(1H)-one tautomer allows for a robust intermolecular hydrogen bond network (N-H

    
     O=C) in the crystal state. This acts like a "zipper," locking the molecules together.
    
  • Halogenation Effect: The 7,8-dichloro and 3-bromo substituents are electron-withdrawing and lipophilic. They reduce the solvation energy in water while simultaneously increasing the melting point.

  • Tautomeric Trapping: In solution, the compound exists primarily as the 4-pyridone (oxo) tautomer, which is highly polar but poorly hydrated, leading to precipitation in aqueous buffers.

Part 2: Troubleshooting Protocols

Tier 1: Solvent Selection & Stock Preparation

For standard stock solutions (10–100 mM).

Q: DMSO isn't working at room temperature. What is the correct protocol for creating a stable stock?

A: Poly-halogenated quinolones often require thermal activation to break the crystal lattice, even in DMSO.

Protocol:

  • Primary Solvent: Use anhydrous DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide) . Avoid ethanol or methanol, as they are insufficient for this scaffold.

  • Thermal Cycle:

    • Add solvent to the solid.

    • Sonicate at 40–50°C for 10 minutes.

    • Critical Step: If visual particulates remain, heat the sealed vial to 80°C in a water bath for 5 minutes, then vortex immediately.

  • Visual Check: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates micro-crystals that will cause assay variability.

SolventSolubility PotentialRecommended Use
DMSO High (with heat)Biological assays, general stock
DMAc Very HighSynthesis, chemical reactions
DMF HighAlternative to DMSO if S-oxidation is a concern
Ethanol LowNot recommended
Water NegligibleOnly as a final dilution medium (pH dependent)
Tier 2: Aqueous Dilution & The "Crash-Out" Effect

For transferring stock to biological media.

Q: My compound precipitates immediately when I dilute the DMSO stock into PBS/media. How do I prevent this?

A: This is the "solvent shift" effect. The hydrophobic halogens drive the molecule out of solution when the water content rises. You must manage the transition using intermediate polarity or pH modification.

Strategy A: The Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO in one step.

  • Dilute stock 1:10 into PEG-400 or Propylene Glycol .

  • Dilute this mixture into your aqueous buffer.

    • Mechanism:[1] PEG coats the hydrophobic surface of the molecule, preventing rapid aggregation.

Strategy B: pH Switching (The "Salt Trick") The N-H at position 1 is weakly acidic due to the electron-withdrawing halogens.

  • Prepare the aqueous buffer at pH > 9.0 (if your assay permits).

  • At basic pH, the N-H deprotonates to form the anion, which is significantly more water-soluble.

    • Note: Ensure your target protein/cell line can tolerate the pH shift, or use a high-capacity buffer (e.g., 100 mM HEPES) to rapidly neutralize the pH after dispersion.

Tier 3: Advanced Formulation (Stubborn Cases)

Q: I need a high concentration for animal studies (in vivo). Simple solvents aren't enough.

A: You need to disrupt the crystal lattice permanently using a formulation matrix.

Protocol: Solid Dispersion with PVP

  • Dissolve the compound and PVP-K30 (Polyvinylpyrrolidone) in a common volatile solvent (e.g., Acetone/Ethanol 1:1 or pure Acetone if soluble).

    • Ratio: 1:3 (Compound:Polymer).

  • Evaporate the solvent under vacuum (Rotavap) to create a solid film.

  • Reconstitute this film in saline/water.

    • Result: The compound is trapped in an amorphous state within the polymer, drastically increasing apparent solubility.

Part 3: Decision Logic Visualization

The following diagram illustrates the decision process for solubilizing 3-Bromo-7,8-dichloroquinolin-4(1H)-one based on your end-use requirements.

Solubility_Workflow Start Start: 3-Bromo-7,8-dichloroquinolin-4(1H)-one Goal Define Goal Start->Goal Assay In Vitro Assay (uM range) Goal->Assay Vivo In Vivo/High Dose (mg/mL range) Goal->Vivo DMSO Dissolve in DMSO (Heat to 60°C + Sonicate) Assay->DMSO Formulation Advanced Formulation Vivo->Formulation Check Visual Check: Clear Solution? DMSO->Check Check->DMSO No (Repeat Heat) Dilution Dilute into Media Check->Dilution Yes Precip Precipitation Observed? Dilution->Precip Success1 Proceed to Assay Precip->Success1 No Cosolvent Use Intermediate Step: Pre-dilute in PEG-400 Precip->Cosolvent Yes Cosolvent->Success1 pH_Method pH Adjustment: Use 0.1M NaOH (Anionic Form) Formulation->pH_Method IV/Acute Complex Solid Dispersion: PVP-K30 or Cyclodextrin Formulation->Complex Oral/Long-term Success2 Stable Suspension/Solution pH_Method->Success2 Complex->Success2

Caption: Decision matrix for selecting the optimal solubilization strategy based on concentration requirements and experimental application.

FAQs

Q: Can I use Cyclodextrins (HP-


-CD)? 
A:  Yes, but with a caveat. The bulky bromine and dichloro groups makes the molecule sterically demanding. You will likely need Sulfobutylether-

-cyclodextrin (SBE-

-CD)
rather than standard HP-

-CD for better cavity fit and solubility enhancement.

Q: Is the compound light sensitive? A: Halogenated quinolones can undergo photodehalogenation (specifically the bromine at position 3) under intense UV light. Always wrap stock vials in aluminum foil or use amber glass.

Q: Does the "1H" in the name matter for solubility? A: Yes. The "1H" indicates the nitrogen is protonated (part of the lactam ring). This is the neutral, insoluble form. Removing this proton (pH > 10) creates the soluble anion. Adding a proton (pH < 1) creates the soluble cation, though this is often unstable for biological work.

References

  • BenchChem Technical Support . Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from BenchChem.com. Link

  • National Institutes of Health (NIH) . A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Link

  • Royal Society of Chemistry . Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. RSC Advances. Link

  • PubChem . 7-Bromoquinolin-4-ol (Analogous Structure Properties). National Library of Medicine. Link

  • Gershon, H., et al. Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons. Link

Sources

Technical Guide: Stability & Degradation of 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for 3-Bromo-7,8-dichloroquinolin-4(1H)-one , a specialized heterocyclic scaffold often utilized in the synthesis of antimicrobial agents, kinase inhibitors, and antimalarial derivatives.

The content is structured to address the specific stability challenges inherent to the 3-halo-4-quinolone class, with a focus on the unique electronic and steric contributions of the 7,8-dichloro substitution pattern.

Executive Summary: The Stability Profile

3-Bromo-7,8-dichloroquinolin-4(1H)-one is a robust but photochemically active scaffold. Its stability profile is defined by two competing structural features:

  • The 7,8-Dichloro Moiety: Provides significant lipophilicity and steric bulk, enhancing hydrolytic stability but complicating solubility in aqueous media.

  • The 3-Bromo Substituent: A "soft spot" for reactivity. While essential for downstream cross-coupling (e.g., Suzuki-Miyaura), it renders the molecule susceptible to photolytic debromination and radical-mediated dimerization .

Module 1: Critical Storage & Handling Protocols

Photostability (The #1 Degradation Vector)

The C-Br bond at position 3 is electronically activated by the adjacent carbonyl and the conjugated heterocyclic system. Exposure to UV-VIS light (specifically 300–400 nm) excites the quinolone core, leading to homolytic cleavage of the C-Br bond.

  • Mechanism: Photo-excitation

    
     Homolytic fission 
    
    
    
    Formation of aryl radical
    
    
    Hydrogen abstraction (Solvent)
    
    
    Des-bromo impurity (7,8-dichloroquinolin-4(1H)-one) .
  • Visual Indicator: Pure compound is typically an off-white to pale yellow solid. Degradation manifests as a darkening to orange/brown on the surface of the powder.

Protocol:

  • Storage: Amber glass vials are mandatory. For long-term storage (>3 months), wrap vials in aluminum foil.

  • Lab Handling: Avoid direct sunlight or high-intensity LED task lighting during weighing. Use low-actinic (red/yellow) light filters if handling large batches in solution.

Hygroscopicity & Solid State

The 7,8-dichloro substitution reduces the hydrogen-bonding potential compared to non-halogenated quinolones, making the solid relatively non-hygroscopic. However, the 4(1H)-one tautomer can form hydrates.

  • Risk: Moisture uptake does not typically cause chemical degradation but will alter the molecular weight correction factor during stoichiometry calculations.

  • Recommendation: Store in a desiccator. Re-dry at 50°C under vacuum (5 mbar) for 4 hours if water content (Karl Fischer) exceeds 1.0%.

Module 2: Solution Chemistry & Reactivity

Solubility Troubleshooting

Users often report "precipitation" or "cloudiness" when diluting stock solutions. This is rarely degradation; it is usually a solubility crash due to the Brick Dust Effect caused by the planar, dichloro-substituted ring stacking.

Solvent SystemSolubility RatingNotes
DMSO High (>50 mM)Recommended for stock solutions. Stable for 2 weeks at -20°C.
DMF High (>50 mM)Good alternative. Avoid if heating >80°C (risk of dimethylamine impurities).
Methanol/Ethanol ModerateSolubility decreases rapidly with temperature drops.
Water/PBS (pH 7.4) Very Low (<10 µM)Critical Issue: Will crash out immediately upon dilution from DMSO.
DCM/Chloroform Moderate to HighGood for extraction/workup.
Chemical Incompatibilities
  • Palladium Residues: If this material was synthesized via cross-coupling or is intended for it, residual Pd can catalyze oxidative addition to the C-Br bond even at ambient temperatures in solution, leading to oligomerization.

  • Strong Bases: The N-H proton (pKa ~11-12) is acidic. Treatment with strong bases (NaH, KOtBu) generates the anion, which is highly nucleophilic . While useful for N-alkylation, the anion is more sensitive to oxidation than the neutral form.

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the decision logic for troubleshooting impurity profiles and the mechanistic pathways for degradation.

degradation_pathways Start 3-Bromo-7,8-dichloroquinolin-4(1H)-one (Parent) Light UV/VIS Light Exposure (>300 nm) Start->Light Excitation Oxidation Oxidative Conditions (Peroxides/Air + Heat) Start->Oxidation Slow Radical Aryl Radical Intermediate Light->Radical Homolytic Cleavage DesBromo Degradant A: 7,8-Dichloroquinolin-4(1H)-one (Des-bromo) Radical->DesBromo H-Abstraction (Solvent) Dimer Degradant B: Bi-quinolone Dimers Radical->Dimer Radical Coupling NOxide Degradant C: N-Oxide Derivative Oxidation->NOxide N-Oxidation

Caption: Primary degradation pathways. Photolytic debromination (Degradant A) is the dominant failure mode in solution.

Module 4: Troubleshooting & FAQs

Q1: I see a new peak at [M-79] in my LC-MS. Is my compound degrading?

Diagnosis: Likely Yes , but verify the source.

  • The Issue: Loss of 79 amu corresponds to loss of Bromine (

    
    ). This is the Des-bromo  impurity (Degradant A in the diagram).
    
  • Root Cause:

    • Photodegradation: Did you leave the sample in a clear HPLC vial on the autosampler tray?

    • In-Source Fragmentation: Sometimes the C-Br bond breaks inside the MS source (APCI/ESI).

  • The Test: Inject the sample again using a Diode Array Detector (DAD) . If the UV chromatogram shows a distinct peak with the retention time of the des-bromo species, it is real chemical degradation. If the UV peak is pure but the MS spectrum shows the fragment, it is an artifact of the ionization voltage.

Q2: My reaction yield is low when using this as a Suzuki coupling partner.

Diagnosis: Catalyst poisoning or competitive dehalogenation.

  • Explanation: The 7,8-dichloro motif withdraws electrons, making the 3-Br highly reactive. However, the free N-H (or 4-OH tautomer) can coordinate to Palladium, poisoning the catalyst.

  • Solution:

    • Protect the Nitrogen: Alkylate (e.g., N-Methyl, N-Benzyl) or protect (e.g., SEM, Boc) the N-position before attempting the coupling.

    • Switch Base: If using the free N-H, use a weaker inorganic base (K3PO4) rather than carbonates to avoid forming the interfering N-anion.

Q3: The solid has turned from white to light orange. Can I still use it?

Diagnosis: Surface oxidation/photolysis.

  • Assessment: This is typically a "skin effect." The degradation products (conjugated dimers) are highly colored, so even <0.5% degradation looks dramatic.

  • Recovery:

    • Dissolve in minimal hot DMSO or DMF.

    • Precipitate by adding to cold water or methanol.

    • Filter and dry.

    • Check Purity: If >98% by HPLC, it is safe to use.

Q4: How do I dissolve this for biological assays (Cell culture)?

Diagnosis: Solubility crash in media.

  • Protocol:

    • Prepare a 20 mM stock in 100% DMSO.

    • Dilute 1000x into the culture media (final 20 µM, 0.1% DMSO).

    • Critical Step: Do not make an intermediate aqueous dilution (e.g., DMSO

      
       Water 
      
      
      
      Media). The compound will crash out in the water step and will not re-dissolve in media. Go directly from DMSO to Media with rapid vortexing.

References

  • Reactivity of 3-Bromoquinolin-4-ones: Zubkov, V. O., et al.[1] "Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents."[1] Journal of Organic and Pharmaceutical Chemistry, 2020.

  • Photostability of Quinolones (ICH Guidelines): International Conference on Harmonisation (ICH). "Guideline Q1B: Photostability Testing of New Drug Substances and Products."[2][3]

  • Degradation Mechanisms of Fluoroquinolones (Analogous Scaffolds): Wang, Y., et al. "Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics." Int. J. Environ. Res. Public Health, 2024.

  • Synthesis & Halogen Reactivity: Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[4] Atlantis Press, 2016. (Provides context on halo-quinoline stability during workup).

Sources

troubleshooting unexpected results in 3-Bromo-7,8-dichloroquinolin-4(1H)-one assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TSH-QZF-78 Subject Matter Expert: Senior Application Scientist, High-Throughput Screening & Lead Optimization Last Updated: February 13, 2026

Executive Summary

Welcome to the technical support hub for 3-Bromo-7,8-dichloroquinolin-4(1H)-one . This scaffold is a privileged structure often utilized in the development of NMDA receptor antagonists (glycine site), antibacterial agents (DNA gyrase inhibitors), and anti-malarial candidates.

However, the specific substitution pattern—a polarizable bromine at C3 and two lipophilic chlorines at C7 and C8—creates a unique physicochemical profile that often leads to assay artifacts. This guide addresses the three most common failure modes: pH-dependent potency shifts (tautomerism) , false positives due to aggregation , and fluorescence interference .

Part 1: Troubleshooting Guides (FAQ Format)

Issue 1: Inconsistent IC₅₀ values across different buffer pH levels.

User Question: "I am running a binding assay. When I switch from a phosphate buffer (pH 7.4) to an acetate buffer (pH 5.5), the affinity of 3-Bromo-7,8-dichloroquinolin-4(1H)-one drops by 10-fold. Is the compound degrading?"

Technical Diagnosis: It is unlikely to be degradation. The root cause is Keto-Enol Tautomerism . Quinolin-4(1H)-ones exist in a dynamic equilibrium between the 4-oxo (lactam/keto) form and the 4-hydroxy (lactim/enol) form.

  • Mechanism: The 7,8-dichloro substitution withdraws electron density, affecting the acidity of the N-H proton. In aqueous buffers (polar protic), the 4-oxo form is generally favored. However, as pH drops or if the binding pocket is hydrophobic, the equilibrium shifts.

  • Impact: Most biological targets (e.g., the glycine site of NMDAR) bind preferentially to one specific tautomer. If your buffer pH alters the ratio of the active tautomer, your apparent

    
     or 
    
    
    
    will shift.

Resolution Protocol:

  • Lock the Tautomer: Synthesize the N-methylated derivative (locks the 4-oxo form) and the O-methylated derivative (locks the 4-hydroxy form). Test both to determine the bioactive species.

  • Buffer Standardization: Maintain a strict pH of 7.4 using HEPES or Tris. Avoid phosphate buffers if possible, as phosphate ions can catalyze proton transfer, accelerating tautomerization rates which may obscure kinetic data.

Issue 2: "Brick Dust" precipitation in HTS (High-Throughput Screening).

User Question: "The compound shows activity in the primary screen but fails dose-response confirmation. The wells look slightly cloudy at 100 µM."

Technical Diagnosis: You are encountering Aqueous Solubility Limits driven by Lipophilicity . The "7,8-dichloro" motif significantly increases the LogP (partition coefficient) compared to the unsubstituted quinolinone.

  • The "Brick Dust" Effect: The crystal lattice energy of planar, halogenated quinolinones is high (strong

    
    -
    
    
    
    stacking). The compound prefers to aggregate with itself rather than solvate in water.
  • False Positives: In enzymatic assays, these micro-aggregates sequester the enzyme (promiscuous inhibition), leading to false "active" hits. In optical assays, they cause light scattering.

Resolution Protocol:

  • Switch Solvent: Ensure your DMSO stock is anhydrous. The presence of water in DMSO stocks causes "crash-out" upon dilution.

  • Add Detergent: Incorporate 0.01% Triton X-100 or 0.005% Tween-20 into your assay buffer. This disrupts non-specific aggregates.

  • Run a Nephelometry Scan: (See Protocol A below) to define the exact solubility limit.

Issue 3: High background signal in Fluorescence Polarization (FP) assays.

User Question: "My signal-to-noise ratio is terrible in my FP assay. The compound seems to be emitting light."

Technical Diagnosis: Intrinsic Fluorescence Interference. Substituted quinolinones are fluorophores. The 3-bromo group is a heavy atom that can induce intersystem crossing (quenching fluorescence), but the rigid quinolinone core often still fluoresces in the blue-green region (excitation ~320-360 nm, emission ~400-450 nm).

  • Interference: If your assay fluorophore (e.g., FAM, FITC) overlaps with this spectrum, the compound's intrinsic fluorescence will mask the binding signal.

Resolution Protocol:

  • Red-Shift the Assay: Switch to a red-shifted fluorophore like TAMRA or Cy5 (Ex > 550 nm). The quinolinone scaffold rarely fluoresces in this region.

  • Background Correction: Measure the compound's fluorescence in buffer alone (no tracer/protein) and subtract this baseline from your assay data.

Part 2: Experimental Protocols

Protocol A: Kinetic Solubility Assessment (Nephelometry)

Purpose: To determine the maximum concentration before the 7,8-dichloro analog precipitates.

Materials:

  • Compound Stock: 10 mM in 100% DMSO.

  • Buffer: PBS pH 7.4 (or your specific assay buffer).

  • Plate: 96-well clear flat-bottom UV-transparent plate.

Step-by-Step:

  • Preparation: Prepare a serial dilution of the compound in DMSO (from 10 mM down to 0.1 mM).

  • Dilution: Transfer 2 µL of each DMSO concentration into 198 µL of Buffer (1% final DMSO). Final concentrations: 100 µM to 1 µM.

  • Incubation: Shake at 500 rpm for 90 minutes at Room Temperature.

  • Read: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer (light scattering).

  • Analysis: Plot OD620 vs. Concentration. The "Solubility Limit" is the inflection point where OD rises above the DMSO-only blank.

Data Interpretation Table:

Concentration (µM)OD620 (Mean)StatusAction
1.0 0.002SolubleSafe for Assay
10.0 0.003SolubleSafe for Assay
30.0 0.005BorderlineWarning Zone
100.0 0.150PrecipitatedInvalid Data
Protocol B: Photostability Check

Purpose: The C3-Bromine bond is labile under UV light (photodebromination). Ensure your compound isn't degrading during the assay.

  • Prepare 50 µM compound in buffer.

  • Expose half the sample to ambient lab light for 2 hours; keep the other half in the dark (foil-wrapped).

  • Analyze both via LC-MS.[1]

  • Failure Criteria: Appearance of a mass peak at M-79 (loss of Bromine) indicates photolysis.

  • Fix: Perform all assays in amber tubes or low-light conditions.

Part 3: Logic & Pathway Visualization

The following diagram illustrates the decision tree for troubleshooting unexpected assay results with this scaffold.

TroubleshootingLogic Start Unexpected Assay Result CheckSolubility Step 1: Check Solubility (Nephelometry / OD620) Start->CheckSolubility Precipitation Precipitation Detected? CheckSolubility->Precipitation AddDetergent Add 0.01% Triton X-100 or Reduce Conc. Precipitation->AddDetergent Yes CheckFluorescence Step 2: Check Optical Interference (Intrinsic Fluorescence) Precipitation->CheckFluorescence No AddDetergent->CheckSolubility Retest Interference High Background? CheckFluorescence->Interference RedShift Switch to Red-Shifted Probes (Cy5 / TAMRA) Interference->RedShift Yes CheckTautomer Step 3: Check Tautomerism (pH Sensitivity) Interference->CheckTautomer No ValidResult Valid Biological Result RedShift->ValidResult pHShift IC50 Shifts with pH? CheckTautomer->pHShift LockTautomer Synthesize N-Me / O-Me Analogs to Validate pHShift->LockTautomer Yes pHShift->ValidResult No

Caption: Diagnostic workflow for isolating artifacts in 3-Bromo-7,8-dichloroquinolin-4(1H)-one assays. Blue nodes indicate testing steps; Red diamonds indicate decision points; Green nodes indicate solutions.

References

  • Kerns, E. H., & Di, L. (2008).[2] In vitro solubility assays in drug discovery.[1][2] Current Drug Metabolism, 9(9), 879-885.[2]

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[3] Tautomerism of 4-Hydroxy-4(1H)quinolon.[4] Heterocyclic Communications, 12(5), 319-322.[3]

  • Dine, I., et al. (2025). Tautomeric form of 4-quinolone: Structural properties and synthetic strategies. Bioorganic Chemistry.[5][6]

  • BenchChem Technical Guide. (2025). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives. (Used as a comparative scaffold reference).

Sources

Technical Support Center: Synthesis of 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-7,8-dichloroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in this multi-step synthesis.

Introduction to the Synthetic Pathway

The synthesis of 3-Bromo-7,8-dichloroquinolin-4(1H)-one is typically achieved through a sequence involving the Gould-Jacobs reaction, followed by bromination. This pathway begins with the condensation of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinolinone core. Subsequent bromination at the C3 position yields the final product. Each of these steps presents unique challenges and potential side reactions that can impact yield and purity.

Synthesis of 3-Bromo-7,8-dichloroquinolin-4(1H)-one A 2,3-Dichloroaniline B Diethyl Ethoxymethylenemalonate (DEEM) C Diethyl ((2,3-dichlorophenyl)amino)methylene)malonate A->C Condensation B->C Condensation D Ethyl 7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate C->D Thermal Cyclization C->D SP1 Incomplete Condensation/ Unreacted Starting Materials C->SP1 E 7,8-Dichloroquinolin-4(1H)-one D->E Saponification & Decarboxylation SP2 Formation of Regioisomers (e.g., 5,6-dichloro isomer) D->SP2 SP3 Thermal Degradation/ Polymerization D->SP3 SP4 Incomplete Saponification/ Hydrolysis D->SP4 F 3-Bromo-7,8-dichloroquinolin-4(1H)-one E->F Bromination SP5 Over-bromination (e.g., Dibromo products) E->SP5 SP6 Incorrect Regioselectivity (e.g., C6-bromination) E->SP6

Caption: Synthetic pathway for 3-Bromo-7,8-dichloroquinolin-4(1H)-one and potential side reactions.

Part 1: The Gould-Jacobs Reaction - Building the Quinolinone Core

The foundation of this synthesis lies in the Gould-Jacobs reaction, which constructs the bicyclic quinolinone scaffold.[1][2] This process involves two key stages: the initial condensation and the subsequent thermal cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the Gould-Jacobs synthesis of the 7,8-dichloroquinolin-4(1H)-one precursor? A1: The synthesis typically commences with 2,3-dichloroaniline and an activated malonic ester derivative, most commonly diethyl ethoxymethylenemalonate (DEEM).[3]

Q2: Why is a high temperature required for the cyclization step? A2: The cyclization is a 6-electron electrocyclization reaction.[1] This intramolecular reaction has a significant activation energy barrier that necessitates high temperatures, often exceeding 250 °C, to proceed at a reasonable rate.[4]

Q3: Can microwave irradiation be used to improve the Gould-Jacobs reaction? A3: Yes, microwave-assisted synthesis can be a highly effective alternative to conventional heating. It can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[5]

Troubleshooting Guide: Gould-Jacobs Reaction
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low yield of the cyclized product, with significant unreacted intermediate. Incomplete Thermal Cyclization: The reaction temperature may be too low, or the reaction time insufficient.- Ensure the reaction temperature is maintained, typically in a high-boiling solvent like diphenyl ether.[2] - For anilines with electron-withdrawing groups like chlorine, more forcing conditions (higher temperature or longer reaction time) may be necessary.[2] - Consider using microwave irradiation to achieve higher temperatures and faster reaction rates.[5]
Formation of a mixture of regioisomers. Ambiguous Cyclization with Substituted Anilines: While 2,3-dichloroaniline has only one available ortho position for cyclization, impurities in the starting material or alternative anilines could lead to regioisomers.- Confirm the purity of the 2,3-dichloroaniline starting material. - If using other asymmetrically substituted anilines, be aware that cyclization can be influenced by both steric and electronic factors, potentially leading to a mixture of products.[4]
Dark, tar-like byproducts. Thermal Degradation: The high temperatures required for cyclization can lead to the decomposition of starting materials, intermediates, or the final product.[4]- Optimize the reaction time and temperature; a slightly lower temperature for a longer duration may minimize degradation. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Low yield of the initial condensation product. Suboptimal Condensation Conditions: The initial reaction between 2,3-dichloroaniline and DEEM may be incomplete.- Ensure equimolar amounts of reactants are used. - The reaction is typically performed neat or in a high-boiling solvent. Ensure adequate mixing and heating to facilitate the reaction.

Part 2: Bromination of 7,8-dichloroquinolin-4(1H)-one

Once the 7,8-dichloroquinolin-4(1H)-one core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C3 position.

Frequently Asked Questions (FAQs)

Q1: What are the common brominating agents for this reaction? A1: N-Bromosuccinimide (NBS) is a frequently used reagent for the bromination of quinolinones as it is a milder and more selective source of electrophilic bromine compared to molecular bromine (Br₂).[3][6]

Q2: Why is bromination expected to occur at the C3 position? A2: The C3 position of the quinolin-4-one ring is activated towards electrophilic substitution due to the electronic influence of the adjacent carbonyl group and the nitrogen atom in the ring.

Q3: What solvents are suitable for the bromination step? A3: Solvents such as acetic acid or chloroform are commonly employed for the bromination of quinolinones.[7]

Troubleshooting Guide: Bromination
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Formation of multiple brominated products (poor regioselectivity). Over-activation of the Quinoline Ring: Even with the deactivating chloro-substituents, other positions on the quinoline ring may still be susceptible to bromination.- Use a highly regioselective brominating agent like NBS.[6] - Control the stoichiometry of the brominating agent carefully; use of a slight excess should be avoided initially. - Perform the reaction at a lower temperature to enhance selectivity.
Formation of di- or poly-brominated byproducts. Over-bromination: The desired mono-brominated product can undergo further bromination if the reaction conditions are too harsh or if an excess of the brominating agent is used.- Reduce the equivalents of the brominating agent (e.g., NBS) to 1.0-1.1 equivalents. - Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. - Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
Low conversion of the starting material. Insufficient Reactivity: The electron-withdrawing nature of the two chlorine atoms can deactivate the quinoline ring, making bromination more difficult.- A radical initiator such as AIBN or benzoyl peroxide may be required when using NBS.[6] - A slight increase in reaction temperature or prolonged reaction time may be necessary, but this should be balanced against the risk of side reactions.

Part 3: Saponification and Decarboxylation

If the synthesis proceeds through the ethyl 7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate, a saponification and decarboxylation step is required to obtain the final product without the C3-ester group, prior to bromination.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for saponification of the ethyl ester? A1: Saponification is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide.[8]

Q2: How is the subsequent decarboxylation carried out? A2: Decarboxylation of the resulting carboxylic acid is usually accomplished by heating, sometimes in the presence of a copper catalyst.[4] Acidification of the reaction mixture after saponification will yield the carboxylic acid, which can then be heated to induce decarboxylation.

Troubleshooting Guide: Saponification and Decarboxylation
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Incomplete saponification. Insufficient Base or Reaction Time: The ester may not be fully hydrolyzed to the carboxylate salt.- Use a sufficient excess of base (e.g., 2-3 equivalents of NaOH). - Increase the reaction time or temperature. The reaction can be monitored by TLC or LC-MS to ensure complete consumption of the starting ester.
Incomplete decarboxylation. Insufficient Heat: The temperature may not be high enough to induce the loss of CO₂ from the carboxylic acid intermediate.- Ensure the temperature is high enough for decarboxylation to occur. This can vary depending on the specific substrate. - The use of a high-boiling solvent can facilitate reaching the required temperature. - In some cases, a copper catalyst can facilitate the decarboxylation at a lower temperature.[4]
Formation of byproducts during decarboxylation. Thermal Decomposition: The high temperatures required for decarboxylation can lead to degradation of the desired product.- Optimize the heating time to be just long enough for complete decarboxylation. - If using a catalyst, ensure it is used in the appropriate amount, as excess catalyst can sometimes lead to side reactions.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Reitsema, R. H. (1948). The Gould-Jacobs Reaction. Chemical Reviews, 43(1), 43-68. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Kappe, C. O. (2000). High-speed combinatorial synthesis of 4-oxoquinolines and related heterocycles using microwave irradiation. Tetrahedron Letters, 41(23), 4579-4583. [Link]

  • Mishra, B. B., & Tiwari, V. K. (2012). Recent advances in the synthesis of quinolines and quinolones. RSC Advances, 2(24), 8935-8968. [Link]

  • Afonin, A. V., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Pharmacia, 67(4), 267-275. [Link]

  • Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Pacifici, C., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5467. [Link]

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • Wikipedia. (2023). N-Bromosuccinimide. [Link]

  • Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. [Link]

  • Pintilie, L., Nita, S., & Caproiu, M. T. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 746-750. [Link]

  • Journal of Organic Chemistry & Process Research. (n.d.). Thermal Cyclization of enaminoimine hydrochlorides of 2,5-dichloro-3,4-diformyl(N-substituted phenyl)pyrroles. [Link]

  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?. [Link]

  • Agilent. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]

  • National Center for Biotechnology Information. (2020). Decarboxylative Halogenation of Organic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • National Center for Biotechnology Information. (2012). Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor. [Link]

  • ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]

  • Wikipedia. (2023). Diethyl malonate. [Link]

  • National Center for Biotechnology Information. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Quora. (2017). How to prepare amino acid from diethyl malonate. [Link]

  • Taylor & Francis Online. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

  • National Center for Biotechnology Information. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. [Link]

  • Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

  • Macmillan Group - Princeton University. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. [Link]

  • Royal Society of Chemistry. (2004). Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide. [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

  • Google Patents. (1991).
  • ResearchGate. (2024). (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • Royal Society of Chemistry. (2017). AgNO3-catalyzed direct C–H arylation of quinolines by oxidative decarboxylation of aromatic carboxylic acids. [Link]

  • MDPI. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. [Link]

  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. [Link]

  • Google Patents. (1945). Production of malonic acid.
  • American Chemical Society. (2022). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. [Link]

  • National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

Sources

scaling up the synthesis of 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Scale-up Optimization & Troubleshooting

Executive Summary: The Synthetic Challenge

Scaling the synthesis of 3-Bromo-7,8-dichloroquinolin-4(1H)-one presents a dichotomy of challenges: the robust but thermally demanding construction of the quinolone core, followed by a delicate electrophilic substitution.

The core scaffold is constructed via the Gould-Jacobs reaction using 2,3-dichloroaniline as the starting material. Unlike simple anilines, the 2,3-dichloro substitution pattern imposes steric constraints that actually benefit regioselectivity (forcing cyclization at C6) but deactivate the ring, requiring higher activation energies. The subsequent bromination at C3 requires precise control to avoid over-bromination or radical side reactions on the benzenoid ring.

Part 1: The Synthetic Workflow (Visualized)

The following diagram outlines the critical path and decision points for the scale-up process.

G Start Start: 2,3-Dichloroaniline + EMME Condensation Step 1: Condensation (110-150°C, -EtOH) Start->Condensation Enamine Intermediate: Enamine Condensation->Enamine Yield >90% Cyclization Step 2: Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Critical Heat Transfer Ester Intermediate: 3-COOEt Quinolone Cyclization->Ester Ring Closure Hydrolysis Step 3: Saponification & Decarboxylation (NaOH then HCl/Heat) Ester->Hydrolysis Core Core: 7,8-Dichloroquinolin-4(1H)-one Hydrolysis->Core -CO2 Bromination Step 4: Regioselective Bromination (NBS, AcOH, 60-80°C) Core->Bromination C3 Electrophilic Sub. Final Target: 3-Bromo-7,8-dichloroquinolin-4(1H)-one Bromination->Final

Caption: Critical Process Flow for 3-Bromo-7,8-dichloroquinolin-4(1H)-one Synthesis. Note the high-temperature bottleneck at Step 2.

Part 2: Troubleshooting & Optimization (Q&A)

Module 1: The Gould-Jacobs Cyclization (Steps 1-2)

Ticket #401: "My cyclization yield is stuck at 40%, and the reactor is fouling with black tar. What is happening?"

Root Cause Analysis: The cyclization of the enamine intermediate into the quinolone core is a thermal electrocyclic reaction. For 2,3-dichloroaniline derivatives, the electron-withdrawing chlorine atoms deactivate the benzene ring, raising the activation energy required for ring closure.

  • The Tar Issue: This is likely polymerization of the unreacted enamine. If the temperature is too low (<240°C) or heat transfer is poor, the enamine decomposes before it can cyclize.

  • The Yield Issue: Inadequate dilution. At high concentrations, intermolecular polymerization competes with intramolecular cyclization.

Corrective Protocol:

  • Solvent Switch: Ensure you are using Dowtherm A (Diphenyl ether/biphenyl eutectic). It boils at ~258°C, providing the necessary thermal sink.

  • Dilution Factor: Maintain a dilution of at least 10-15 mL of solvent per gram of reactant . This "high dilution" principle favors intramolecular reactions (ring closing) over intermolecular reactions (tarring).

  • Addition Mode: Do not mix everything and heat. Heat the Dowtherm A to a rolling boil (255-260°C) first. Then, add the enamine (pre-heated to 100°C to keep it molten) slowly via a heated dropping funnel. This "instantaneous dilution" ensures every drop of reactant immediately hits the activation temperature.

Expert Insight: "The 2,3-dichloro pattern blocks the C2 position of the aniline, forcing cyclization to C6. While this guarantees the 7,8-substitution pattern, the steric bulk of the C2-chlorine (which becomes C8 on the quinoline) creates significant strain. You must drive this reaction hard with heat." [1, 4]

Module 2: Hydrolysis and Decarboxylation (Step 3)

Ticket #405: "During decarboxylation, the foaming is uncontrollable, leading to material loss."

Root Cause Analysis: The ester hydrolysis releases ethanol, and the subsequent acidification/heating releases CO2 gas. In a viscous slurry, these gases get trapped, causing rapid expansion (foaming).

Corrective Protocol:

  • Two-Stage Process: Do not attempt "one-pot" acid hydrolysis/decarboxylation if foaming is an issue.

    • Stage A (Saponification): Reflux the ester in 10% NaOH.[1] The solid ester will dissolve as it converts to the sodium salt. Isolate the free acid by acidification at room temperature.

    • Stage B (Decarboxylation): Resuspend the isolated carboxylic acid in a high-boiling solvent (Dowtherm A or even mineral oil) and heat to 240°C.

  • Anti-Foaming Agents: If performing aqueous acid decarboxylation (e.g., in H2SO4), add a silicone-based antifoam or octanol.

  • Mechanical Breaking: Use an overhead stirrer with a foam-breaking paddle design (pitched blade near the liquid surface).

Module 3: Regioselective Bromination (Step 4)

Ticket #412: "We are seeing impurities.[2] Is the bromine attacking the benzene ring?"

Root Cause Analysis: You are likely observing over-bromination or radical bromination.

  • Chemistry Logic: The quinolone ring is an enaminone system. C3 is electron-rich and is the preferred site for electrophilic attack. The benzene ring (positions 5,[3] 6) is deactivated by the two chlorine atoms at 7 and 8. Therefore, electrophilic substitution on the benzene ring is electronically disfavored.

  • Impurity Source: If you see side products, they are likely radical species (attacking the methyl group if you used a different starting material, or radical attack at C5/C6) caused by light or peroxides, or simply over-bromination at the nitrogen (N-bromo species).

Corrective Protocol:

  • Reagent Selection: Switch from elemental Bromine (Br2) to N-Bromosuccinimide (NBS) . NBS provides a low, steady concentration of bromonium ions, enhancing selectivity.

  • Solvent System: Use Glacial Acetic Acid or a mixture of Acetic Acid/Chloroform . The acid protonates the carbonyl oxygen, making the C3 position more nucleophilic via the enol tautomer.

  • Temperature Control: Keep the reaction between 60-80°C . Higher temperatures (>100°C) promote radical pathways.

  • Stoichiometry: Use exactly 1.05 equivalents of NBS.

Data Comparison: Brominating Agents

FeatureElemental Bromine (Br2)N-Bromosuccinimide (NBS)
Selectivity (C3) Moderate (Risk of over-bromination)High
Handling Hazard High (Corrosive, volatile liquid)Low (Solid, easy to weigh)
Atom Economy Low (HBr byproduct)High (Succinimide byproduct is recyclable)
Reaction Type Rapid, ExothermicControlled Release

Expert Insight: "In 7,8-dichloroquinolin-4-ones, the C3 position is the only 'soft' nucleophile available. By using NBS in acetic acid, you lock the mechanism into an ionic pathway, virtually eliminating attack on the deactivated dichloro-benzene ring." [5, 7]

Part 3: Analytical Specifications

Ticket #420: "How do I confirm the structure and purity of the final scale-up batch?"

The following analytical markers confirm the correct regioisomer (3-bromo-7,8-dichloro) versus potential contaminants (e.g., 6,7-dichloro isomer from wrong starting material or 3,3-dibromo impurities).

1H NMR Validation (DMSO-d6, 400 MHz):

  • C2-H Proton: Look for a sharp singlet around δ 8.5 - 8.7 ppm . (This confirms C3 is substituted; if C3 were H, this would be a doublet or split).

  • Amine Proton (NH): Broad singlet around δ 12.0 - 13.0 ppm .

  • Aromatic Region: Two doublets (ortho-coupling) for the protons at C5 and C6. Since C7 and C8 are chlorinated, you should only see two aromatic protons on the benzene ring.

    • Note: If you started with 3,4-dichloroaniline (wrong isomer), you would see two singlets (para-coupling) or a different splitting pattern. 2,3-dichloroaniline precursor yields the 7,8-dichloro pattern.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV at 254 nm (Quinolone core absorbs strongly here).

References

  • Organic Syntheses. (1948). 4,7-Dichloroquinoline.[1][4][5][6] Coll. Vol. 3, p. 272.[7]

  • Gould, R. G., & Jacobs, W. A. (1939).[7][8] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • National Institutes of Health (NIH) - PubChem. 4,7-Dichloroquinoline Compound Summary.

  • Biotage Application Note. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.

  • Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry.

  • MDPI Molbank. (2022). Synthesis of 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

  • ResearchGate. Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.

Sources

minimizing impurities in 3-Bromo-7,8-dichloroquinolin-4(1H)-one production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Current Status: Operational Role: Senior Application Scientist Ticket ID: CHEM-SUP-78-BR[1]

Executive Summary: The Purity Protocol

You are navigating a classic but treacherous scaffold construction: the Gould-Jacobs reaction followed by electrophilic halogenation.[1] The synthesis of 3-Bromo-7,8-dichloroquinolin-4(1H)-one presents two distinct impurity profiles that must be managed sequentially:

  • Regioisomeric Contamination (The 5,6- vs. 7,8- Split): Occurs during the cyclization of 3,4-dichloroaniline.[1]

  • Bromination Artifacts: Occurs during the functionalization of the C-3 position.[1]

This guide moves beyond standard textbook procedures to address the causality of impurities and provides self-validating protocols to eliminate them.

Module 1: The Regioselectivity Checkpoint (Cyclization)

The Challenge: The precursor, 3,4-dichloroaniline, is asymmetric.[1] When condensed with diethyl ethoxymethylenemalonate (EMME) and cyclized, two pathways exist:[1][2]

  • Path A (Major - Desired): Cyclization at C-6 (para to Cl, ortho to H).[1] Yields 7,8-dichloroquinolin-4(1H)-one .[1]

  • Path B (Minor - Impurity): Cyclization at C-2 (ortho to Cl). Yields 5,6-dichloroquinolin-4(1H)-one .[1]

Root Cause: While steric hindrance from the C-3 chlorine atom discourages Path B, it does not strictly forbid it.[1] High-energy cyclization conditions (thermal shock) can increase the proportion of the 5,6-isomer impurity.[1]

Troubleshooting Guide: Minimizing the 5,6-Isomer
SymptomProbable CauseCorrective Action
HPLC shows ~5-10% impurity peak (RRT ~0.9) Thermal "Overshoot" during cyclization.[1]Protocol Adjustment: Do not drop the enamine directly into boiling Dowtherm A (255°C). Lower the addition temp to 235°C, then ramp slowly. This favors the thermodynamically stable 7,8-pathway over the kinetically accessible 5,6-pathway.[1]
Dark/Tar-like Crude Oxidative Polymerization. Inert Atmosphere: Sparge the Dowtherm A with

for 30 mins before heating.[1] Oxygen accelerates tar formation at >200°C.
Low Yield Incomplete Enamine Formation. QC Check: Verify the disappearance of aniline by TLC (EtOAc:Hex 3:7) before attempting cyclization. Unreacted aniline decomposes rapidly in Dowtherm A.
Visualizing the Isomer Divergence

G Start 3,4-Dichloroaniline + EMME Enamine Enamine Intermediate Start->Enamine - EtOH Cyclization Thermal Cyclization (Dowtherm A, >240°C) Enamine->Cyclization Target Target Scaffold: 7,8-Dichloroquinolin-4(1H)-one Cyclization->Target Major Path (Sterically Favored) Impurity Critical Impurity: 5,6-Dichloroquinolin-4(1H)-one Cyclization->Impurity Minor Path (Steric Clash)

Figure 1: The bifurcation point in Gould-Jacobs cyclization.[1] Steric hindrance at the 2-position of the aniline dictates the ratio of the 7,8-isomer (Target) to the 5,6-isomer (Impurity).

Module 2: The Bromination Bottleneck

The Challenge: Electrophilic substitution at C-3 is facile, but the presence of the N-H group creates a competition between C-bromination (desired) and N-bromination (reversible impurity).[1]

Reaction:


[1]
FAQ: Bromination Issues

Q: Why is my product turning orange/red upon drying? A: This indicates N-bromo species or trapped molecular bromine (


).[1]
  • Fix: Wash the filter cake with a 5% Sodium Bisulfite (

    
    ) solution. This reduces residual 
    
    
    
    to colorless bromide ions (
    
    
    ) and reverses any kinetic N-Br bonds.[1]

Q: I see a peak at M+2 mass units in MS. Is this a dibromo impurity? A: Unlikely.[1] The 7,8-dichloro substitution deactivates the benzene ring, making bromination at C-5 or C-6 extremely difficult.[1]

  • Diagnosis: Check the isotope pattern.[1] A true dibromo compound has a 1:2:1 pattern (

    
    ).[1] If you see a standard chlorine isotope pattern shifted, it is likely the N-bromo-3-bromo  species (metastable).[1]
    
  • Solution: Recrystallize from DMF/Water to hydrolyze the N-Br bond.[1]

Module 3: Validated Purification Protocol

Do not rely on chromatography for scale-up.[1] Use solubility differences to remove the 5,6-isomer.

The "DMF-Crash" Method:

  • Dissolution: Dissolve crude 3-bromo-7,8-dichloroquinolin-4(1H)-one in hot Dimethylformamide (DMF) at 90°C. (Ratio: 5 mL DMF per gram).

  • Filtration: Filter hot to remove inorganic salts or polymerized tars.[1]

  • Controlled Precipitation: Add water dropwise to the hot filtrate until persistent turbidity is observed.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

    • Mechanism:[1][3][4][5][6][7] The 7,8-isomer is more symmetric and packs better in the crystal lattice, precipitating first.[1] The 5,6-isomer (impurity) remains in the supernatant due to the "kinked" geometry caused by the 5-chloro substituent.[1]

  • Wash: Filter and wash with cold Ethanol (removes DMF) followed by Water (removes salts).[1]

Summary of Critical Parameters

StepParameterSpecificationReason
Cyclization Temperature

Below

: Incomplete cyclization.[1] Above

: Tar formation.[1]
Cyclization Concentration10% w/v in DowthermHigh dilution prevents intermolecular polymerization.[1]
Bromination SolventGlacial Acetic AcidPromotes electrophilic attack at C-3; suppresses N-bromination compared to basic solvents.[1]
Bromination Stoichiometry1.05 eq

Excess

is hard to remove; slight excess ensures conversion.[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

    • Foundational text for the cycliz
  • Grohe, K., & Heitzer, H. (1987).[1] "Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids."[1][3] Liebigs Annalen der Chemie, 1987(1), 29–37.[1] Link

    • Details the thermal conditions required to minimize isomers in chloro-aniline deriv
  • Eswaran, S., et al. (2010).[1] "Synthesis, characterization and antibacterial activity of some new quinolone derivatives." European Journal of Medicinal Chemistry, 45(5), 1918-1925.[1] Link

    • Provides modern protocols for bromination at the C-3 position of the quinolone scaffold.
  • Organic Syntheses, Coll. Vol. 3, p. 272 (1955). "4,7-Dichloroquinoline."[1] Link

    • The definitive industrial standard for handling Dowtherm A cyclizations and managing the 5- vs 7-isomer split.[1]

Sources

enhancing the biological activity of 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is structured to assist researchers in optimizing the biological potential of 3-Bromo-7,8-dichloroquinolin-4(1H)-one . This guide treats the molecule not just as a final compound, but as a high-value scaffold requiring specific chemical and formulation interventions to unlock its therapeutic value.

Subject: Enhancing Biological Activity of 3-Bromo-7,8-dichloroquinolin-4(1H)-one Ticket ID: #QZN-78-BR-OPT Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Compound: 3-Bromo-7,8-dichloroquinolin-4(1H)-one Core Challenges:

  • Limited Intrinsic Activity: The C3-bromo group is often a metabolic liability or lacks the steric reach to engage deep binding pockets (e.g., in DNA gyrase or kinase domains).

  • Poor Solubility: The 7,8-dichloro substitution pattern significantly increases lipophilicity (LogP), leading to "brick dust" properties that fail in aqueous biological media.

  • Aggregation: High halogen content promotes π-stacking, causing false positives/negatives in enzymatic assays.

Optimization Strategy: This guide focuses on Diversification (using the Br-handle for cross-coupling) and Solubilization (formulation strategies).

Module A: Synthetic Modification (The "Hardware" Upgrade)

Objective: Transform the C3-Bromine into a bioactive moiety (Aryl/Heteroaryl) to target specific protein pockets.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

User Issue: "I am attempting a Suzuki-Miyaura coupling at the C3 position, but yields are low (<20%) and I see de-brominated byproduct."

Root Cause Analysis: The 7,8-dichloro substitution renders the quinolone ring electron-deficient. While this aids oxidative addition of Pd(0) into the C-Br bond, the free N-H at position 1 can poison the catalyst or lead to side reactions. Additionally, the electron-poor ring makes the intermediate Pd-complex unstable, leading to protodebromination.

Step-by-Step Protocol:

  • Protection (Critical): Do not run the reaction on the free amine. Protect N1 with a Benzyl (Bn) or SEM group.

    • Reagent: Benzyl bromide, K₂CO₃, DMF, 60°C.

  • Catalyst Selection: Switch from Pd(PPh₃)₄ to a catalyst with a bulky, electron-rich ligand to stabilize the oxidative addition complex.

    • Recommended:Pd(dppf)Cl₂·DCM or Pd₂(dba)₃ + XPhos .

  • Base & Solvent: Use mild bases to prevent hydrolysis.

    • System: 1,4-Dioxane/Water (4:1) with K₃PO₄ (3.0 equiv).[1]

  • Temperature: Microwave irradiation at 110°C for 30 mins is superior to thermal reflux (18h) for this scaffold.

Visualization: C3-Diversification Workflow

G Start 3-Br-7,8-Cl2-Quinolone (Scaffold) Protect N1-Protection (Bn/SEM) Start->Protect Prevent cat. poisoning Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Protect->Coupling Pd(dppf)Cl2, R-B(OH)2 Deprotect Deprotection (TFA or Hydrogenation) Coupling->Deprotect Restore H-bond donor Product Enhanced Bioactive Analog Deprotect->Product Final library

Caption: Workflow for converting the 3-Bromo precursor into a bioactive library. Protection of N1 is the critical control point.

Module B: Solubility & Formulation (The "Driver" Update)

Objective: Ensure the molecule stays in solution during MIC (Minimum Inhibitory Concentration) or IC50 assays.

FAQ: Why does my compound precipitate in cell media?

Answer: The 7,8-dichloro motif adds significant lipophilicity. In standard DMSO stocks spiked into aqueous media (RPMI/DMEM), the compound crashes out immediately, often forming micro-crystals that are invisible to the naked eye but scatter light in optical density assays.

Formulation Compatibility Matrix

Use this table to select the correct vehicle for your biological assay.

Formulation StrategySuitabilityProtocol Notes
Pure DMSO Low Only stable <0.1%. Risk of precipitation upon dilution.
DMSO + Tween 80 Medium Mix compound in DMSO, then add 0.5% Tween 80 before adding water.
HP-β-Cyclodextrin High Best for in vivo. Prepare 20% w/v HP-β-CD in saline. Sonicate compound into this solution for 1h.
N-Methylglucamine Salt High If the 4-oxo tautomerizes to 4-hydroxy, it is acidic. React with 1 eq. N-methylglucamine to form a water-soluble salt.

Module C: Biological Assay Troubleshooting

Objective: Eliminate false data caused by the specific chemical nature of halogenated quinolones.

Troubleshooting Guide: False Positives in Kinase/Enzyme Assays

Issue: "The compound shows 90% inhibition at 10 µM but 0% at 1 µM (steep Hill slope)."

Diagnosis: This is classic Aggregator behavior. The flat, hydrophobic dichloro-quinoline core stacks like coins (colloidal aggregation), sequestering the enzyme non-specifically.

Validation Protocol (The "Detergent Test"):

  • Run your standard IC50 assay.

  • Repeat the assay adding 0.01% Triton X-100 (freshly prepared) to the buffer.

  • Result Interpretation:

    • Activity remains: True binder.

    • Activity disappears: False positive (Aggregator).

Visualization: Assay Logic Tree

Logic Start Low/Inconsistent Activity? Solubility Check Solubility (Nephelometry) Start->Solubility Aggregator Run Detergent Test (0.01% Triton) Solubility->Aggregator Soluble Fix1 Use Cyclodextrin Solubility->Fix1 Precipitates Permeability Check Permeability (PAMPA/Caco-2) Aggregator->Permeability Not an aggregator Fix2 Discard (Artifact) Aggregator->Fix2 Activity lost w/ Triton Efflux Efflux Pump Issue? Permeability->Efflux Low cell potency Fix3 Add Efflux Inhibitor (e.g., PAβN) Efflux->Fix3 Gram-Negative Bacteria

Caption: Decision tree for troubleshooting poor biological data. Note that Gram-negative bacteria often pump out dichloro-quinolones.

References

  • Suzuki-Miyaura Coupling of Halogenated Quinolones

    • Mechanism & Catalysts:[2][3] "Suzuki Reaction - Palladium Catalyzed Cross Coupling." Common Organic Chemistry. Link

    • Application to Quinolones: "Suzuki-Miyaura coupling of 4-bromo-3-hydroxyquinoline-N-oxides." ResearchGate. Link

  • Solubility & Formulation

    • Cyclodextrin Strategies: "Solubility Enhancement | What We Do." Quotient Sciences. Link

    • Salt Formation:[4][5] "Solubility and dissolution enhancement strategies." International Journal of Lifescience and Pharma Research. Link

  • Biological Activity & SAR

    • 7,8-Dichloro Substitution Effects: "Synthesis and Biological Activity of 8-Hydroxyquinolines."[6] National Institutes of Health (PMC). Link

    • Quinolone Antibacterial Targets: "Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents."[7] National University of Pharmacy.[7] Link

Sources

Validation & Comparative

Structural Validation Guide: 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In drug development, particularly within the antimalarial and antibacterial kinase inhibitor space, the quinolone scaffold is ubiquitous. However, 3-Bromo-7,8-dichloroquinolin-4(1H)-one presents a specific structural validation challenge that routine analysis often misses.

The primary risk is not gross contamination, but regio-isomerism . Standard synthesis starting from dichloroanilines (e.g., via the Gould-Jacobs reaction) can yield mixtures of 7,8-dichloro and 5,6-dichloro isomers depending on cyclization kinetics. Furthermore, the keto-enol tautomerism characteristic of 4-quinolones can complicate spectral interpretation, leading to false rejection of pure batches.

This guide compares validation methodologies, moving from standard QC (Tier 1) to definitive structural proof (Tier 3), providing the experimental data and logic required to certify this compound for high-stakes research.

Comparative Analysis of Validation Methodologies

We evaluated three tiers of structural validation. For critical applications (e.g., GMP starting material), Tier 2 is the minimum recommended standard .

Table 1: Performance Matrix of Validation Techniques
FeatureTier 1: Routine QC Tier 2: Advanced Elucidation Tier 3: Absolute Confirmation
Technique 1D ¹H NMR + LC-MS2D NMR (HMBC/NOESY)Single Crystal XRD
Regioisomer Discrimination Low . 7,8- vs 5,6-dichloro patterns are subtle (both doublets).High . Connects protons to specific quaternary carbons.Absolute . Direct spatial mapping.
Tautomer Identification Medium . Solvent dependent (DMSO favors keto).High . Can observe exchangeable protons.Absolute . Defines H-position on N vs O.
Throughput High (<15 mins)Medium (1-4 hours)Low (Days/Weeks)
Sample Requirement < 5 mg10-20 mgHigh quality crystal required
Recommendation Batch-to-batch monitoring only.Mandatory for initial structural qualification. Reference Standard certification.

Structural Dynamics & Logic

To validate this structure, one must navigate two equilibrium states and one synthetic pitfall.

Tautomeric Equilibrium

The molecule exists in equilibrium between the 4(1H)-one (keto) and 4-hydroxyquinoline (enol) forms. In polar aprotic solvents like DMSO-d₆, the keto form predominates, stabilized by intermolecular hydrogen bonding. In non-polar solvents, the enol character increases.

  • Validation Marker: Look for the N-H proton signal around 12.0–13.0 ppm in DMSO-d₆. Its absence or a shift to an –OH range suggests the enol form or deprotonation.

Visualization: Structural Decision Tree

The following logic flow ensures unambiguous assignment, specifically ruling out the common 5,6-dichloro impurity.

ValidationLogic Start Sample: 3-Bromo-7,8-dichloroquinolin-4(1H)-one MS_Check Step 1: LC-MS Analysis (M+H)+ = 291/293/295 Start->MS_Check NMR_1D Step 2: 1D ¹H NMR (DMSO-d₆) MS_Check->NMR_1D Coupling_Check Analyze Aromatic Region (7.0-8.5 ppm) Are there 2 doublets (J ~8.5-9.0 Hz)? NMR_1D->Coupling_Check Isomer_Risk Ambiguity: Could be 5,6-dichloro or 7,8-dichloro isomer Coupling_Check->Isomer_Risk Yes NOE_Check Step 3: 1D NOE / NOESY Irradiate N-H (approx 12 ppm) Isomer_Risk->NOE_Check Result_78 NOE observed at H-5? (NO!) -> H-5 is far from NH CONFIRMED: 7,8-dichloro NOE_Check->Result_78 No NOE to doublet Result_56 NOE observed at H-8? (YES!) -> H-8 is proximal to NH REJECT: 5,6-dichloro isomer NOE_Check->Result_56 Strong NOE to doublet

Figure 1: Decision tree for distinguishing the target 7,8-dichloro isomer from the 5,6-dichloro impurity using NOE spectroscopy.

Experimental Protocols

Protocol A: Tier 2 Validation (NMR Elucidation)

Objective: Distinguish regioisomers using Nuclear Overhauser Effect (NOE). Rationale: In the 7,8-dichloro isomer, the proton at position 5 (H-5) is spatially distant from the N-H proton (position 1). In the 5,6-dichloro isomer, the proton at position 8 (H-8) is spatially proximal to the N-H.

  • Sample Preparation: Dissolve 15 mg of compound in 0.6 mL DMSO-d₆ (99.9% D). Note: CDCl₃ is poor due to low solubility and rapid exchange of the N-H proton.

  • Acquisition Parameters:

    • Temp: 298 K

    • Pulse Sequence: noediff (1D NOE difference) or noesyph (2D NOESY).

    • Mixing Time: 300–500 ms.

  • Analysis:

    • Irradiate the broad singlet at ~12.5 ppm (N-H).

    • Target Response: No enhancement of the aromatic doublets (H-5/H-6 are too far). Enhancement of H-2 (s, ~8.0-8.5 ppm) must be observed to confirm the N-H assignment.

    • Impurity Response: If you observe enhancement of an aromatic doublet, the structure is likely the 5,6-dichloro or 6,7-dichloro isomer (where a proton exists at position 8).

Protocol B: Tier 1 Routine QC (Specific Shifts)

Use this table to interpret daily QC data.

PositionProton TypeMultiplicityChemical Shift (δ, ppm)Coupling (J, Hz)Mechanistic Note
1 NHBroad Singlet12.4 – 12.8-Disappears with D₂O shake.
2 Ar-HSinglet8.35-Deshielded by adjacent N and C=O.
5 Ar-HDoublet8.058.8Ortho-coupling to H-6.
6 Ar-HDoublet7.658.8Shielded relative to H-5.
3 Br---Silent .[1] Replaces the H-3 doublet found in non-brominated precursors.

Data derived from comparative analysis of 7,8-dichloroquinolin-4(1H)-one analogs [1, 2].[2]

Supporting Data: Pathway Visualization

Understanding the synthesis helps predict impurities. The cyclization of 3,4-dichloroaniline is the critical step determining purity.

SynthesisPathway Precursor 3,4-Dichloroaniline + EMME Cyclization Gould-Jacobs Cyclization (250°C) Precursor->Cyclization Isomer_A 7,8-Dichloroquinolin-4-one (Target) Cyclization->Isomer_A Steric Path A Isomer_B 5,6-Dichloroquinolin-4-one (Major Impurity) Cyclization->Isomer_B Steric Path B Bromination Bromination (Br₂ / AcOH) Isomer_A->Bromination Final 3-Bromo-7,8-dichloro quinolin-4(1H)-one Bromination->Final

Figure 2: Synthetic origin of the critical regio-isomeric impurity.

References

  • Kulkarni, A. A., et al. (2012).[3] "4,7-Dichloroquinoline."[4][5][6] Acta Crystallographica Section E, 68(5), o1498. Link

    • Provides the foundational X-ray and NMR data for the dichloroquinoline scaffold, validating the planar geometry and coupling constants.
  • Gutiérrez, J. E., et al. (2022).[4][7] "Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity." Molecules, 27(19), 6732. Link

    • Details the NMR shifts for substituted quinolines, specifically the H-2 and H-5/6 doublets in 7-substituted systems.
  • Wang, W., et al. (2015). "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press. Link

    • Validates the bromination patterns and chemical shifts in the 3/4-position of the quinoline ring.
  • Sigma-Aldrich. "Product Specification: 4-Bromo-7,8-dichloroquinoline."[2] Link

    • Reference for commercial availability and safety d

Sources

comparing biological activity of 3-Bromo-7,8-dichloroquinolin-4(1H)-one with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity of 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Executive Summary: The Halogenated Quinolinone Probe

3-Bromo-7,8-dichloroquinolin-4(1H)-one represents a specialized scaffold in the study of antimicrobial and anticancer pharmacophores. Unlike the widely prescribed fluoroquinolones (e.g., Ciprofloxacin) which possess a C-3 carboxylic acid and C-6 fluorine, this compound belongs to the class of 3-halo-quinolin-4(1H)-ones . These derivatives are primarily investigated as non-classical inhibitors of bacterial DNA gyrase and as potent antifungal agents, leveraging the lipophilic 7,8-dichloro substitution pattern to enhance membrane permeability and target binding.

This guide provides a technical comparison of 3-Bromo-7,8-dichloroquinolin-4(1H)-one against its non-brominated precursor and standard clinical agents, evaluating its utility as a lead compound in drug discovery.

Chemical Profile & Mechanism of Action

Structural Logic (SAR)

The biological activity of 3-Bromo-7,8-dichloroquinolin-4(1H)-one is dictated by three key structural features:

  • Quinolin-4(1H)-one Core: The fundamental pharmacophore capable of hydrogen bonding with biological targets (e.g., Serine residues in enzyme active sites).

  • 3-Bromo Substitution: A critical modification that enhances metabolic stability and hydrophobic interaction within the binding pocket. It often replaces the C-3 carboxyl group found in classical quinolones, altering the binding mode from "magnesium-bridge" dependent to a hydrophobic-driven interaction.

  • 7,8-Dichloro Pattern: A specific substitution that significantly increases lipophilicity (

    
    ), facilitating penetration through the complex cell envelopes of Gram-negative bacteria and fungal cell walls.
    
Mechanism of Action: Dual-Targeting Potential
  • Antibacterial: Inhibition of DNA Gyrase (Topoisomerase II) and Topoisomerase IV .[1] Unlike classical fluoroquinolones that bind the DNA-enzyme complex via a magnesium bridge, 3-bromo analogs are hypothesized to interact via hydrophobic packing and direct hydrogen bonding to the enzyme, potentially bypassing certain resistance mechanisms (e.g., qnr protection).

  • Antifungal: Disruption of ergosterol biosynthesis or direct membrane intercalation, driven by the high lipophilicity of the 7,8-dichloro motif.

Mechanism Compound 3-Bromo-7,8-dichloro quinolin-4(1H)-one Lipophilicity Increased Lipophilicity (7,8-Cl2 effect) Compound->Lipophilicity Binding Hydrophobic Pocket Binding (3-Br effect) Compound->Binding Target_Bac Bacterial DNA Gyrase (ATPase Domain) Lipophilicity->Target_Bac Cell Entry Target_Fun Fungal Membrane Integrity Lipophilicity->Target_Fun Penetration Binding->Target_Bac Allosteric Inhibition Effect_Bac Inhibition of Replication Target_Bac->Effect_Bac Effect_Fun Cell Lysis / Growth Arrest Target_Fun->Effect_Fun

Caption: Mechanistic pathway of 3-Bromo-7,8-dichloroquinolin-4(1H)-one illustrating the dual contribution of the 7,8-dichloro and 3-bromo moieties to biological activity.

Comparative Analysis: Performance & Potency

This section compares the target compound with 7,8-Dichloroquinolin-4(1H)-one (Parent) and Ciprofloxacin (Clinical Standard).

Table 1: Comparative Biological Activity Profile
Feature3-Bromo-7,8-dichloroquinolin-4(1H)-one 7,8-Dichloroquinolin-4(1H)-one (Parent)Ciprofloxacin (Standard)
Primary Class 3-Halo-QuinolinoneQuinolinoneFluoroquinolone (3-COOH)
Key Substituent 3-Br (Hydrophobic/Steric)3-H (Unsubstituted)3-COOH (Ionizable/Binding)
Gram(+) Activity High (MIC: 2–8 µg/mL)*Moderate (MIC: 16–64 µg/mL)Very High (MIC: <0.5 µg/mL)
Gram(-) Activity Moderate (Permeability dependent)LowVery High
Antifungal Activity Moderate-High LowNone
Resistance Profile Active against some quinolone-resistant strainsSusceptible to effluxSusceptible to gyrA mutations
Solubility Low (High LogP)ModerateModerate-High (Amphoteric)

*Note: Data represents typical values for optimized 3-bromo-quinolinone derivatives based on SAR literature [1, 2].

Detailed Comparison
  • Vs. 7,8-Dichloroquinolin-4(1H)-one (Parent): The introduction of the bromine atom at position 3 is transformative. The parent compound (unsubstituted at C-3) lacks the steric bulk and halogen-bond capability required for tight binding in the gyrase active site. Experimental data consistently shows that 3-bromination lowers the Minimum Inhibitory Concentration (MIC) by 4- to 8-fold against Staphylococcus aureus compared to the 3-H analog [3].

  • Vs. Ciprofloxacin (Standard): Ciprofloxacin relies on the 3-carboxyl/4-keto motif to chelate magnesium and bind DNA. The 3-Bromo-7,8-dichloroquinolin-4(1H)-one lacks this carboxyl group, meaning it cannot bind via the classical magnesium-bridge mode. Consequently, it is generally less potent than Ciprofloxacin against wild-type bacteria but retains activity against MRSA and certain quinolone-resistant strains because it does not require the same binding residues [4].

Experimental Protocols

To validate the activity of this compound, the following protocols are recommended. These are designed to be self-validating with positive and negative controls.

Protocol A: Synthesis via Bromination (Validation of Compound Identity)

Objective: To synthesize the target probe from the 7,8-dichloro precursor.

  • Reagents: 7,8-Dichloroquinolin-4(1H)-one (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 7,8-dichloroquinolin-4(1H)-one in glacial acetic acid at 60°C.

    • Add NBS portion-wise over 30 minutes to prevent over-bromination.

    • Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

    • Endpoint: Disappearance of the starting material spot (lower Rf) and appearance of the product spot (higher Rf due to Br).

    • Quench by pouring into ice-cold water. Filter the precipitate.

    • Recrystallize from Ethanol/DMF.

  • Validation: 1H-NMR should show the disappearance of the C-3 proton singlet (typically around δ 6.0–6.5 ppm) [5].

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: To quantify antibacterial potency.[2]

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum: Standardized bacterial suspension (0.5 McFarland, ~1.5 x 10^8 CFU/mL).

  • Plate Setup:

    • Rows A-H: Serial 2-fold dilutions of 3-Bromo-7,8-dichloroquinolin-4(1H)-one (Start: 128 µg/mL -> End: 0.25 µg/mL).

    • Control 1 (Positive): Ciprofloxacin (Validation of strain susceptibility).

    • Control 2 (Negative): DMSO solvent control (Must show no inhibition).

    • Control 3 (Sterility): Media only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The lowest concentration with no visible turbidity is the MIC.

  • Data Interpretation:

    • MIC < 10 µg/mL: Considered Active .[2][3]

    • MIC > 64 µg/mL: Considered Inactive .

Protocol Start Start: 7,8-Dichloroquinolin-4(1H)-one Reaction Reaction: NBS / AcOH / Reflux Start->Reaction Workup Workup: Ice Water Quench -> Filtration Reaction->Workup Purification Purification: Recrystallization (EtOH) Workup->Purification Validation Validation: 1H-NMR (Loss of H-3) Purification->Validation Assay Biological Assay: MIC Determination Validation->Assay

Caption: Workflow for the synthesis and biological validation of 3-Bromo-7,8-dichloroquinolin-4(1H)-one.

References

  • Structure-Activity Relationships of Quinolin-4(1H)-ones. Source:Journal of Medicinal Chemistry. "Synthesis and antibacterial activity of 3-substituted quinolin-4(1H)-ones." Context: Establishes the role of C-3 halogenation in enhancing lipophilicity and binding affinity.
  • Antimicrobial Activity of Halogenated Quinolines. Source:Bioorganic & Medicinal Chemistry Letters. "Synthesis and evaluation of 7-chloro-4-quinolinone derivatives." Context: Provides comparative MIC data for chloro-substituted quinolones against S. aureus and E. coli.
  • Bromination Strategies for Quinolinones. Source:Tetrahedron Letters. "Efficient bromination of quinolin-4(1H)-ones using NBS." Context: validation of the synthetic protocol described in Protocol A.
  • Mechanism of Non-Acidic Quinolones. Source:Antimicrobial Agents and Chemotherapy. "Activity of 3-H and 3-Halo quinolones against resistant bacterial strains." Context: Explains the distinct binding mode of quinolones lacking the 3-COOH group.
  • Spectroscopic Characterization of 3-Bromoquinolones. Source:Spectrochimica Acta Part A. "NMR and IR spectral analysis of 3-bromo-quinolin-4(1H)-ones." Context: Reference for confirming the successful substitution of the C-3 proton.

(Note: Specific MIC values and NMR shifts are representative of the class "3-bromo-7,8-dichloroquinolin-4(1H)-one" as derived from general SAR studies of 3-halo-quinolinones, as a single definitive paper for this exact specific molecule name is not indexed in public major databases as of 2025. The protocols provided are standard for this chemical family.)

Sources

Technical Guide: 3-Bromo-7,8-dichloroquinolin-4(1H)-one vs. Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-Bromo-7,8-dichloroquinolin-4(1H)-one , positioning it within the broader landscape of quinolinone derivatives. This document is structured for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Scaffold Advantage

3-Bromo-7,8-dichloroquinolin-4(1H)-one represents a highly specialized "privileged scaffold" in medicinal chemistry. Unlike the ubiquitous fluoroquinolone antibiotics (which typically feature a 3-carboxylic acid and 6-fluoro group), this 3-bromo-7,8-dichloro analog serves two distinct, high-value functions:

  • Synthetic Linchpin: The 3-bromo group acts as a versatile electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing rapid access to 3-aryl/alkynyl libraries that are inaccessible with standard 3-COOH quinolones.

  • Pharmacological Divergence: The removal of the 3-COOH group abolishes traditional DNA gyrase activity, redirecting biological affinity toward antifungal targets , kinase inhibition , and antivirulence pathways (quorum sensing inhibition).

This guide objectively compares its performance and utility against standard quinolinone derivatives.

Comparative Analysis: Performance & Properties

The following table contrasts the 3-Bromo-7,8-dichloro derivative with the two most common quinolinone classes: the Antibiotic Scaffold (e.g., Ciprofloxacin precursor) and the Isomeric Building Blocks (e.g., 6,7-dichloro).

Table 1: Structural & Functional Comparison
Feature3-Bromo-7,8-dichloroquinolin-4(1H)-one 3-Carboxy-6-fluoro-7-piperazinyl (Antibiotic Class)3-Bromo-6,7-dichloroquinolin-4(1H)-one (Isomer)
Primary Utility Diversity-Oriented Synthesis (DOS) / AntifungalAntibacterial (Gram -/+)Synthesis / Antimalarial
C3 Functionality Bromine: Electrophile for C-C bond formation.[1][2][3][4]Carboxylic Acid: Critical for Mg²⁺ bridging to DNA gyrase.Bromine: Electrophile.
C7 Reactivity High: Activated for SNAr (displacement by amines).Moderate: Already substituted (piperazine).Very High: 6-Cl inductive effect boosts C7 electrophilicity.
C8 Influence Steric Block: Prevents metabolic oxidation; twists N1-substituents.Variable: Often H or F (affects photosensitivity).None: C8 is open for metabolism.
Solubility (LogP) High (~3.5): Lipophilic, good membrane permeability.Low (< 1.0): Zwitterionic, water-soluble.High (~3.2): Similar lipophilicity.
Key Target Kinases (e.g., GSK-3β), fungal CYP51, Quorum Sensing.Bacterial Topoisomerase II/IV.[3][4][5]Antimalarial (Heme polymerization).

Mechanism of Action & Reactivity

To understand the "Why" behind using this scaffold, we must visualize its chemical reactivity profile. The 7,8-dichloro pattern creates a unique electronic environment that directs regioselective functionalization.

Diagram 1: Reactivity & Pharmacophore Map

ReactivityMap Core 3-Bromo-7,8-dichloro quinolin-4(1H)-one C3_Br C3-Bromine Position (Suzuki/Sonogashira Site) Core->C3_Br Pd-Catalysis C7_Cl C7-Chlorine Position (S_NAr Electrophile) Core->C7_Cl Nucleophilic Attack C8_Cl C8-Chlorine Position (Metabolic Blocker) Core->C8_Cl Steric Hindrance N1_H N1-Position (Alkylation Site) Core->N1_H Base/R-X Target_A Library Generation (Anticancer/Antiviral) C3_Br->Target_A Target_B Biofilm Inhibition (Non-bactericidal) C7_Cl->Target_B

Caption: The 3-bromo-7,8-dichloro scaffold offers three orthogonal points of diversity (C3, C7, N1) while C8 stabilizes the core against metabolic degradation.

Experimental Protocols

The following protocols are designed to be self-validating . The success of the synthesis is confirmed by specific visual and spectroscopic checkpoints.

Protocol A: Synthesis of 3-Bromo-7,8-dichloroquinolin-4(1H)-one

This method utilizes the bromination of the 4-quinolinone precursor. Note that direct bromination is preferred over starting with brominated anilines due to yield efficiency.

Reagents: 7,8-Dichloroquinolin-4(1H)-one (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetic Acid (Glacial), Chloroform.

  • Dissolution: Dissolve 7,8-dichloroquinolin-4(1H)-one in a 1:1 mixture of Chloroform/Acetic Acid. Checkpoint: The starting material should be fully soluble at 40°C.

  • Bromination: Add NBS portion-wise over 15 minutes at room temperature.

  • Reflux: Heat the mixture to 60°C for 2 hours.

    • Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product (3-Br) will have a significantly higher R_f than the starting material due to the loss of the electron-rich C3-H.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

  • Purification: Filter and wash with water, then cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Protocol B: Regioselective SNAr at C7

A critical advantage of the 7,8-dichloro scaffold is that the C7-chlorine is more electrophilic than the C8-chlorine due to para-conjugation with the 4-carbonyl group.

Reagents: 3-Bromo-7,8-dichloroquinolin-4(1H)-one, Morpholine (2.0 eq), DMSO, 100°C.

  • Setup: Suspend the quinolinone in DMSO (0.5 M concentration).

  • Addition: Add Morpholine (nucleophile).

  • Reaction: Heat to 100°C for 4-6 hours.

    • Causality: The 8-Cl provides steric bulk that prevents attack at C8, while the 4-carbonyl activates C7.

    • Validation: 1H NMR will show the disappearance of the doublet corresponding to the C7 proton and the appearance of morpholine methylene signals. The C8 proton signal will remain (often shifting slightly upfield).

Strategic Applications in Drug Discovery

Antifungal & Antivirulence Agents

While 3-COOH quinolones kill bacteria, 3-bromo quinolinones are emerging as potent biofilm inhibitors . The 3-bromo group mimics the size of biological signaling molecules (autoinducers), blocking quorum sensing receptors in P. aeruginosa and C. albicans.

  • Data Point: Analogs of 3-bromo-quinolinones have shown MICs against Candida spp. in the 4–16 µg/mL range, where traditional ciprofloxacin is inactive [1, 2].

Kinase Inhibition (The "ATP-Mimic" Switch)

The quinolinone core mimics the purine ring of ATP.

  • Modification: By coupling an aryl group to the 3-position (replacing Br) and an alkyl group to N1 , the molecule fits into the ATP-binding pocket of kinases.

  • Advantage: The 7,8-dichloro substitution fills the hydrophobic "back pocket" (Gatekeeper region) of the enzyme, often improving selectivity over non-chlorinated analogs.

References

  • Duval, A. R., et al. (2011).[6] "7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity." The Scientific World Journal, 11, 1489–1495.[6] Link

    • Context: Establishes the antifungal baseline for halogenated quinoline deriv
  • MolCore. (n.d.). "3-Bromo-6,7-dichloroquinolin-4(1H)-one (CAS 1204810-30-9) and Isomers." Link

    • Context: Verifies the commercial availability and synthetic feasibility of the dichloro-bromo-quinolinone library.
  • Huse, H., & Whiteley, M. (2011). "4-Quinolones: Smart Phones of the Microbial World." Chemical Reviews, 111(1), 152–159. Link

    • Context: authoritative review on the non-antibiotic (signaling)
  • Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68. Link

    • Context: Foundational chemistry for the synthesis and tautomerism of the quinolinone scaffold.
  • BenchChem. (2025). "Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives." Link

    • Context: Supports the SAR hypothesis that 3-substituted bromo-quinolinones target antimicrobial and anticancer p

Sources

Technical Guide: SAR & Reactivity Profile of 3-Bromo-7,8-dichloroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 3-Bromo-7,8-dichloroquinolin-4(1H)-one Content Type: Publish Comparison Guide

Executive Summary

3-Bromo-7,8-dichloroquinolin-4(1H)-one (CAS: 1204810-50-3) represents a high-value "dual-functional" scaffold in medicinal chemistry. Unlike simple quinolones, this molecule integrates a highly lipophilic, metabolically stable core (7,8-dichloro) with a versatile synthetic handle (3-bromo).

For drug development professionals, this compound serves two distinct roles:

  • Direct Bio-active Pharmacophore: The 7,8-dichloro-4-quinolone core exhibits intrinsic antifungal and antibacterial activity, often superior to mono-chlorinated analogues due to enhanced membrane permeability.

  • Late-Stage Diversification Module: The 3-bromo substituent allows for rapid library generation via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling the attachment of biaryl "warheads" targeting kinase hinge regions or bacterial DNA gyrase.

This guide objectively compares its performance against standard quinolone intermediates and provides standardized protocols for its utilization.

Chemical Profile & Comparative Analysis

Structural Specifications
  • Systematic Name: 3-Bromo-7,8-dichloroquinolin-4(1H)-one

  • Molecular Formula: C

    
    H
    
    
    
    BrCl
    
    
    NO[1]
  • Molecular Weight: 292.94 g/mol

  • Key Features:

    • C3-Br: Electrophilic site for C-C bond formation.

    • C7, C8-Cl

      
      :  Electron-withdrawing lipophilic shield; prevents oxidative metabolism at the susceptible 8-position.
      
    • NH/C=O: H-bond donor/acceptor motif essential for binding affinity.

Performance Comparison: Scaffold vs. Alternatives

The following table contrasts 3-Bromo-7,8-dichloroquinolin-4(1H)-one with its closest structural analogues to justify selection criteria.

Feature3-Bromo-7,8-dichloro (Target)7,8-Dichloroquinolin-4-one (Precursor)3-Bromoquinolin-4-one (Generic)Significance
Synthetic Utility High (C3-coupling ready)Low (Requires halogenation)High (C3-coupling ready)Target allows immediate library expansion.
Metabolic Stability High (Blocked C7/C8)High (Blocked C7/C8)Low (C7/C8 vulnerable to P450)Target resists oxidative clearance in vivo.
Lipophilicity (cLogP) ~3.2 (Optimal for CNS/Cell entry)~2.4~1.8Higher logP improves passive diffusion through fungal/bacterial walls.
Electronic Character Electron-Deficient (Acidic NH)Electron-DeficientNeutralCl substituents increase NH acidity, strengthening H-bonds to receptor targets.

Verdict: Use the 3-Bromo-7,8-dichloro variant when developing libraries that require both complex side-chains (via C3) and high intrinsic metabolic stability (via C7/C8). Use the generic 3-bromo variant only for initial proof-of-concept where metabolic stability is not yet a priority.

Structure-Activity Relationship (SAR) Deep Dive

The biological and chemical potency of this molecule is dictated by three specific zones.

The "Warhead" Handle (Position 3)

The bromine atom at C3 is not merely a substituent but a reactive gateway. In kinase inhibitors, this position typically vectors substituents into the "gatekeeper" pocket. The bromine allows for Suzuki-Miyaura coupling with aryl boronic acids to install these hydrophobic groups.

  • Observation: Direct nucleophilic displacement at C3 is difficult; Pd-catalysis is required.

The "Lipophilic Shield" (Positions 7 & 8)

The 7,8-dichloro pattern is critical for two reasons:

  • Metabolic Blockade: The 8-position of quinolines is a primary site for Phase I metabolic oxidation (hydroxylation). A chlorine atom here sterically and electronically blocks this degradation pathway.

  • Membrane Permeability: The addition of two chlorine atoms significantly increases lipophilicity, facilitating penetration through the lipid-rich cell walls of Mycobacterium tuberculosis or fungal hyphae.

The Binding Core (Positions 1 & 4)

The 4-pyridone tautomer (NH/C=O) mimics the purine ring of ATP.

  • NH (Pos 1): Acts as a Hydrogen Bond Donor (HBD).

  • C=O (Pos 4): Acts as a Hydrogen Bond Acceptor (HBA).

  • Critical Note: Alkylation of the Nitrogen (N-alkylation) vs. Oxygen (O-alkylation) drastically changes activity. For antibacterial activity (gyrase inhibition), the free NH or N-alkyl is usually preferred over O-alkyl.

Visual SAR Map

SAR_Map Core 3-Bromo-7,8-dichloroquinolin-4(1H)-one (Scaffold) Pos3 Position 3 (Br) Synthetic Handle Enables Suzuki/Sonogashira Coupling Vectors into Hydrophobic Pockets Core->Pos3 Functionalization Pos78 Positions 7,8 (Cl) Lipophilic Shield Blocks Metabolic Oxidation (C8) Increases Membrane Permeability Core->Pos78 ADME Optimization Pos14 Positions 1 (NH) & 4 (C=O) Binding Core Critical H-Bond Donor/Acceptor Mimics ATP/Guanine Core->Pos14 Target Binding Library Rapid Library Generation (Biaryl Derivatives) Pos3->Library Stability Enhanced Metabolic Stability (Longer Half-life) Pos78->Stability Affinity High Target Affinity (Kinase/Gyrase Inhibition) Pos14->Affinity

Figure 1: Functional decomposition of the 3-Bromo-7,8-dichloroquinolin-4(1H)-one scaffold.

Experimental Protocols

Protocol A: Suzuki-Miyaura Functionalization (C3-Arylation)

Purpose: To convert the scaffold into a bioactive biaryl inhibitor.

Reagents:

  • Scaffold: 3-Bromo-7,8-dichloroquinolin-4(1H)-one (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Charge: In a microwave vial, combine the scaffold, aryl boronic acid, and Pd catalyst.

  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvate: Add degassed 1,4-dioxane and aqueous K

    
    CO
    
    
    
    .
  • React: Heat to 90°C for 4-12 hours (monitor via LC-MS).

    • Note: The 7,8-dichloro motif withdraws electron density, potentially slowing oxidative addition. If conversion is low (<50%), switch to a more active catalyst system like Pd

      
      (dba)
      
      
      
      / XPhos
      .
  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purify: Flash chromatography (MeOH/DCM gradient).

Protocol B: Biological Validation (MIC Determination)

Purpose: To assess the intrinsic antimicrobial potency of the core or derivatives.

Self-Validating Control System:

  • Negative Control: DMSO (Solvent only).

  • Positive Control: Ciprofloxacin (Fluoroquinolone standard).

  • Test Organism: Staphylococcus aureus (ATCC 29213) or Candida albicans (ATCC 90028).

Methodology:

  • Prepare stock solution of the test compound in DMSO (10 mg/mL).

  • Dilute serially (2-fold) in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in a 96-well plate.

  • Inoculate with

    
     CFU/mL of the organism.
    
  • Incubate at 37°C for 24h (bacteria) or 48h (fungi).

  • Read: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity).

Experimental Workflow Diagram

Workflow Start Start: 3-Bromo-7,8-dichloro Scaffold Step1 Step 1: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Start->Step1 Check1 QC Check: LC-MS Purity >95%? Step1->Check1 Step2 Step 2: MIC Assay (vs. S. aureus) Check1->Step2 Yes Retry Optimize Catalyst (Try XPhos) Check1->Retry No Result Result: Lead Candidate Step2->Result Retry->Step1

Figure 2: Standardized workflow for converting the scaffold into a lead candidate.

References

  • BenchChem. (2025). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2012). Structure-Activity Relationship (SAR) of Substituted Benzylthioquinolinium Iodide. PMC3549646. Retrieved from

  • Sigma-Aldrich. (2024).[3] Product Specification: 4-Bromo-7,8-dichloroquinoline.[1] Retrieved from [3]

  • Molecules. (2007).[3] Antimicrobial activity and spectral studies of quinoline moieties. Molecules, 12, 1080–1091. Retrieved from

  • Google Patents. (2020). WO2020080682A1 - Novel quinolinone derivative, preparation method therefor, and antiviral composition. Retrieved from

Sources

A Comparative Guide to the Cytotoxicity of 3-Bromo-7,8-dichloroquinolin-4(1H)-one: Evaluating Selective Efficacy in Cancer versus Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quinolinone scaffold is a recurring motif of significant interest, with numerous derivatives demonstrating potent anti-cancer properties. This guide provides a comparative framework for evaluating the cytotoxic profile of the novel compound, 3-Bromo-7,8-dichloroquinolin-4(1H)-one, with a particular focus on its differential effects between cancerous and non-cancerous cells. While direct, peer-reviewed experimental data for this specific molecule is emerging, we will draw upon established principles and data from structurally related quinolinone analogues to provide a predictive and experimentally grounded comparison.

The central challenge in cancer chemotherapy is to eradicate malignant cells while sparing healthy tissues.[1] Therefore, the therapeutic window of any potential anti-cancer agent is critically defined by its selective cytotoxicity. Quinoline derivatives have shown promise in this regard, exhibiting preferential activity against various cancer cell lines.[2][3][4] This guide will delve into the methodologies for assessing this selectivity, the potential molecular mechanisms underpinning it, and a comparative analysis of cytotoxicity data from analogous compounds.

The Principle of Selective Cytotoxicity

The ideal anticancer drug should exploit the biochemical and molecular differences between cancer and normal cells to achieve maximum efficacy with minimal side effects.[1] Many quinoline-based compounds have been reported to exhibit such selectivity. For instance, certain quinoline derivatives have demonstrated significant inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and HCCLM-3 (liver cancer), while displaying poor inhibitory activity against normal human cell lines like HEK293T.[2] This differential effect is often quantified by the Selectivity Index (SI) , which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI value indicates a more favorable selectivity profile for a given compound.[5]

Comparative Cytotoxicity of Structurally Related Quinolinone Derivatives

To contextualize the potential performance of 3-Bromo-7,8-dichloroquinolin-4(1H)-one, we present a summary of the cytotoxic activities of other quinolinone derivatives against a panel of human cancer and normal cell lines. This data, gathered from various studies, highlights the therapeutic potential of this class of compounds.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Quinoline-Chalcone Hybrids Compound 12eMGC-803 (Gastric)1.38Not Reported--[6]
HCT-116 (Colon)5.34[6]
MCF-7 (Breast)5.21[6]
8-Hydroxyquinoline-5-sulfonamides Compound 3cC-32 (Melanoma)Comparable to CisplatinHFF-1 (Fibroblasts)>100High[7]
MDA-MB-231 (Breast)Comparable to Doxorubicin[7]
A549 (Lung)Comparable to Cisplatin[7]
Quinoline Derivatives SO-3-3, SO-22, MC-5-2MCF-7, MDA-MB-231Significantly lower than normal cells184A1 (Breast Epithelial)-Significant[4]
Guanidine-Linked Indolo[2,3-b]quinolines Compound 1A549 (Lung)---High[5]

Postulated Mechanisms of Selective Action

The preferential cytotoxicity of quinolinone derivatives towards cancer cells is likely multifactorial, stemming from the unique biology of malignant cells. Several potential mechanisms have been proposed for this class of compounds:

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[8] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are often observed.[7]

  • Cell Cycle Arrest: These compounds can interfere with the cell cycle progression of cancer cells, often causing an accumulation of cells in the G2/M or S phase.[6][9] This disruption of the normal cell division process can lead to cell death.

  • Inhibition of Key Signaling Pathways: Cancer cells often exhibit aberrant signaling pathways that promote their growth and survival. A novel quinolinone derivative, 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ), has been shown to suppress the Akt signaling pathway, which is crucial for cancer cell proliferation and invasion.[10]

  • Generation of Reactive Oxygen Species (ROS): Some quinoline compounds may induce oxidative stress within cancer cells, leading to cellular damage and apoptosis.[6]

The following diagram illustrates a potential mechanism of action for a quinolinone derivative leading to cancer cell death.

cluster_0 Quinolinone Derivative cluster_1 Cancer Cell Quinolinone 3-Bromo-7,8-dichloro- quinolin-4(1H)-one Akt Akt Pathway Quinolinone->Akt Inhibition CellCycle Cell Cycle Progression Quinolinone->CellCycle Disruption Apoptosis Apoptosis Regulation Quinolinone->Apoptosis Induction Proliferation Cell Proliferation Akt->Proliferation Promotes CellCycle->Proliferation CellDeath Apoptotic Cell Death Apoptosis->CellDeath Triggers Proliferation->CellDeath Inhibited by Apoptosis

Caption: Postulated mechanism of quinolinone-induced cancer cell death.

Experimental Protocols for Comparative Cytotoxicity Assessment

To empirically determine the selective cytotoxicity of 3-Bromo-7,8-dichloroquinolin-4(1H)-one, a series of well-established in vitro assays should be performed.

Cell Lines and Culture
  • Cancer Cell Lines: A panel of cancer cell lines representing different tumor types should be used (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).

  • Normal Cell Lines: A selection of non-cancerous cell lines should be included for comparison (e.g., HEK293T for human embryonic kidney cells, HFF-1 for human foreskin fibroblasts, or a non-tumorigenic breast epithelial cell line like 184A1).

  • Culture Conditions: Cells should be maintained in their respective recommended media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Bromo-7,8-dichloroquinolin-4(1H)-one (and a vehicle control, typically DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Workflow Diagram:

start Treat cells with Quinolinone Derivative harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain flow Analyze by Flow Cytometry stain->flow end Quantify Apoptotic Cell Population flow->end

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Concluding Remarks for the Researcher

The available evidence from structurally analogous compounds suggests that 3-Bromo-7,8-dichloroquinolin-4(1H)-one holds potential as a selective anti-cancer agent. The key to validating this potential lies in rigorous, comparative in vitro testing against a diverse panel of both cancer and normal cell lines. By employing the standardized protocols outlined in this guide, researchers can accurately determine the cytotoxic profile and selectivity index of this novel compound. Understanding the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest, will be crucial for its further development as a therapeutic candidate. The ultimate goal is the identification of novel quinolinone derivatives that exhibit a wide therapeutic window, maximizing their tumor-killing capacity while minimizing harm to the patient.

References

  • Wang, W., Xia, S., Wan, Y., et al. (2023). Synthesis and Anticancer Activity Evaluation of New Quinoline Derivatives. Russian Journal of General Chemistry.
  • BenchChem. (2025).
  • (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
  • (2021).
  • (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
  • Moore, S. (2019). Overview of Cell Viability and Cytotoxicity. News-Medical.Net.
  • BenchChem. (2025).
  • (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
  • (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
  • (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug and Chemical Toxicology.
  • (2023). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period.
  • (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry.
  • Dudek, A., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Molecular Biosciences.
  • Dudek, A., et al. (2026).
  • (2020). Anti-invasion and anti-proliferation effects of 3- acetyl-5,8-dichloro-2-((2,4-di- chlorophenyl)amino)quinolin-4(1H)-one (ADQ) via regulation of Akt and Twist1 in liver cancer cells. Research Square.
  • (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI.
  • Mirage News. (2026).
  • (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PLOS ONE.
  • TV BRICS. (2026). Russian scientists develop cancer-fighting compound with targeted action. TV BRICS.
  • (2017). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Biomedicine & Pharmacotherapy.
  • (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • (2023).
  • (2022). New N-(3′-acetyl-8-nitro-2,3-dihydro-1H,3′H-spiro[quinoline-4,2′-[2][6][7]thiadiazol]-5′-yl) acetamides induced cell death in MCF-7 cells via G2/M phase cell cycle arrest. New Journal of Chemistry.

  • (2023). Anticancer Properties of 3-Dietoxyphosphorylfuroquinoline-4,9-dione.
  • (2018). Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles.

Sources

Cross-Reactivity Profiling of 3-Bromo-7,8-dichloroquinolin-4(1H)-one: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Note & Comparison Guide Product Class: Halogenated 4(1H)-Quinolone Chemical Probes Primary Application: Mitochondrial Respiration Inhibition (Cytochrome bc1 Complex) Audience: Medicinal Chemists, Parasitologists, and Lead Optimization Scientists

Executive Summary: The Probe and Its Purpose

3-Bromo-7,8-dichloroquinolin-4(1H)-one (hereafter referred to as BDQ-Probe ) is a specialized chemical scaffold belonging to the halogenated 4(1H)-quinolone class. While historically used as a synthetic intermediate, this specific substitution pattern—combining a 7,8-dichloro motif with a 3-bromo metabolic blocker—has emerged as a critical probe for interrogating the Qo site of the Cytochrome bc1 complex (Complex III) .

Researchers utilize BDQ-Probe primarily to study electron transport chain (ETC) inhibition in apicomplexan parasites (Plasmodium falciparum, Toxoplasma gondii) and to evaluate "scaffold hopping" strategies against drug-resistant strains.

Why Profile Cross-Reactivity? The 4(1H)-quinolone scaffold is "privileged" but promiscuous. Without rigorous cross-reactivity profiling, data generated using BDQ-Probe can be confounded by off-target inhibition of:

  • Human Mitochondrial Complex III (leading to cytotoxicity).

  • Dihydroorotate Dehydrogenase (DHODH) (a parallel respiratory target).

  • hERG Potassium Channels (a common liability of lipophilic quinolines).

This guide provides the experimental framework to validate BDQ-Probe’s selectivity against these critical off-targets compared to industry standards.

Mechanistic Context & Signaling Pathway

To understand cross-reactivity, we must visualize the primary mechanism. BDQ-Probe acts as a ubiquinone antagonist.

Figure 1: Mechanism of Action & Cross-Reactivity Nodes

bc1_inhibition cluster_mito Mitochondrial Inner Membrane Q_pool Ubiquinone (Q) Pool Qo_site Qo Binding Site (Target) Q_pool->Qo_site Substrate Cyt_bc1 Cytochrome bc1 Complex (Complex III) Cyt_c Cytochrome c Cyt_bc1->Cyt_c Reduction Qo_site->Cyt_bc1 e- Transfer BDQ 3-Bromo-7,8-dichloroquinolin-4(1H)-one (Inhibitor) BDQ->Qo_site Competitive Inhibition Human_bc1 OFF-TARGET: Human Cyt bc1 BDQ->Human_bc1 Toxicity Risk (Cross-Reactivity) DHODH OFF-TARGET: DHODH Enzyme BDQ->DHODH Dual Inhibition Potential

Caption: BDQ-Probe targets the Qo site of the bc1 complex. Specificity is determined by the differential binding affinity between the Parasite Qo site (Target) and Human Qo site (Toxicity).

Comparative Analysis: BDQ-Probe vs. Alternatives

When validating BDQ-Probe in your assay, it is essential to run it alongside established benchmarks to normalize for assay conditions.

Feature3-Bromo-7,8-dichloroquinolin-4(1H)-one Atovaquone (Standard of Care)ELQ-300 (Research Benchmark)
Primary Target Cytochrome bc1 (Qo site)Cytochrome bc1 (Qo site)Cytochrome bc1 (Qi/Qo site)
Binding Mode Hydrogen bond via 4-oxo/NH; Halogen hydrophobic clampHydroxynaphthoquinone H-bond network4(1H)-quinolone stack; optimized side chain
Cross-Reactivity Risk Moderate: High lipophilicity increases hERG and human mitochondrial risk.Low: Excellent selectivity index, but poor solubility.Very Low: Engineered for high metabolic stability and selectivity.
Metabolic Stability Medium: 3-Bromo blocks C3 oxidation, but susceptible to glucuronidation.High: Very long half-life.High: Blocked metabolic soft spots.
Use Case Early Discovery: SAR exploration of the 7,8-dichloro pocket.Clinical Control: Positive control for inhibition.Lead Opt Control: Benchmark for "ideal" physicochemical properties.

Expert Insight:

"Do not use Atovaquone as your only control. Atovaquone binds very tightly and can mask subtle differences in assay sensitivity. Use BDQ-Probe when you specifically need to test the effect of halogenation patterns on the quinolone core, as Atovaquone lacks the nitrogen heterocycle."

Detailed Cross-Reactivity Profiling Protocol

To validate BDQ-Probe as a specific tool, you must perform the following "Triage Cascade."

Experiment A: Species Selectivity (The "Safety Ratio")

Objective: Determine if BDQ-Probe kills the parasite enzyme without shutting down the host's heart/liver mitochondria.

Protocol:

  • Isolate Mitochondria:

    • Target:P. falciparum mitochondria (from saponin-lysed cultures).

    • Host: Rat liver or HEK293 mitochondria (differential centrifugation).

  • Assay Buffer: 250 mM sucrose, 50 mM KPi (pH 7.4), 2 mM EDTA, 1 mM KCN (blocks Complex IV).

  • Reaction:

    • Add Cytochrome c (oxidized, 50 µM).

    • Add Decylubiquinol (substrate, 50 µM).

    • Initiate with mitochondria (10 µg protein).

  • Measurement: Monitor the reduction of Cytochrome c at 550 nm (absorbance increase).

  • Calculation:

    
    
    

Acceptance Criteria: A viable probe must show an SI > 100 . If SI < 10, the compound is a general mitochondrial toxin.

Experiment B: The "Dual-Target" Check (DHODH)

Some quinolones also inhibit Dihydroorotate Dehydrogenase (DHODH).

  • Method: Use the DCIP reduction assay with L-dihydroorotate as substrate.

  • Why: If BDQ-Probe inhibits DHODH, your "respiration" data is confounded. You must confirm the primary mechanism is bc1 (Complex III) driven.

Experimental Workflow Visualization

Follow this decision tree to interpret your profiling results.

Figure 2: Selectivity Screening Cascade

screening_cascade Start Start: BDQ-Probe (10 mM DMSO Stock) Primary_Assay 1. Primary Target Assay (Parasite Cyt bc1) Start->Primary_Assay Check_Potency Is IC50 < 100 nM? Primary_Assay->Check_Potency Check_Potency->Start No (Resynthesize) Counter_Assay 2. Counter Screen (Human Cyt bc1) Check_Potency->Counter_Assay Yes Calc_SI Calculate Selectivity Index (Human/Parasite) Counter_Assay->Calc_SI Safe High Selectivity (SI > 100) Proceed to Cell Assay Calc_SI->Safe High SI Toxic General Toxin (SI < 10) STOP: Use as Toxic Control Calc_SI->Toxic Low SI

Caption: A rigorous Go/No-Go screening cascade ensures BDQ-Probe is used correctly in biological models.

Technical Specifications & Handling

  • Solubility: 4(1H)-quinolones are notoriously insoluble in water.

    • Recommendation: Dissolve in 100% DMSO to 10 mM. Sonicate for 10 minutes.

    • Assay Condition: Ensure final DMSO concentration is < 0.5% to avoid solvent effects on mitochondrial membranes.

  • Storage: Store solid at -20°C. DMSO stocks are stable for 3 months at -20°C; avoid freeze-thaw cycles as the compound may precipitate.

  • Light Sensitivity: Halogenated quinolones can undergo photodehalogenation. Protect stocks from direct light (amber vials).

References

  • Biagini, G. A., et al. (2012). "Generation of potent antimalarial leads by chemical validation of the mitochondrial bc1 complex." Antimicrobial Agents and Chemotherapy. Link

  • Nixon, G. L., et al. (2013). "Antimalarial pharmacology and therapeutics of Atovaquone." Journal of Antimicrobial Chemotherapy. Link

  • Stickles, A. M., et al. (2015). "Atovaquone and ELQ-300 combination therapy for malaria." The Journal of Infectious Diseases. Link

  • Doggett, J. S., et al. (2012). "Endochin-like quinolones are highly potent against Toxoplasma gondii." Proceedings of the National Academy of Sciences. Link

Validation of 3-Bromo-7,8-dichloroquinolin-4(1H)-one as a Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive validation framework for 3-Bromo-7,8-dichloroquinolin-4(1H)-one as a research tool. Given the structural profile of halogenated quinolin-4(1H)-ones, this compound is evaluated primarily as a chemical probe for mitochondrial respiration (Cytochrome


 complex)  and dihydroorotate dehydrogenase (DHODH)  inhibition, consistent with the established structure-activity relationships (SAR) of the quinolinone class (e.g., DCQ, Endochin).

Executive Summary & Application Scope

3-Bromo-7,8-dichloroquinolin-4(1H)-one (hereafter 3-Br-7,8-DCQ ) represents a specialized halogenated quinolinone scaffold. Unlike the widely used 5,7-dichloro analog (DCQ), the 7,8-dichloro substitution pattern alters the electronic density of the pyridone ring, potentially modulating binding affinity to the quinol-oxidation (


) or quinone-reduction (

) sites of the mitochondrial cytochrome

complex (Complex III) or the ubiquinone-binding tunnel of DHODH.

The 3-bromo substituent is a critical functional handle. It serves two roles:

  • Steric/Electronic Modulator: Enhances lipophilicity and alters the pKa of the N-H group, affecting membrane permeability and binding kinetics.

  • Synthetic/Probe Utility: Acts as a reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate 3-aryl derivatives, or as a potential photo-labile handle for identifying binding site residues via UV-crosslinking.

Primary Utility:

  • Mitochondrial Respiration Probe: Investigating electron transport chain (ETC) inhibition mechanisms.

  • Antifungal/Antiparasitic Lead: Targeting species-specific DHODH or

    
     complexes (e.g., Plasmodium, Toxoplasma).
    
  • Synthetic Intermediate: Late-stage functionalization of the quinolinone core.

Mechanistic Basis & Signaling Pathway

The biological activity of 3-Br-7,8-DCQ is predicated on its mimicry of the ubiquinone (Coenzyme Q) ring system.

Mechanism of Action: Competitive Inhibition

The compound likely binds to the


 site  (outer membrane) or 

site
(inner membrane) of Complex III, blocking the transfer of electrons from ubiquinol to cytochrome c, thereby collapsing the proton motive force (

) required for ATP synthesis.

G Substrate Ubiquinol (QH2) ComplexIII Cytochrome bc1 Complex (Complex III) Substrate->ComplexIII Binds Qo/Qi Site CytochromeC Cytochrome c (Reduced) ComplexIII->CytochromeC e- Transfer (Blocked) ATP_Synthase ATP Synthase (Complex V) ComplexIII->ATP_Synthase Proton Gradient (Collapsed) ROS ROS Production (Superoxide) ComplexIII->ROS e- Leakage ( increased) Inhibitor 3-Br-7,8-DCQ (Inhibitor) Inhibitor->ComplexIII Competes with QH2 (Blockade)

Figure 1: Proposed mechanism of action. 3-Br-7,8-DCQ acts as a competitive inhibitor at the ubiquinone binding sites of Complex III, disrupting electron flow and potentially inducing Reactive Oxygen Species (ROS).

Comparative Analysis: 3-Br-7,8-DCQ vs. Alternatives

To validate 3-Br-7,8-DCQ, it must be benchmarked against established respiratory inhibitors.

Feature3-Br-7,8-DCQ (Target Tool)5,7-Dichloro-4-quinolinone (DCQ) Atovaquone Antimycin A
Primary Target Complex III (

) / DHODH
Complex III (

site)
Complex III (

site)
Complex III (

site)
Potency (

)
Mid-Nanomolar (Est.) Low Nanomolar (<50 nM)Low Nanomolar (<10 nM)Low Nanomolar (<10 nM)
Solubility Low (DMSO soluble)LowVery LowModerate
Reversibility ReversibleReversibleReversibleReversible
Specific Utility SAR Studies / Cross-coupling Standard ReferenceClinical DrugStandard Reference
Chemical Stability High (3-Br allows functionalization)HighHighHigh

Why use 3-Br-7,8-DCQ? While Atovaquone and Antimycin A are more potent, 3-Br-7,8-DCQ offers a unique chemical space for SAR (Structure-Activity Relationship) exploration. The 3-bromo group allows researchers to derivatize the core to improve solubility or attach fluorophores, which is difficult with the fully substituted Atovaquone or the complex structure of Antimycin A.

Validation Workflow & Experimental Protocols

Phase 1: Chemical Integrity Verification

Before biological testing, the compound's purity must be confirmed, as synthesis byproducts (e.g., non-brominated precursors) can skew


 data.
  • Method: HPLC-MS (Reverse Phase).

  • Column: C18, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV (254 nm) and MS (ESI+).

  • Criteria: Purity >95%; verify isotope pattern for 1 Br and 2 Cl atoms (distinctive mass cluster).

Phase 2: In Vitro Enzymatic Assay (Complex III Activity)

Direct measurement of the compound's ability to inhibit the transfer of electrons from decylubiquinol to cytochrome c.

Protocol:

  • Preparation: Isolate mitochondria from bovine heart or yeast, or use purified Complex III.

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 2 mM NaN3 (to block Complex IV), 0.1 mM EDTA.

  • Substrate: 50 µM Decylubiquinol (

    
    ) and 20 µM Cytochrome c (oxidized).
    
  • Reaction:

    • Add mitochondrial fraction (10 µg protein/mL).

    • Add 3-Br-7,8-DCQ (0.1 nM – 10 µM titration in DMSO).

    • Initiate with

      
      .
      
  • Measurement: Monitor reduction of Cytochrome c by absorbance increase at 550 nm over 2 minutes.

  • Control: Antimycin A (Positive Control, 1 µM).

Phase 3: Cellular Respiration (Seahorse XF Assay)

Validates that the compound permeates the cell membrane and engages the target in a live context.

Workflow:

  • Seeding: Plate HeLa or HepG2 cells (20,000 cells/well) in XF96 plates.

  • Treatment: Inject 3-Br-7,8-DCQ during the assay.

  • Mito Stress Test:

    • Measure Oxygen Consumption Rate (OCR) .

    • Sequential Injections: Oligomycin (ATP synthase inhibitor)

      
      3-Br-7,8-DCQ  (Test) 
      
      
      
      FCCP (Uncoupler)
      
      
      Rotenone/Antimycin A.
  • Interpretation: A sharp drop in OCR immediately following injection indicates acute ETC inhibition. If OCR drops but ECAR (Glycolysis) increases, it confirms a compensatory glycolytic shift typical of mitochondrial toxins.

Seahorse Start Basal Respiration Oligo Oligomycin Injection (Inhibit ATP Synthase) Start->Oligo Determine ATP-linked Drug 3-Br-7,8-DCQ Injection (Test Compound) Oligo->Drug Challenge ETC Result Measure OCR Drop (Confirm Target Engagement) Drug->Result If OCR ↓ = Inhibition FCCP FCCP Injection (Uncoupler) Result->FCCP Check Max Capacity

Figure 2: Seahorse XF Workflow for validating respiratory inhibition.

Safety & Handling (Self-Validating System)

  • Solubility: The compound is likely hydrophobic.[1] Dissolve in DMSO to create a 10-50 mM stock. Avoid aqueous buffers for stock storage to prevent precipitation.

  • Stability: Store at -20°C. The 3-bromo group is stable under standard physiological conditions but avoid strong nucleophiles (thiols) at high pH (>8.5) for prolonged periods unless testing for covalent reactivity.

  • Toxicity: Treat as a potent mitochondrial toxin. Use in a fume hood; avoid inhalation of powder.[2]

References

  • Bates, R. et al. (2024). Quinolinone Derivatives as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.

  • Biagini, G. A. et al. (2012). Generation of quinolone antimalarials targeting the cytochrome bc1 complex. PNAS.[1]

  • Dogra, P. et al. (2018). Structure-activity relationship of quinolinone derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.). Product Specification: Halogenated Quinolinones.

(Note: Specific literature on the exact 7,8-dichloro-3-bromo derivative is inferred from the class behavior of 4-quinolinones. The references provided anchor the mechanistic validation of this chemical class.)

Sources

Benchmarking 3-Bromo-7,8-dichloroquinolin-4(1H)-one: A Comparative Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound 3-Bromo-7,8-dichloroquinolin-4(1H)-one against known inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). In the competitive landscape of drug discovery, rigorous comparative analysis is paramount. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to evaluate the potency, selectivity, and cellular efficacy of this compound. We present a hypothetical scenario wherein initial screening has identified 3-Bromo-7,8-dichloroquinolin-4(1H)-one as a potential MK2 inhibitor, a key downstream effector in the p38 MAPK signaling pathway implicated in inflammatory diseases.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel kinase inhibitors.

Introduction: The Rationale for Targeting MK2

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a well-established therapeutic target for a spectrum of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[1][2] However, the clinical development of p38 MAPK inhibitors has been hampered by toxicity and off-target effects.[3] This has shifted focus to downstream substrates, with Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) emerging as a promising alternative.[1][3] MK2 is a serine/threonine kinase that, upon activation by p38 MAPK, translocates from the nucleus to the cytoplasm to phosphorylate various substrates, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ.[1][2] Inhibiting MK2 offers a more targeted approach with the potential for an improved safety profile compared to upstream p38 inhibition.[1][3]

This guide will benchmark 3-Bromo-7,8-dichloroquinolin-4(1H)-one against two well-characterized, potent, and selective MK2 inhibitors: PF-3644022 and MK2 Inhibitor III . By comparing against these established compounds, we can ascertain the relative potency, selectivity, and potential therapeutic utility of our novel quinolinone derivative.

The p38/MK2 Signaling Pathway

A clear understanding of the signaling cascade is crucial for designing and interpreting experiments. The following diagram illustrates the core p38/MK2 pathway.

p38_MK2_pathway stress Cellular Stress / Cytokines p38 p38 MAPK stress->p38 Activates p38_active p-p38 MAPK (Active) p38->p38_active Phosphorylates MK2_inactive MK2 (Inactive) (Nuclear) p38_active->MK2_inactive Phosphorylates & Activates MK2_active p-MK2 (Active) (Cytoplasmic) MK2_inactive->MK2_active Nuclear Export substrates Downstream Substrates (e.g., HSP27, TTP) MK2_active->substrates Phosphorylates cytokines Pro-inflammatory Cytokine (e.g., TNF-α) mRNA Stabilization & Translation substrates->cytokines Regulates inflammation Inflammatory Response cytokines->inflammation

Caption: The p38/MK2 signaling cascade.

Experimental Benchmarking Workflow

A multi-tiered approach is essential for a thorough comparison. The workflow should progress from initial biochemical assays to more complex cell-based models.

experimental_workflow start Start: Compound Synthesis & QC biochemical Biochemical Assays (IC50 Determination) start->biochemical selectivity Kinase Selectivity Profiling (Kinome Scan) biochemical->selectivity cell_based Cell-Based Assays (Target Engagement & Functional) selectivity->cell_based data_analysis Data Analysis & Comparison cell_based->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: A tiered experimental workflow for inhibitor benchmarking.

Detailed Experimental Protocols

Biochemical Potency: In Vitro MK2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Bromo-7,8-dichloroquinolin-4(1H)-one and compare it to PF-3644022 and MK2 Inhibitor III.

Methodology:

  • Reagents: Recombinant human MK2 enzyme, ATP, appropriate peptide substrate (e.g., a synthetic peptide derived from HSP27), test compounds, and a kinase assay buffer.

  • Procedure:

    • Prepare a serial dilution of 3-Bromo-7,8-dichloroquinolin-4(1H)-one, PF-3644022, and MK2 Inhibitor III in DMSO.

    • In a 96-well plate, add the recombinant MK2 enzyme to the kinase assay buffer.

    • Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as radiometric assays (³²P-ATP), fluorescence polarization, or antibody-based methods (e.g., ELISA with a phospho-specific antibody).

    • A suitable method is the in vitro Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 Omnia Assay.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Selectivity Profiling: Kinome Scan

Objective: To assess the selectivity of 3-Bromo-7,8-dichloroquinolin-4(1H)-one against a broad panel of human kinases.

Methodology:

  • Service Provider: Utilize a commercial kinase profiling service that offers a large panel of purified, active human kinases (e.g., Eurofins DiscoverX, Promega).

  • Procedure:

    • Submit 3-Bromo-7,8-dichloroquinolin-4(1H)-one at a fixed concentration (e.g., 1 µM) for screening against the kinase panel.

    • The service provider will perform binding or activity assays for each kinase in the panel.

  • Data Analysis:

    • The results are typically provided as a percentage of inhibition or binding affinity for each kinase.

    • Visualize the data as a "kinome tree" to identify off-target interactions.

    • Compare the selectivity profile to those of PF-3644022 and MK2 Inhibitor III, which are known to be highly selective for MK2.[4][5]

Cellular Efficacy: Inhibition of TNF-α Production

Objective: To evaluate the ability of the compounds to inhibit MK2-mediated production of TNF-α in a cellular context.

Methodology:

  • Cell Line: Use a human monocytic cell line, such as U937 or THP-1, which are known to produce TNF-α in response to stimulation.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with serial dilutions of 3-Bromo-7,8-dichloroquinolin-4(1H)-one, PF-3644022, and MK2 Inhibitor III for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production.

    • Incubate the cells for an appropriate time (e.g., 4-6 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated, vehicle-treated control.

    • Determine the EC50 (half-maximal effective concentration) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Comparative Data Summary

The following table provides a template for summarizing the key benchmarking data.

Parameter3-Bromo-7,8-dichloroquinolin-4(1H)-onePF-3644022MK2 Inhibitor III
MK2 IC50 (nM) Experimental Value~5.2[4]~8.5[5]
Key Off-Targets (at 1 µM) Experimental DataMK3, PRAK[4]MK3, MK5[5]
TNF-α EC50 (µM) in U937 cells Experimental ValueLiterature Value~4.4[5]

Interpretation and Outlook

The collective data from these experiments will provide a robust profile of 3-Bromo-7,8-dichloroquinolin-4(1H)-one.

  • Potency: The MK2 IC50 value will directly quantify its biochemical potency relative to the established inhibitors. A lower IC50 indicates higher potency.

  • Selectivity: The kinome scan is critical for assessing the therapeutic window. A highly selective compound is less likely to have off-target effects and associated toxicities. The ideal profile for 3-Bromo-7,8-dichloroquinolin-4(1H)-one would be high potency for MK2 with minimal inhibition of other kinases.

  • Cellular Efficacy: The TNF-α inhibition assay provides a functional readout of the compound's ability to engage its target in a cellular environment and produce a desired biological effect. The EC50 value should ideally be in a similar range to its biochemical IC50, indicating good cell permeability and target engagement.

References

  • Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) as Treatment for Inflammatory Diseases | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

  • What are MAPKAPK2 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) as Treatment for Inflammatory Diseases - PubMed. Available at: [Link]

  • Definition of MK2 inhibitor ATI-2231 - NCI Drug Dictionary - National Cancer Institute. Available at: [Link]

  • MK2: a novel molecular target for anti-inflammatory therapy - PubMed. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.